molecular formula C10H10N2S B1582106 4-(o-Tolyl)thiazol-2-amine CAS No. 5330-79-0

4-(o-Tolyl)thiazol-2-amine

Cat. No.: B1582106
CAS No.: 5330-79-0
M. Wt: 190.27 g/mol
InChI Key: LTKJVQJOAXVWNL-UHFFFAOYSA-N
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Description

4-(o-Tolyl)thiazol-2-amine is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2524. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2S/c1-7-4-2-3-5-8(7)9-6-13-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKJVQJOAXVWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967890
Record name 4-(2-Methylphenyl)-1,3-thiazol-2(3H)-imine
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Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5330-79-0
Record name 5330-79-0
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Record name 4-(2-Methylphenyl)-1,3-thiazol-2(3H)-imine
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Record name 4-(2-methylphenyl)-1,3-thiazol-2-amine
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Foundational & Exploratory

CAS number and molecular formula for 4-(o-Tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(o-Tolyl)thiazol-2-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic amine belonging to the versatile 2-aminothiazole class of compounds. 2-Aminothiazole derivatives are recognized as crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed insights into the compound's identification, physicochemical properties, synthesis, and characterization. Furthermore, it explores the broader significance of the 2-aminothiazole scaffold in modern drug discovery, contextualizing the potential applications of this compound as a key building block for novel therapeutic agents.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic motif that features prominently in a multitude of biologically active molecules and approved pharmaceuticals.[2] Its structural and electronic properties—a five-membered ring containing both sulfur and nitrogen—allow it to act as a versatile pharmacophore capable of engaging with a diverse range of biological targets.[4] As a class, these compounds are cornerstone building blocks for synthesizing molecules with applications ranging from sulfur drugs and fungicides to chemical reaction accelerators and antibiotics.[5] The amenability of the 2-aminothiazole core to substitution at various positions allows for the systematic modulation of its physicochemical and pharmacological properties, making it an invaluable scaffold for developing compound libraries in the pursuit of new therapeutic leads.[6] this compound is a specific derivative within this class, offering a unique substitution pattern for further chemical elaboration and investigation.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. This compound is distinguished by a thiazole ring substituted with an amino group at the 2-position and an ortho-tolyl (2-methylphenyl) group at the 4-position.

Core Data Summary

The fundamental identifiers and properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 5330-79-0[7][8]
Molecular Formula C₁₀H₁₀N₂S[7][8]
Molecular Weight 190.26 g/mol [7]
IUPAC Name 4-(2-methylphenyl)-1,3-thiazol-2-amine[7]
Synonyms 4-o-Tolyl-thiazol-2-ylamine, 2-Amino-4-(2-tollyl)thiazole[7]
Melting Point 81-82 °C[7]
Appearance Solid (form may vary)

Synthesis and Purification

The most common and efficient method for synthesizing 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the specific precursors are 2-bromo-1-(o-tolyl)ethanone and thiourea.

Synthetic Pathway: Hantzsch Thiazole Synthesis

The causality behind this experimental choice lies in its reliability and high yield. The reaction proceeds via a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis A 2-Bromo-1-(o-tolyl)ethanone C Intermediate Adduct A->C Nucleophilic Attack B Thiourea B->C D This compound C->D Cyclization & Dehydration reagent Ethanol (Solvent) Reflux reagent->C

Caption: Hantzsch synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds, such as the para-isomer.[9] It represents a self-validating system where reaction completion can be monitored, and product identity is confirmed through rigorous characterization.

Materials:

  • 2-bromo-1-(o-tolyl)ethanone

  • Thiourea

  • 95% Ethanol (EtOH)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(o-tolyl)ethanone (1.0 eq) and thiourea (1.1 eq).

  • Solvation: Add 95% ethanol as the solvent (approx. 1.5 mL per mmol of the ketone).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) with constant stirring. The reaction is typically complete within 60-90 minutes. Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the solution to cool to room temperature and then concentrate it under reduced pressure to remove the bulk of the ethanol.

  • Precipitation: To the concentrated residue, add deionized water (approx. 2 mL per mmol of the initial ketone) followed by a small amount of saturated aqueous Na₂CO₃ solution to neutralize any residual hydrobromic acid, which facilitates the precipitation of the free amine.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with hot water to remove unreacted thiourea and other inorganic salts.

  • Drying: Dry the purified solids under vacuum to yield this compound.

Purification and Characterization

The primary method for purification is recrystallization, often from an ethanol-water mixture. The identity and purity of the final product must be confirmed using standard analytical techniques. While specific spectra for the o-tolyl isomer are proprietary, data for the closely related p-tolyl isomer provides an excellent reference for expected results.[9][10]

Standard Characterization Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., N-H, C=N).

  • Melting Point Analysis: To assess purity.

Spectroscopic Data Analysis (Self-Validation)

The following predictions are based on the known structure of this compound and spectroscopic data from analogous compounds.[9]

  • ¹H NMR: Expected signals include:

    • A singlet for the thiazole proton (C5-H), likely around 6.5-7.0 ppm.

    • Multiplets in the aromatic region (7.0-7.8 ppm) corresponding to the four protons of the o-tolyl group.

    • A broad singlet for the two amine protons (-NH₂), which may be exchangeable with D₂O.

    • A singlet for the methyl group (-CH₃) protons, typically around 2.3-2.5 ppm.

  • ¹³C NMR: The spectrum should show 10 distinct carbon signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should exhibit a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z ≈ 190.06 or 191.07, respectively, consistent with the molecular formula C₁₀H₁₀N₂S.

Applications in Drug Discovery and Research

The true value of this compound for researchers lies in its potential as a molecular scaffold. The 2-aminothiazole core is a proven starting point for developing potent and selective inhibitors for a variety of biological targets.

A Versatile Core for Medicinal Chemistry

The presence of the primary amine group provides a reactive handle for further chemical modification, allowing for the construction of extensive compound libraries. This strategy is central to modern drug discovery. For example, N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin polymerization inhibitors, a mechanism relevant to cancer therapy.[11] The combination of the indole and thiazole pharmacophores has also been explored for developing novel antimicrobial agents.[2][12]

Drug_Discovery_Scaffold core This compound (Core Scaffold) mod_point R-Group Modification (at -NH2 position) core->mod_point Synthetic Chemistry library Diverse Compound Library mod_point->library target1 Kinase Inhibitors (Anticancer) library->target1 Biological Screening target2 Enzyme Inhibitors (Antimicrobial) library->target2 Biological Screening target3 Receptor Modulators (Anti-inflammatory) library->target3 Biological Screening

Caption: Role of this compound as a scaffold in drug discovery.

The strategic design of derivatives based on this core can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The tolyl group itself can be further modified, or it can serve to orient the molecule within a target's binding pocket, influencing activity and selectivity.

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in drug discovery and materials science. Its straightforward synthesis via the Hantzsch reaction, coupled with the proven biological relevance of the 2-aminothiazole scaffold, makes it an attractive starting point for the development of novel, high-value molecules. This guide provides the core technical information required to confidently synthesize, identify, and utilize this compound in advanced research applications.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities of substituted 2-aminothiazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of this remarkable scaffold, offering insights for researchers and drug development professionals.

The 2-Aminothiazole Core: Synthesis and Properties

The primary and most widely utilized method for the synthesis of the 2-aminothiazole core is the Hantzsch Thiazole Synthesis . This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[2][3]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a general procedure for the synthesis of a model 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Stir bar and hot plate

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • The collected solid can be air-dried and is often pure enough for characterization.[2]

The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents at the C4 and C5 positions of the thiazole ring by using different α-haloketones, and at the N2 position by using substituted thioureas. This chemical tractability is a key reason for the widespread investigation of 2-aminothiazole derivatives in drug discovery.

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted 2-aminothiazoles have emerged as a prominent class of anticancer agents, with several compounds entering clinical trials and two notable drugs, Dasatinib and Alpelisib , receiving FDA approval.[4][5] The anticancer mechanisms of these compounds are diverse, primarily revolving around the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism of anticancer action for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

  • BCR-ABL and SRC Kinase Inhibition: Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), and also targets the SRC family of kinases.[2][6][7][8] It binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[7] By blocking these kinases, Dasatinib disrupts the downstream signaling pathways that promote uncontrolled cell growth and survival, ultimately leading to apoptosis of cancer cells.[2][9]

  • PI3K Inhibition: Alpelisib is a selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[3][10][11][12] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in breast cancer and lead to the hyperactivation of the PI3K/AKT/mTOR signaling pathway.[3] Alpelisib blocks this pathway, thereby inhibiting tumor cell growth and proliferation.[12][13]

  • Other Kinase Targets: Research has shown that various 2-aminothiazole derivatives can inhibit other kinases implicated in cancer, such as Aurora kinases and cyclin-dependent kinases (CDKs).[4][14][15] For example, SNS-032, a 2-aminothiazole derivative, is a potent and selective inhibitor of CDKs.[4]

Diagram: Kinase Inhibition by 2-Aminothiazole Derivatives

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Dasatinib Dasatinib (2-aminothiazole derivative) BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC SRC Dasatinib->SRC inhibits Alpelisib Alpelisib (2-aminothiazole derivative) Alpelisib->PI3K inhibits Proliferation Cell Proliferation, Survival, Angiogenesis BCR_ABL->Proliferation promotes SRC->Proliferation promotes AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates mTOR->Proliferation promotes

Caption: Signaling pathways targeted by anticancer 2-aminothiazole drugs.

Mechanism of Action: Tubulin Polymerization Inhibition

Another significant anticancer mechanism of certain 2-aminothiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[16] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer therapy. Some 2-aminothiazole compounds have been shown to bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16][17]

Quantitative Data: Anticancer Activity of Substituted 2-Aminothiazoles

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various cancer cell lines, expressed as IC50 (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Dasatinib K562 (CML)<0.001BCR-ABL/SRC inhibitor[4]
Alpelisib Breast Cancer LinesVaries (PIK3CA-mutant specific)PI3Kα inhibitor[4]
Compound 20 H1299 (Lung), SHG-44 (Glioma)4.89, 4.03Not specified[4]
Compound 21 K563 (Leukemia)16.3Dasatinib analog[4]
Compound 27 HeLa (Cervical), A549 (Lung)1.6, Not specifiedN-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide[4]
Compound 28 HT29 (Colon)0.632,4-disubstituted thiazole amide[4]
Compound 5t HeLa (Cervical)0.72 (tubulin polymerization)Tubulin inhibitor[16]
Compound IV Not specified2.00Tubulin inhibitor[17]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[7][18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7][18]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7][14]

Antimicrobial Activity: Combating Pathogenic Microbes

The 2-aminothiazole scaffold is a key component in many antimicrobial agents, including some cephalosporin antibiotics.[20] Its derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of 2-aminothiazole derivatives are multifaceted and can involve the inhibition of essential microbial enzymes.

  • MurB Inhibition: Some 2-aminothiazole compounds have been identified as inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme crucial for the biosynthesis of peptidoglycan in bacterial cell walls.[21] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

  • CYP51 Inhibition: In fungi, 2-aminothiazole derivatives can target lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[21] Ergosterol is an essential component of the fungal cell membrane, and its depletion compromises membrane integrity, ultimately inhibiting fungal growth.

Diagram: Antimicrobial Mechanisms of 2-Aminothiazoles

Antimicrobial_Mechanisms cluster_bacterium Bacterium cluster_fungus Fungus Peptidoglycan Peptidoglycan Precursor MurB MurB Enzyme Peptidoglycan->MurB CellWall Bacterial Cell Wall MurB->CellWall synthesis Lanosterol Lanosterol CYP51 CYP51 Enzyme Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane component Compound 2-Aminothiazole Derivative Compound->MurB inhibits Compound->CYP51 inhibits

Caption: Inhibition of key microbial enzymes by 2-aminothiazole derivatives.

Quantitative Data: Antimicrobial Activity of Substituted 2-Aminothiazoles

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/ClassMicrobial StrainMIC (µg/mL)Reference
Piperazinyl derivatives S. aureus (MRSA)4[22]
E. coli8[22]
Thiazolyl-thiourea derivatives S. aureus4-16[22]
S. epidermidis4-16[22]
Compound 144 B. cereusNot specified (highest activity)[23]
Oxazole-containing isosteres M. tuberculosis H37Ra3.13[24]
Synthesized derivatives B. subtilis, E. coliZone of inhibition (mm)[25]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6][8][21]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the 2-aminothiazole test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[6][21]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Substituted 2-aminothiazoles have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as those involved in the production of prostaglandins and leukotrienes. These eicosanoids are potent inflammatory mediators. Some 2-aminothiazole derivatives have been shown to act as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), thereby reducing the production of both leukotrienes and prostaglandin E2.[26][27] This dual inhibition is a promising strategy for developing anti-inflammatory drugs with a potentially better side-effect profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.[26][28]

Quantitative Data: Anti-inflammatory Activity of Substituted 2-Aminothiazoles

The following table shows the in vitro and in vivo anti-inflammatory activity of selected 2-aminothiazole derivatives.

CompoundAssayIC50 (µM) or % InhibitionReference
Compound 16 5-LO inhibition0.3[26]
mPGES-1 inhibition0.4[26]
Compound 3 (thiadiazole) PGE2 biosynthesis inhibitionNanomolar range[18][27]
Various derivatives Carrageenan-induced paw edemaSignificant inhibition[29]
Pyrimidinone-linked thiazoles In vitro anti-inflammatoryVaries[30]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[30][31][32]

Procedure:

  • Animal Dosing: Administer the 2-aminothiazole test compound (orally or intraperitoneally) to a group of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[1][32]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Emerging research indicates that substituted 2-aminothiazoles possess neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[33][34][35]

Mechanism of Action

The neuroprotective mechanisms of 2-aminothiazole derivatives are still under investigation, but several potential targets have been identified.

  • Inhibition of Tau-Induced Toxicity: In models of Alzheimer's disease, some 2-aminothiazole compounds have been shown to counteract tau-induced neuronal toxicity at nanomolar concentrations.[33][35] The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a key pathological hallmark of Alzheimer's disease.

  • Cholinesterase Inhibition: Certain 2-aminothiazole derivatives have been designed as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[31] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's.

  • Antioxidant and Anti-inflammatory Effects: The neuroprotective effects of some 2-aminothiazoles may also be attributed to their antioxidant and anti-inflammatory properties, which can mitigate the oxidative stress and neuroinflammation associated with neurodegenerative diseases.[31]

Quantitative Data: Neuroprotective Activity of Substituted 2-Aminothiazoles

The following table summarizes the activity of selected 2-aminothiazole derivatives in models relevant to neuroprotection.

CompoundTarget/ModelIC50 (µM) or EffectReference
Compound 3e Acetylcholinesterase (AChE)0.5[31]
Butyrylcholinesterase (BChE)14.7[31]
Compound 9e Acetylcholinesterase (AChE)3.13[31]
Butyrylcholinesterase (BChE)0.9[31]
Various derivatives Tau-induced cell toxicityProtection at nanomolar concentrations[33][35]
Flavonoid hybrids Tau fibrillation inhibitionIC50 in the µM range

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding a diverse range of biologically active compounds with therapeutic potential across multiple disease areas. The chemical tractability of this core structure allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this field will likely focus on the development of highly selective inhibitors for specific biological targets, the exploration of novel therapeutic applications, and the use of computational methods to design the next generation of 2-aminothiazole-based drugs. The continued investigation of this privileged scaffold holds great promise for the discovery of innovative medicines to address unmet medical needs.

References

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This wide range of therapeutic potential stems from the scaffold's ability to interact with a variety of biological targets, most notably protein kinases.[6][7] Elucidating the precise mechanism of action (MoA) for a novel 2-aminothiazole compound is a critical step in the drug discovery pipeline. It validates the compound's therapeutic hypothesis, informs on potential on- and off-target effects, and guides future optimization efforts. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of 2-aminothiazole derivatives. We will move beyond a simple listing of techniques to explain the causal logic behind experimental choices, ensuring a robust and self-validating investigative workflow.

Introduction: The 2-Aminothiazole Privileged Scaffold

The 2-aminothiazole core is considered a "privileged scaffold" due to its presence in numerous clinically approved drugs, such as the pan-Src kinase inhibitor Dasatinib.[8] Its prevalence is attributed to its favorable physicochemical properties and its capacity to form key hydrogen bond interactions with protein targets, particularly within the ATP-binding pocket of kinases. However, assuming a kinase target is a common but potentially misleading starting point. As research has shown, 2-aminothiazole derivatives can also act as allosteric modulators or target other enzyme classes entirely.[9] Therefore, a successful MoA investigation must be an unbiased, multi-pronged effort.

This guide is structured to mirror the logical progression of a typical MoA discovery campaign, which we divide into three core phases:

  • Phase 1: Target Identification & Deconvolution. What does the compound bind to in the complex cellular environment?

  • Phase 2: Biophysical Characterization. How does the compound interact with its purified target(s)?

  • Phase 3: Cellular Pathway & Phenotypic Analysis. How does this molecular interaction translate into a measurable biological effect?

Below, we present a high-level overview of this investigative workflow.

MoA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Cellular Pathway Analysis T_ID Target Identification (e.g., Chemical Proteomics) T_Val Target Validation (e.g., RNAi, CRISPR) T_ID->T_Val Candidate Targets Biophys Direct Binding Assays (SPR, ITC, DSF) T_Val->Biophys Validated Target(s) Enzyme Enzymatic Assays (IC50 Determination) Biophys->Enzyme Validated Target Target_Mod Target Modulation in Cells (e.g., CETSA, Western Blot) Enzyme->Target_Mod Confirmed MoA Pathway Downstream Pathway Profiling (Reporter Assays, Phospho-proteomics) Target_Mod->Pathway Phenotype Phenotypic Assays (Proliferation, Apoptosis) Pathway->Phenotype Start Active 2-Aminothiazole Compound Start->T_ID

Caption: High-level workflow for elucidating the mechanism of action of a 2-aminothiazole compound.

Phase 1: Unbiased Target Identification

The first and most critical step is to identify the direct molecular target(s) of the compound. While hypothesis-driven approaches (e.g., screening against a panel of kinases) can be useful, an unbiased, proteome-wide approach is often more revealing and guards against confirmation bias.

Key Methodology: Affinity-Based Chemical Proteomics

Expertise & Causality: The central principle behind this technique is that a compound's target can be "fished out" of a complex protein mixture (cell lysate) by using the compound itself as bait. This is a powerful, unbiased method because it surveys thousands of proteins simultaneously.[10] We choose this over purely computational methods initially because it provides direct physical evidence of an interaction.[11][12]

Protocol: Immobilized Probe Pull-Down

  • Probe Synthesis: Synthesize an analog of your 2-aminothiazole compound that incorporates a linker and a reactive handle (e.g., biotin or an alkyne for click chemistry). Crucial Control: A structurally similar but biologically inactive analog should also be synthesized for use as a negative control. This is essential to distinguish true targets from non-specific binders.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads. The inactive control probe is immobilized on a separate batch of beads.

  • Lysate Incubation: Incubate the beads (active and control) with native cell or tissue lysate. To identify specific binders, a competition experiment is performed where a third sample is pre-incubated with a high concentration of the free, non-immobilized active compound before adding the active probe beads.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis by Mass Spectrometry (LC-MS/MS): Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry.

  • Data Interpretation: True targets will be highly enriched on the active compound beads compared to the inactive control beads and will be significantly reduced in the competition sample.

Orthogonal Validation: Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: After identifying candidate targets via proteomics, it is imperative to validate that the compound engages these targets within the intact cellular environment. CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10] This method confirms target engagement in a physiological context, which is a critical step before committing to more resource-intensive biophysical studies.

Protocol: CETSA

  • Cell Treatment: Treat cultured cells with the 2-aminothiazole compound or a vehicle control (e.g., DMSO).

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western Blot or other specific protein detection methods.

  • Interpretation: A positive result is a "thermal shift," where the protein from the compound-treated cells remains soluble at higher temperatures compared to the vehicle-treated cells, indicating stabilization upon binding.

Phase 2: Quantitative Biophysical & Biochemical Characterization

Once a primary target is identified and validated, the next phase is to precisely quantify the interaction using purified components. This provides critical data on binding affinity, kinetics, and the functional consequences of the interaction (e.g., enzyme inhibition). A wide array of biophysical techniques can be employed for this purpose.[13][14][15]

Measuring Binding Affinity & Thermodynamics: ITC and DSF
  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[16][17] This is considered the "gold standard" for thermodynamic characterization because it provides the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: Similar in principle to CETSA but performed on purified protein. It measures the change in the protein's melting temperature (Tm) upon ligand binding using a fluorescent dye that binds to hydrophobic regions exposed during unfolding. It's a high-throughput method for confirming binding and screening analogs.[16]

Measuring Binding Kinetics: Surface Plasmon Resonance (SPR)

Expertise & Causality: While affinity (Kd) is important, binding kinetics—the on-rate (kon) and off-rate (koff)—provide deeper insight into the compound's MoA. A compound with a slow off-rate (long target residence time) may exhibit more durable pharmacological effects in vivo. SPR is the preferred technique for this as it provides real-time kinetic data.[15][16]

Protocol: Basic SPR Experiment

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Association: Flow a series of concentrations of the 2-aminothiazole compound across the chip surface and monitor the binding response in real-time.

  • Dissociation: Replace the compound solution with a running buffer and monitor the dissociation of the compound from the target.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate the Kd (koff/kon).

Determining Functional Activity: Enzymatic Assays

For enzyme targets like kinases, it is essential to determine if binding translates to functional inhibition.

Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a multi-well plate, combine the purified kinase, a specific peptide or protein substrate, and ATP.

  • Compound Titration: Add the 2-aminothiazole compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Reaction & Detection: Allow the kinase reaction to proceed. Quantify the amount of phosphorylated substrate using a detection method such as luminescence (e.g., ADP-Glo) or fluorescence (e.g., TR-FRET).

  • IC50 Determination: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Summary of Biophysical and Biochemical Data

ParameterTechniqueValueInterpretation
Binding Affinity (Kd)ITC / SPR150 nMHigh-affinity interaction
On-rate (kon)SPR2 x 105 M-1s-1Rapid association with the target
Off-rate (koff)SPR3 x 10-2 s-1Moderately slow dissociation
Target Residence TimeSPR (1/koff)~33 secondsSustained target engagement
Enzymatic Inhibition (IC50)Kinase Assay200 nMPotent functional inhibition

Phase 3: Elucidating Cellular Consequences

The final phase connects the direct molecular interaction to the cellular phenotype. This involves confirming target engagement in cells, mapping the downstream signaling effects, and measuring the ultimate physiological outcome.

Confirming Target Inhibition in a Cellular Context

Expertise & Causality: An IC50 from a biochemical assay doesn't guarantee cellular potency. We must prove that the compound inhibits the target in its native environment. A Western Blot for a direct substrate of the target is the most common and direct method. For a kinase inhibitor, this involves measuring the phosphorylation status of its known substrate.

Signaling_Pathway Compound 2-Aminothiazole Inhibitor KinaseA Target Kinase (e.g., CK2) Compound->KinaseA pSubstrate Phospho-Substrate (p-Substrate) KinaseA->pSubstrate Phosphorylation Substrate Substrate Substrate->KinaseA Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Apoptosis) Downstream->Response

Caption: Inhibition of a kinase signaling pathway by a 2-aminothiazole compound.

Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Treat cells with a dose-response of the 2-aminothiazole compound for a defined period. Include positive and negative controls.

  • Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the total protein concentration for each sample to ensure equal loading.

  • SDS-PAGE & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate. Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Use an ECL substrate to generate a chemiluminescent signal and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH) to confirm that the observed decrease in phosphorylation is not due to protein degradation or unequal loading.

Profiling Downstream Pathway Modulation

Beyond a single substrate, it's important to understand the broader impact on cellular signaling. This can be achieved through several methods:

  • Reporter Gene Assays: These assays are ideal for pathways that culminate in the activation of a specific transcription factor (e.g., NF-κB, CREB).[18][19] Cells are engineered to express a reporter gene (like luciferase) under the control of a response element for that transcription factor. Inhibition of the pathway leads to a decrease in the reporter signal.[20]

  • Multiplexed Immunoassays (e.g., Luminex): These allow for the simultaneous quantification of multiple phosphorylated proteins from a single cell lysate, providing a broader view of the signaling network.

  • Phospho-proteomics: For a truly global and unbiased view, mass spectrometry-based phospho-proteomics can identify thousands of phosphorylation sites that are altered upon compound treatment, revealing unexpected pathway connections and potential off-targets.

Measuring the Phenotypic Outcome

Finally, the changes in molecular signaling should correlate with a relevant cellular phenotype.[21] The choice of assay is dictated by the therapeutic hypothesis. For an anti-cancer compound, this would typically involve:

  • Proliferation/Viability Assays: Measuring the compound's effect on cell growth over time (e.g., using CellTiter-Glo to measure ATP levels as a proxy for viable cells).

  • Apoptosis Assays: Quantifying programmed cell death induction (e.g., using Caspase-Glo assays to measure the activity of executioner caspases 3 and 7, or flow cytometry for Annexin V staining).[21]

Conclusion

Investigating the mechanism of action of a novel 2-aminothiazole compound is a systematic process of discovery and validation. It begins with unbiased target identification in a complex biological system, proceeds to rigorous biophysical and biochemical characterization of the direct molecular interaction, and culminates in a clear demonstration of how this interaction modulates cellular pathways to produce a desired phenotype. By following the principles of causality, employing orthogonal validation methods, and including stringent controls, researchers can confidently and accurately define the MoA, paving the way for successful preclinical and clinical development.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 4-(o-Tolyl)thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, distinguished by its presence in a multitude of clinically approved therapeutics.[1] This five-membered ring, containing sulfur and nitrogen, serves as a versatile scaffold in numerous pharmacologically active compounds.[2] Within this class, the 2-aminothiazole moiety has emerged as a particularly "privileged" structure, a framework that is capable of providing useful ligands for more than one type of receptor or enzyme.[3][4] This scaffold is integral to approved drugs like the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, underscoring its significance in modern drug discovery.[4]

Derivatives of 2-aminothiazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6] The 4-aryl substituted 2-aminothiazoles, in particular, have garnered significant attention. The nature and substitution pattern of the aryl group at the 4-position can profoundly influence the molecule's interaction with biological targets. This guide focuses specifically on the 4-(o-Tolyl)thiazol-2-amine subclass. The ortho-methyl substitution on the phenyl ring introduces unique steric and electronic properties that can be exploited to develop novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. We will explore the synthetic pathways to this core, strategies for analog generation, and the vast therapeutic potential that these compounds hold.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most fundamental and widely employed method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[7] This classic condensation reaction, first reported in 1887, involves the reaction of an α-haloketone with a thioamide.[8] For the specific synthesis of 2-aminothiazoles, the thioamide component is thiourea. The reaction is prized for its reliability, operational simplicity, and generally high yields.[9]

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the α-haloketone (in our case, 2-bromo-1-(o-tolyl)ethanone). This step displaces the bromide ion.

  • Intramolecular Cyclization: The intermediate formed then undergoes a rapid intramolecular cyclization. A nitrogen atom of the thiourea moiety attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting five-membered heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.

Workflow start 2'-Methylacetophenone (o-Methylacetophenone) step1 Step A: α-Bromination start->step1 intermediate 2-Bromo-1-(o-tolyl)ethanone step1->intermediate step2 Step B: Hantzsch Cyclization intermediate->step2 reagent Thiourea reagent->step2 core This compound (Core Scaffold) step2->core step3 Step C: Derivatization core->step3 analogs Library of Novel Analogs (Amides, Substituted Amines, etc.) step3->analogs analysis Characterization (NMR, MS, IR, Purity) analogs->analysis PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Thiazole This compound Analog Thiazole->PI3K Inhibition PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

References

Spectroscopic characterization of 4-(o-Tolyl)thiazol-2-amine using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Structural Elucidation in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both safety and efficacy. Heterocyclic compounds, particularly those containing thiazole rings, are of significant interest due to their diverse pharmacological activities. 4-(o-Tolyl)thiazol-2-amine is one such molecule, representing a class of compounds with potential applications in medicinal chemistry.[1] Its precise structural characterization is paramount to understanding its chemical behavior, potential biological targets, and structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles of these techniques, the rationale behind experimental design, and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of small molecule characterization.

Molecular Structure and Synthesis

This compound possesses a molecular formula of C₁₀H₁₀N₂S and a molecular weight of approximately 190.27 g/mol .[2] The structure consists of a 2-aminothiazole core substituted with an o-tolyl group at the 4-position.

Diagram: Molecular Structure of this compound

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Hantzsch Thiazole Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS, MS/MS) purification->ms interpretation Spectral Interpretation nmr->interpretation ms->interpretation confirmation Structure Elucidation interpretation->confirmation final final confirmation->final Final Characterized Compound

References

Solubility of 4-(o-Tolyl)thiazol-2-amine in common laboratory solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(o-Tolyl)thiazol-2-amine in Common Laboratory Solvents

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical sciences and drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a solvent system dictates its reaction kinetics during synthesis, its ease of purification, its formulation possibilities, and, most critically, its bioavailability and therapeutic efficacy. Poor solubility remains a primary cause of failure for many new chemical entities. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic amine of interest in medicinal chemistry. Rather than merely presenting data, this document is designed to empower researchers by elucidating the theoretical underpinnings of solubility and providing robust, field-proven protocols for its empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the prerequisite to predicting and interpreting its solubility. This compound is a distinct molecule featuring a thiazole ring, a primary amine group, and an o-tolyl substituent.

Key Molecular Characteristics:

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂S[1][2]
Molar Mass 190.26 g/mol [1]
Melting Point 81-82 °C[1]
Predicted pKa 4.34 ± 0.10[1]
Appearance Solid (Crystals or Powder)[3][4]

The structure combines a non-polar aromatic tolyl group with a polar heterocyclic system containing a basic amino group. The predicted pKa of 4.34 suggests it is a weak base.[1] This duality is central to its solubility behavior. The amine group can be protonated in acidic conditions, forming a more polar, water-soluble salt. Conversely, in neutral or basic media, the neutral, less polar form will dominate.

The Theoretical Bedrock: Principles Governing Solubility

The adage "like dissolves like" serves as a useful starting point, but a deeper, mechanistic understanding is required for scientific rigor.[5] Solubility is a thermodynamic equilibrium process, where the Gibbs free energy of mixing dictates the extent to which a solute dissolves in a solvent.[6] This process involves overcoming the solute-solute lattice energy and the solvent-solvent intermolecular forces to establish new, favorable solute-solvent interactions.

For this compound, the key interactions are:

  • Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms in the thiazole ring can act as hydrogen bond acceptors.[7] This makes the molecule amenable to dissolving in polar protic solvents like water, methanol, and ethanol.[8][9]

  • Dipole-Dipole Interactions: The polar thiazole ring contributes to a molecular dipole moment, allowing for favorable interactions with polar aprotic solvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Van der Waals Forces: The non-polar o-tolyl group will primarily interact via weaker London dispersion forces, favoring solubility in non-polar solvents like hexane or toluene, although the polar functional groups will limit this.[7]

The balance between the polar (amine, thiazole) and non-polar (tolyl) regions of the molecule dictates its overall solubility profile. Given its molecular weight and functional groups, borderline solubility in water is expected for the neutral form, with solubility decreasing as the hydrocarbon portion of a molecule increases.[8][10]

Experimental Workflow for Solubility Determination

A systematic approach, beginning with qualitative assessment and progressing to precise quantitative measurement, ensures efficient and reliable data generation. The following workflow is a self-validating system designed for robustness.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Measurement start Start with Crystalline This compound qual_water Test Solubility in Water start->qual_water qual_hcl Test Solubility in 5% HCl qual_water->qual_hcl If Insoluble classify Classify Compound (Acidic, Basic, Neutral) qual_water->classify qual_naoh Test Solubility in 5% NaOH qual_hcl->qual_naoh If Insoluble qual_hcl->classify qual_organic Test Solubility in Organic Solvent (e.g., Ethanol) qual_naoh->qual_organic If Insoluble qual_naoh->classify quant_setup Select Solvents for Quantitative Study classify->quant_setup shake_flask Execute Saturation Shake-Flask Method quant_setup->shake_flask analysis Quantify Solute Concentration (UV-Vis, Gravimetric, etc.) shake_flask->analysis data Generate Quantitative Solubility Data (mg/mL) analysis->data

Caption: Experimental workflow for solubility determination.

Protocol: Qualitative Solubility Classification

This initial screening provides rapid, valuable insight into the compound's acid-base properties and general solubility characteristics, guiding the selection of solvents for quantitative analysis.[11][12]

Materials:

  • This compound

  • Small test tubes or 1.5 mL vials

  • Solvents: Deionized Water, 5% (w/v) HCl, 5% (w/v) NaOH, Ethanol

  • Vortex mixer

Procedure:

  • Preparation: Place approximately 10-20 mg of the compound into four separate, labeled test tubes.

  • Solvent Addition: Add 1 mL of each respective solvent (Water, 5% HCl, 5% NaOH, Ethanol) to the tubes.

  • Mixing: Cap the tubes securely and vortex vigorously for 60 seconds.

  • Observation: Visually inspect each tube against a contrasting background. A compound is considered "soluble" if no solid particles are visible. It is "insoluble" if the bulk of the solid remains undissolved.

  • Interpretation (Causality):

    • Soluble in Water: Indicates significant polarity.

    • Insoluble in Water, Soluble in 5% HCl: This is a strong indication of a basic functional group.[12] The HCl protonates the amine, forming a soluble ammonium salt. This is the expected result for this compound.

    • Insoluble in Water, Soluble in 5% NaOH: Indicates an acidic functional group.

    • Soluble in Ethanol: Demonstrates solubility in a polar organic solvent, as expected.

Protocol: Quantitative Solubility by Saturation Shake-Flask Method

The Shake-Flask method is considered the gold standard for determining equilibrium solubility due to its reliability and foundation in thermodynamic principles.[6][13][14] This protocol describes a miniaturized version to conserve compound.

Principle: An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature until the solution is saturated and thermodynamic equilibrium is reached between the dissolved and undissolved solute.[6][14] The concentration of the solute in the supernatant is then measured.

Materials & Equipment:

  • This compound (crystalline)

  • Selected laboratory solvents (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene)

  • 4 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., ~10-20 mg) to a series of vials. The presence of excess solid throughout the experiment is a critical self-validating check to ensure saturation has been achieved.[13]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.

  • Equilibration: Securely cap the vials and place them on the orbital shaker within the incubator set to 25 °C. Agitate for a sufficient period to reach equilibrium. A 24-48 hour period is typically robust for most compounds.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 1-2 hours to allow the excess solid to sediment.[13]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean collection vial. Causality: Filtration is a crucial step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. Care must be taken to avoid solvent evaporation or compound precipitation during this step.

  • Quantification: Analyze the concentration of the compound in the clear, filtered saturated solution using a pre-validated analytical method (see Section 6). This may require accurate dilution of the sample to fall within the linear range of the analytical instrument.

  • Data Calculation: Calculate the solubility using the measured concentration and any dilution factors. Express the final result in mg/mL or µg/mL.

Analytical Techniques for Concentration Measurement

The choice of analytical method is contingent on the compound's properties and the solvent matrix.

UV-Vis Spectrophotometry
  • Principle: Applicable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[14] According to the Beer-Lambert law, absorbance is directly proportional to concentration.

  • Protocol:

    • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).

    • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance vs. concentration to generate a linear calibration curve.

    • Measure Sample: Measure the absorbance of the (appropriately diluted) filtered supernatant and determine its concentration using the calibration curve.

Gravimetric Analysis
  • Principle: A simple and direct method that does not require a chromophore. It involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid.[14]

  • Protocol:

    • Tare Container: Accurately weigh a clean, dry container (e.g., a small glass beaker).

    • Add Sample: Pipette a precise volume (e.g., 1.0 mL) of the clear, filtered supernatant into the tared container.

    • Evaporate Solvent: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point to avoid degradation.

    • Weigh Residue: Once the residue is completely dry, re-weigh the container. The difference in mass corresponds to the amount of dissolved solute.

    • Calculate Solubility: Divide the mass of the residue by the volume of the solution added.

Data Summary and Interpretation

All quantitative data should be summarized in a structured table for clear comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Analytical Method
Polar Protic Water80.1[Experimental Data]UV-Vis / Gravimetric
pH 7.4 Buffer~80[Experimental Data]UV-Vis / Gravimetric
Methanol32.7[Experimental Data]UV-Vis / Gravimetric
Ethanol24.5[Experimental Data]UV-Vis / Gravimetric
Polar Aprotic DMSO46.7[Experimental Data]UV-Vis / Gravimetric
Acetonitrile37.5[Experimental Data]UV-Vis / Gravimetric
Acetone20.7[Experimental Data]UV-Vis / Gravimetric
Non-Polar Dichloromethane9.1[Experimental Data]UV-Vis / Gravimetric
Toluene2.4[Experimental Data]UV-Vis / Gravimetric

Interpreting this data in the context of the solvent's properties (e.g., dielectric constant, hydrogen bonding capability) will provide a comprehensive understanding of the compound's dissolution behavior.

Caption: Key solvent-solute interactions for this compound.

Conclusion

This guide has outlined a comprehensive, first-principles approach to determining the solubility of this compound. By grounding experimental protocols in sound chemical theory and incorporating self-validating steps, researchers can generate high-quality, reliable solubility data. This information is not merely an academic exercise; it is a critical dataset that informs every subsequent step in the research and development pipeline, from synthetic chemistry to formulation and preclinical assessment. The methodologies described herein provide a robust and adaptable framework for the characterization of this and other novel chemical entities.

References

The Privileged Core: A Technical Guide to Exploring the 2-Aminothiazole Pharmacophore for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold holds a privileged position in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] Its remarkable versatility stems from a unique combination of electronic and steric properties that allow it to engage with a wide array of biological targets, ranging from kinases and enzymes to receptors.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the 2-aminothiazole pharmacophore. We will dissect the core structural features that underpin its biological activity, present a detailed roadmap for its computational and experimental investigation, and discuss strategic modifications, such as bioisosteric replacement, to optimize lead compounds. This guide is designed to be a practical resource, offering not just theoretical insights but also actionable, step-by-step methodologies to empower the rational design of next-generation therapeutics based on this remarkable scaffold.

The 2-Aminothiazole Scaffold: A Foundation of Therapeutic Success

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing a sulfur and two nitrogen atoms, with an amino group at the C2 position. This arrangement confers a unique set of physicochemical properties that make it an ideal pharmacophore. Its prevalence in approved drugs, such as the kinase inhibitor Dasatinib and the anti-HIV agent Ritonavir, underscores its significance in modern drug discovery.[1][3] The success of this scaffold can be attributed to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, and its amenability to chemical modification at multiple positions.[2]

The 2-aminothiazole core is not merely a passive structural element; it actively contributes to the biological activity of the molecule. The endocyclic nitrogen and the exocyclic amino group can act as hydrogen bond donors and acceptors, while the sulfur atom can engage in van der Waals and other non-covalent interactions. Furthermore, the aromatic nature of the thiazole ring allows for π-π stacking interactions with aromatic residues in the target protein's binding site. This multiplicity of interaction points provides a strong foundation for high-affinity binding to a diverse range of protein targets.

Deconstructing the Pharmacophore: Key Interaction Features

A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to exert a specific biological effect. The 2-aminothiazole core presents a rich and tunable pharmacophore.

Key Pharmacophoric Features:

  • Hydrogen Bond Donor (HBD): The exocyclic amino group at the C2 position is a potent hydrogen bond donor. This feature is critical for anchoring the molecule within the active site of many target proteins. For example, in kinase inhibitors, this amino group often forms a key hydrogen bond with the hinge region of the kinase domain.[1]

  • Hydrogen Bond Acceptor (HBA): The endocyclic nitrogen atom (N3) of the thiazole ring acts as a hydrogen bond acceptor.

  • Aromatic/Hydrophobic Region: The thiazole ring itself provides a planar, aromatic surface that can participate in hydrophobic and π-π stacking interactions.

  • Vectors for Substitution: The C4 and C5 positions of the thiazole ring, as well as the exocyclic amino group, provide readily accessible points for chemical modification. These positions allow for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

2_Aminothiazole_Pharmacophore cluster_key Pharmacophore Key cluster_mol HBD Hydrogen Bond Donor NH2 NH₂ HBD->NH2 HBA Hydrogen Bond Acceptor N1 N HBA->N1 Aro Aromatic/Hydrophobic C4 C4 Aro->C4 Sub Substitution Vector R4 R4 Sub->R4 R5 R5 Sub->R5 C5 C5 N1->C5 S1 S S1->C4 C2 C2 C2->N1 C2->NH2 C4->C2 C4->R4 C5->S1 C5->R5

Caption: Core pharmacophoric features of the 2-aminothiazole scaffold.

A Roadmap for Pharmacophore-Guided Drug Design

The exploration of the 2-aminothiazole pharmacophore is a multi-faceted process that integrates computational and experimental approaches. This section outlines a comprehensive workflow for identifying, validating, and optimizing novel drug candidates based on this privileged scaffold.

Drug_Design_Workflow cluster_comp Computational Modeling cluster_synth Chemical Synthesis cluster_invitro In Vitro Evaluation start Start: Identify Target & Initial Hits comp_model Computational Modeling start->comp_model synthesis Chemical Synthesis comp_model->synthesis qsar 3D-QSAR docking Molecular Docking md Molecular Dynamics in_vitro In Vitro Evaluation synthesis->in_vitro hantzsch Hantzsch Synthesis modification Analogue Derivatization lead_opt Lead Optimization in_vitro->lead_opt binding Binding Assays functional Functional Assays admet ADMET Profiling lead_opt->comp_model Iterative Refinement end Preclinical Candidate lead_opt->end

Caption: A comprehensive workflow for 2-aminothiazole-based drug design.

Computational Modeling: In Silico Exploration

Computational techniques are indispensable for the rapid and cost-effective exploration of the 2-aminothiazole pharmacophore.

3D-QSAR studies are powerful tools for understanding the relationship between the three-dimensional properties of a molecule and its biological activity.[4]

Step-by-Step 3D-QSAR Protocol:

  • Data Set Preparation:

    • Compile a dataset of 2-aminothiazole analogues with their corresponding biological activity data (e.g., IC50 or Ki values).

    • Ensure the data is from a consistent experimental source to minimize variability.

    • Convert biological activity data to a logarithmic scale (e.g., pIC50).

  • Molecular Modeling and Alignment:

    • Generate 3D structures of all molecules in the dataset.

    • Perform energy minimization to obtain low-energy conformations.

    • Align the molecules based on a common substructure, typically the 2-aminothiazole core. This is a critical step to ensure the validity of the model.[4]

  • Generation of Molecular Fields:

    • Place the aligned molecules in a 3D grid.

    • Calculate steric and electrostatic fields for each molecule using a probe atom.

  • Statistical Analysis:

    • Use Partial Least Squares (PLS) regression to correlate the variations in the molecular fields with the biological activity.

    • Validate the model using internal (cross-validation) and external (test set) validation methods.[5]

  • Contour Map Analysis:

    • Visualize the results as 3D contour maps. These maps highlight regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[6]

Step-by-Step Molecular Docking Protocol:

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.[6]

  • Ligand Preparation:

    • Generate the 3D structure of the 2-aminothiazole derivative.

    • Assign correct bond orders and protonation states.

    • Perform energy minimization.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use a docking algorithm to explore the conformational space of the ligand within the binding site.

    • Score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Visualize the ligand-protein complex to understand the binding mode.

Chemical Synthesis: Bringing Molecules to Life

The Hantzsch thiazole synthesis is the most common and versatile method for the preparation of 2-aminothiazole derivatives.[7][8]

Step-by-Step Hantzsch Synthesis Protocol:

  • Reactant Preparation:

    • Start with an α-haloketone and a thiourea derivative. The α-haloketone can be synthesized by halogenation of the corresponding ketone.

  • Condensation Reaction:

    • React the α-haloketone with the thiourea in a suitable solvent, often ethanol or a similar protic solvent.[7]

    • The reaction is typically carried out at reflux temperature.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and isolate the crude product by filtration or extraction.

    • Purify the product by recrystallization or column chromatography.

In Vitro Evaluation: Validating Biological Activity

Once synthesized, the 2-aminothiazole derivatives must be tested in vitro to validate their biological activity.

Key In Vitro Assays:

  • Binding Assays: These assays measure the affinity of the compound for its target protein. Examples include radioligand binding assays and surface plasmon resonance (SPR).

  • Functional Assays: These assays measure the effect of the compound on the function of the target protein. For example, in the case of a kinase inhibitor, a functional assay would measure the inhibition of the kinase's catalytic activity.

  • ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles.

Strategic Modifications: Fine-Tuning the Pharmacophore

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of a lead compound and assessing the impact of these changes on its biological activity. For 2-aminothiazole derivatives, SAR studies typically focus on modifications at the C4, C5, and N2 positions.[1]

Table 1: Representative SAR of 2-Aminothiazole Kinase Inhibitors

Position of ModificationType of SubstituentEffect on ActivityRationale
C4-Position Aromatic ringsOften increases potencyCan engage in additional hydrophobic or π-π stacking interactions in the active site.
C5-Position Small alkyl groupsCan enhance selectivityMay occupy small hydrophobic pockets in the binding site.
N2-Position (Amine) AcylationModulates H-bonding and solubilityCan introduce additional interaction points and alter physicochemical properties.
N2-Position (Amine) ArylationCan significantly increase potencyThe aryl group can extend into other regions of the binding pocket, forming new interactions.
Bioisosteric Replacement: A Smart Substitution Strategy

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar steric and electronic properties.[9][10] This can lead to improvements in potency, selectivity, and pharmacokinetic properties.[10]

Table 2: Common Bioisosteric Replacements for the 2-Aminothiazole Scaffold

Original GroupBioisosteric ReplacementPotential Advantages
Thiazole Ring Oxazole, Imidazole, PyrazoleModulation of electronic properties, improved metabolic stability.[11]
2-Amino Group Amide, Urea, SulfonamideAltered hydrogen bonding capacity, improved cell permeability.
Sulfur Atom Oxygen (in oxazole)Reduced potential for metabolic S-oxidation.[11]

Conclusion: The Enduring Legacy and Future Potential

The 2-aminothiazole scaffold continues to be a cornerstone of modern drug discovery, offering a robust and versatile platform for the design of novel therapeutics.[1] Its privileged status is well-earned, a testament to its unique ability to interact with a wide range of biological targets with high affinity and specificity. As our understanding of disease biology deepens and our computational and synthetic tools become more sophisticated, the potential for harnessing the power of the 2-aminothiazole pharmacophore will only continue to grow. This guide has provided a comprehensive framework for the exploration of this remarkable scaffold, from the fundamental principles of its pharmacophoric features to the practical application of computational and experimental techniques. By embracing a rational, iterative, and multidisciplinary approach, researchers can continue to unlock the full therapeutic potential of 2-aminothiazole and develop the next generation of life-saving medicines.

References

An In-depth Technical Guide to 4-(o-Tolyl)thiazol-2-amine: Safety, Handling, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological information for 4-(o-Tolyl)thiazol-2-amine (CAS 5330-79-0). As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety and application.

Chemical and Physical Properties

This compound is a substituted aminothiazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1][2] Understanding its fundamental properties is crucial for safe handling and experimental design.

PropertyValueSource
CAS Number 5330-79-0[3]
Molecular Formula C₁₀H₁₀N₂S[3]
Molecular Weight 190.26 g/mol [3]
Appearance Solid (form may vary)[4]
Melting Point 81-82 °C[3]
Purity Typically ≥97%[4]

Hazard Identification and GHS Classification

Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Note: This classification is based on supplier information and may not be exhaustive. It is crucial to handle this compound with the assumption of these and potentially other hazards.

For comparison, the closely related isomer, 4-(p-Tolyl)thiazol-2-amine (CAS 2103-91-5), is also classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes.[5] This suggests that the tolyl-substituted aminothiazole scaffold possesses inherent toxicity that necessitates careful handling.

Safe Handling and Storage Protocols

Given the hazard profile, a systematic approach to handling and storage is mandatory to minimize exposure and ensure laboratory safety. The following protocols are based on best practices for handling similar chemical entities.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent contact and inhalation.

PPE ComponentSpecificationsRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation and potential systemic absorption.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.Prevents inhalation of the compound, which can cause respiratory tract irritation.
Handling Procedures
  • Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to control airborne dust.

  • Procedural Controls:

    • Avoid generating dust.

    • Use appropriate tools (e.g., spatulas) for handling.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

Storage
  • Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures and First Aid

Rapid and appropriate response to an exposure is critical. The following first-aid measures are recommended based on the known hazards.

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Accidental Release and Disposal

Accidental Release Measures
  • Evacuate the Area: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for disposal.[5]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Disposal
  • Waste Classification: This compound should be disposed of as hazardous chemical waste.

  • Procedure: Dispose of the waste material and its container in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[5]

Toxicological Information and Biological Activity

The toxicological profile of this compound has not been extensively studied. However, the broader class of 2-aminothiazole derivatives has been the subject of significant research in drug discovery, particularly in oncology.

Acute Toxicity

As indicated by the GHS classification, this compound is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[3] The toxicity is likely related to the reactivity of the aminothiazole ring and its metabolites.

Potential as a Kinase Inhibitor

Recent studies have identified 2-aminothiazole derivatives as a novel class of allosteric inhibitors of protein kinase CK2.[9][10] CK2 is a key enzyme in many cellular processes, and its dysregulation is implicated in cancer.[11] The 2-aminothiazole scaffold has been shown to bind to an allosteric pocket on the kinase, leading to its inhibition.[10] This suggests a potential mechanism of action for the biological effects of this compound.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell 4_o_Tolyl_thiazol_2_amine This compound CK2_Kinase Protein Kinase CK2 (Active) Oncogenic_Substrate Oncogenic Substrate Phosphorylated_Substrate Phosphorylated Substrate (Active) Cell_Proliferation Uncontrolled Cell Proliferation

Application in Drug Development

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[12] Derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer agents: By targeting various cellular pathways, including kinase signaling.[4][13]

  • Antimicrobial agents. [1]

  • Anti-inflammatory agents. [1]

The o-tolyl substitution on the thiazole ring of the title compound will influence its steric and electronic properties, which in turn will affect its binding affinity to biological targets. Further research is needed to fully elucidate the specific biological activities and therapeutic potential of this compound.

Experimental Protocols

The following is a generalized workflow for the safe handling of this compound in a research setting.

Experimental_Workflow Start Start Risk_Assessment 1. Conduct Risk Assessment Start->Risk_Assessment PPE_Donning 2. Don Appropriate PPE Risk_Assessment->PPE_Donning Fume_Hood_Setup 3. Prepare Chemical Fume Hood PPE_Donning->Fume_Hood_Setup Weighing 4. Weigh Compound Fume_Hood_Setup->Weighing Solubilization 5. Prepare Solution Weighing->Solubilization Experiment 6. Perform Experiment Solubilization->Experiment Decontamination 7. Decontaminate Work Area Experiment->Decontamination Waste_Disposal 8. Dispose of Waste Decontamination->Waste_Disposal PPE_Doffing 9. Doff and Dispose of PPE Waste_Disposal->PPE_Doffing Hand_Washing 10. Wash Hands PPE_Doffing->Hand_Washing End End Hand_Washing->End

Conclusion

This compound is a compound of interest for drug discovery with a defined set of handling hazards. While a comprehensive toxicological profile is yet to be established, the available data mandates strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. The potential for this compound and its derivatives to act as kinase inhibitors underscores the importance of continued research into its biological activities, which must be conducted with a thorough understanding and implementation of the safety and handling procedures outlined in this guide.

References

Literature review on the biological significance of the thiazole ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of the Thiazole Ring

Introduction: The Unassuming Power of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, few structures command the same level of therapeutic and biological importance as the thiazole ring.[1] This five-membered aromatic ring, containing one sulfur and one nitrogen atom, is a cornerstone of medicinal chemistry and a recurring motif in nature's most potent bioactive molecules.[2][3] From essential vitamins to blockbuster anticancer drugs, the thiazole nucleus serves as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to diverse biological targets.[4][5][6] Its unique electronic properties, arising from the interplay of its heteroatoms, allow it to engage in a wide array of non-covalent interactions, making it an invaluable tool for drug designers.[7]

The significance of this ring is perhaps best exemplified by its presence in Thiamine (Vitamin B1), a coenzyme essential for carbohydrate metabolism in virtually all living organisms.[3][7][8] The thiazole scaffold is a key component in more than 18 FDA-approved drugs and countless more in clinical development, highlighting its versatility and therapeutic relevance.[9][10] This guide offers an in-depth exploration of the thiazole ring's biological significance, from its origins in natural products and its role as a pharmacophore in modern medicine to the synthetic strategies employed to harness its potential and its fundamental role in biochemical catalysis.

Part 1: Nature's Blueprint: The Thiazole Ring in Natural Products and Biosynthesis

The thiazole ring is a common feature in a multitude of natural products, particularly those isolated from marine and microbial sources.[11][12][13] These compounds often exhibit potent and specific biological activities, serving as lead structures for drug development.

Thiazole-Containing Natural Products: A Treasury of Bioactivity

Nature leverages the thiazole scaffold to construct complex molecules with a wide spectrum of activities, from potent cytotoxicity against cancer cells to antimicrobial effects.[14][15]

  • Epothilones: A class of macrolides produced by myxobacteria, Epothilones are powerful microtubule-stabilizing agents. Their activity rivals that of Taxol, making them a critical area of cancer research. The thiazole moiety is crucial for their interaction with tubulin. Ixabepilone, a semi-synthetic analog, is an FDA-approved drug for treating metastatic breast cancer.[7]

  • Bleomycin: A mixture of glycopeptide antibiotics isolated from Streptomyces verticillus, Bleomycin is a potent antitumor agent used in chemotherapy.[16] Its mechanism involves chelating iron and generating reactive oxygen species that cause single- and double-strand breaks in DNA.[16] The bithiazole portion of the molecule is critical for DNA intercalation.[16][17]

  • Marine Peptides: A vast number of marine-derived peptides and cyclopeptides incorporate thiazole (and the related thiazoline) rings.[13][17] Compounds like Dolastatin 18, isolated from a sea hare, exhibit significant growth inhibition of human cancer cell lines.[17] These peptides often possess unique structural features and potent bioactivities, making them a rich source for drug discovery.[13]

Biosynthesis: From Cysteine to a Core Scaffold

The biosynthesis of the thiazole ring in most natural products originates from a surprisingly simple precursor: the amino acid cysteine.[2] The cysteine backbone provides the essential N-C-C-S fragment required for the ring's formation. The general biosynthetic pathway involves a series of enzyme-catalyzed reactions, including peptide coupling, cyclization, and subsequent oxidation to form the aromatic thiazole ring.[14] This process is a testament to nature's efficiency in constructing complex and biologically active scaffolds.

G cluster_0 Biosynthetic Pathway Cysteine Cysteine Precursor (in a peptide chain) Thiazoline Thiazoline Intermediate Cysteine->Thiazoline Cyclodehydration Thiazole Aromatic Thiazole Ring Thiazoline->Thiazole Oxidation / Dehydrogenation G cluster_pathway Simplified Kinase Signaling Pathway cluster_drug Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) GF->Receptor Binds & Activates Kinase Downstream Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cell Proliferation & Survival Substrate->Response Drug Dasatinib (Thiazole Scaffold) Drug->Kinase Binds to ATP Pocket & Inhibits G cluster_workflow Hantzsch Thiazole Synthesis Workflow Reactants α-Haloketone + Thioamide Mixing Combine in Solvent (e.g., Ethanol) Reactants->Mixing Reaction Reflux / Heat Mixing->Reaction Workup Cool & Precipitate Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product Substituted Thiazole Purification->Product G cluster_cycle TPP Catalytic Cycle in Pyruvate Decarboxylation TPP Thiazolium Ring (TPP) Ylide C2-Carbanion (Ylide) TPP->Ylide Enzyme deprotonates C2 Adduct Hydroxyethyl-TPP Adduct Ylide->Adduct Nucleophilic attack on Pyruvate Pyruvate Pyruvate Adduct->TPP Release of Acetaldehyde, Enzyme reprotonates C2 Acetaldehyde Acetaldehyde (Released) CO2 CO2 (Released) Adduct->CO2 Decarboxylation

References

The Architectural Blueprint of a Bioactive Scaffold: An In-depth Technical Guide to the Crystal Structure Analysis of 4-(o-Tolyl)thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and rationale behind the crystal structure analysis of 4-(o-tolyl)thiazol-2-amine derivatives. These compounds represent a significant scaffold in medicinal chemistry, exhibiting a range of biological activities, including potential anticancer and antimicrobial properties.[1][2] Elucidating their three-dimensional structure is paramount for understanding their mechanism of action, optimizing their therapeutic potential, and designing novel analogues with enhanced efficacy and selectivity. This document will delve into the synthesis, crystallization, X-ray diffraction analysis, and detailed interpretation of the structural data of a representative compound, providing field-proven insights into the experimental choices and their implications.

The Significance of the this compound Scaffold: A Structural Perspective

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, present in numerous clinically approved drugs.[3] The introduction of a tolyl group at the 4-position of the thiazole ring creates a versatile platform for derivatization, allowing for the fine-tuning of steric and electronic properties to modulate biological activity. The ortho substitution on the tolyl ring introduces a specific conformational constraint that can significantly influence the molecule's interaction with biological targets. Understanding the precise three-dimensional arrangement of these derivatives through X-ray crystallography provides invaluable insights into their structure-activity relationships (SAR).[4][5]

Synthesis and Crystallization: From Molecular Design to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of 2-aminothiazole derivatives.[6]

Synthetic Protocol: A Modified Hantzsch Thiazole Synthesis

A reliable method for the synthesis of this compound involves the reaction of 2-bromo-1-(o-tolyl)ethanone with thiourea.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-bromo-1-(o-tolyl)ethanone (1 equivalent) in a suitable solvent such as ethanol, add thiourea (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated at reflux for a specified period, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a base, such as aqueous sodium carbonate, to neutralize the hydrobromide salt formed. The crude product is then collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired this compound.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for efficient reaction kinetics at reflux.

  • Stoichiometry: A slight excess of thiourea is often used to ensure the complete consumption of the α-haloketone.

  • Purification: Recrystallization is a critical step to obtain a highly pure compound, which is a prerequisite for successful crystallization.

The Art of Crystallization: Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7] Several techniques can be employed, with slow evaporation being a common and effective method for small organic molecules.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane) at room temperature or with gentle heating. The ideal solvent is one in which the compound is moderately soluble.

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed crystals of sufficient size (typically > 0.1 mm in at least two dimensions) are observed, they should be carefully harvested.

Self-Validating System: The quality of the crystals can be initially assessed under a microscope for sharp edges, uniform morphology, and lack of twinning or other defects.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[8][9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

Experimental Workflow:

Figure 1: A simplified workflow for single-crystal X-ray diffraction analysis.

Key Considerations:

  • X-ray Source: A monochromatic X-ray source, typically from a copper or molybdenum anode, is used.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structure.

  • Data Processing Software: Specialized software is used to integrate the raw diffraction images and generate a file containing the reflection intensities and their corresponding Miller indices.

Structure Solution and Refinement

The crystal structure is solved from the processed diffraction data using computational methods. Direct methods or Patterson methods are commonly employed to obtain an initial model of the electron density. This model is then refined against the experimental data to improve its accuracy.

Structural Analysis of a Representative 4-(Aryl)thiazol-2-amine Derivative

Crystallographic Data

The following table summarizes the crystallographic data for the representative compound.

ParameterValue
Chemical FormulaC18H13N5S
Formula Weight331.40
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.8707(2)
b (Å)15.9681(4)
c (Å)11.9798(4)
β (°)100.283(3)
Volume (Å3)1481.44(7)
Z4
Density (calculated) (Mg/m3)1.486
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293(2)

Data obtained from the crystallographic study of 8-(1H-indol-2-yl)-5-(p-tolyl)-[4][10][11]triazolo[3,4-b][5][10][11]thiadiazole.[4]

Molecular Geometry and Conformation

The analysis of bond lengths, bond angles, and torsion angles provides a detailed picture of the molecule's geometry. In the case of 4-(aryl)thiazole derivatives, the dihedral angle between the thiazole ring and the aryl ring is a critical conformational parameter. This angle is influenced by the steric hindrance of the substituents on the aryl ring. For an ortho-substituted tolyl group, a significant twist is expected due to steric clash between the methyl group and the thiazole ring. This conformation can have a profound impact on the molecule's ability to fit into the binding pocket of a biological target.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. In 2-aminothiazole derivatives, the amino group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as an acceptor, leading to the formation of specific hydrogen bonding motifs. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its interactions with biological macromolecules.

Visualization of the Crystallographic Analysis Workflow:

G cluster_0 Sample Preparation cluster_1 X-ray Diffraction cluster_2 Structure Determination and Analysis A Synthesis of This compound Derivative B Purification (e.g., Recrystallization) A->B C Single Crystal Growth (e.g., Slow Evaporation) B->C D Crystal Mounting and Data Collection C->D E Data Processing and Reduction D->E F Structure Solution (Direct/Patterson Methods) E->F G Structure Refinement F->G H Analysis of Molecular Geometry and Intermolecular Interactions G->H I Validation and Deposition (e.g., CCDC) H->I

Figure 2: The comprehensive workflow of crystal structure analysis.

Structure-Activity Relationship (SAR) and Drug Design Implications

The detailed structural information obtained from X-ray crystallography is the cornerstone of rational drug design. By correlating specific structural features with biological activity, researchers can develop SAR models. For instance, the conformation of the tolyl group relative to the thiazole ring can influence the compound's binding affinity to a target protein. The hydrogen bonding patterns observed in the crystal structure can suggest potential interactions with amino acid residues in an active site. This knowledge allows for the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The crystal structure analysis of this compound derivatives is a powerful approach to unravel the intricate relationship between molecular architecture and biological function. This in-depth technical guide has outlined the essential steps, from synthesis and crystallization to the detailed interpretation of crystallographic data. The insights gained from these studies are not merely academic; they are instrumental in advancing the frontiers of drug discovery and development, enabling the rational design of more effective and safer therapeutic agents.

References

Methodological & Application

Step-by-step synthesis protocol for 4-(o-Tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1] Its structural rigidity, hydrogen bonding capabilities, and diverse functionalization potential make it a cornerstone in medicinal chemistry, appearing in drugs with antibacterial, anti-inflammatory, and antitumor properties.[2][3][4] The 4-aryl substituted variants, such as 4-(o-Tolyl)thiazol-2-amine, are particularly valuable as synthetic intermediates for building more complex molecular architectures.[5]

This guide provides a comprehensive, field-tested protocol for the synthesis of this compound. We will employ the classic Hantzsch Thiazole Synthesis, a reliable and high-yielding condensation reaction.[6][7] Beyond a mere recitation of steps, this document elucidates the chemical principles behind the protocol, offering insights into reaction mechanisms, safety considerations, and characterization techniques to ensure reproducible and successful synthesis.

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis is achieved through the reaction of an α-haloketone (2-bromo-1-(o-tolyl)ethanone) with a thioamide (thiourea).[8] The reaction proceeds via a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and subsequent dehydration to form the stable, aromatic thiazole ring.[9][10]

Overall Reaction Scheme

Reaction_Scheme R1 2-bromo-1-(o-tolyl)ethanone P1 This compound R1->P1 Ethanol, Reflux R2 Thiourea R2->P1 P2 + HBr + H₂O

Caption: Overall Hantzsch synthesis of this compound.

Mechanistic Pathway

The process begins with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the bromoketone in an Sₙ2 reaction. This displaces the bromide ion and forms an isothiouronium salt intermediate. The subsequent key step is an intramolecular nucleophilic attack by one of the amino nitrogens on the carbonyl carbon, forming a five-membered heterocyclic intermediate. The final step is a dehydration reaction, which eliminates a molecule of water to yield the thermodynamically stable aromatic 2-aminothiazole ring.[7][10]

Part 1: Synthesis of Precursor α-Haloketone

A prerequisite for the Hantzsch synthesis is the availability of the α-haloketone, 2-bromo-1-(o-tolyl)ethanone. This is typically prepared by the selective bromination of the corresponding ketone, 2'-methylacetophenone. Various methods exist, including the use of elemental bromine in a suitable solvent or employing alternative brominating agents like N-Bromosuccinimide (NBS) or NaBr/oxidant systems.[11][12]

Note: Direct bromination requires stringent safety protocols due to the hazardous nature of bromine. Always work in a certified chemical fume hood with appropriate personal protective equipment (PPE).[13]

Part 2: Synthesis of this compound

This section details the core cyclization reaction. The protocol is optimized for high yield and purity.

Materials and Reagents
Reagent/MaterialFormulaM.W.Amount (Scale)Moles (Scale)RoleSupplier
2-bromo-1-(o-tolyl)ethanoneC₉H₉BrO213.072.13 g10 mmolElectrophileSigma-Aldrich
ThioureaCH₄N₂S76.120.84 g11 mmolNucleophileThermo Fisher
Ethanol (95%)C₂H₅OH46.0720 mL-SolventVWR
Saturated Na₂CO₃ solutionNa₂CO₃105.99~10 mL-BaseLocal Supply
Deionized WaterH₂O18.02As needed-WashingIn-house
Equipment
  • 100 mL Round-bottom flask

  • Water-cooled condenser

  • Magnetic stirrer/hotplate

  • Buchner funnel and vacuum flask

  • Filter paper

  • Beakers and graduated cylinders

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Experimental Protocol

G start Start: Assemble Reaction Apparatus reagents Step 1: Charge Flask Add 2.13 g of 2-bromo-1-(o-tolyl)ethanone, 0.84 g of thiourea, and 20 mL of 95% ethanol. start->reagents reflux Step 2: Heat to Reflux Stir and heat the mixture to reflux (approx. 78°C) for 60-90 minutes. reagents->reflux monitor Step 3: Monitor Reaction Check for completion using TLC (e.g., 7:3 Hexane:EtOAc). reflux->monitor cool Step 4: Cool and Precipitate Cool to room temperature, then pour into a beaker with 50 mL of ice water. monitor->cool neutralize Step 5: Neutralize Slowly add saturated Na₂CO₃ solution with stirring until pH ~8-9. A precipitate will form. cool->neutralize filter Step 6: Isolate Product Collect the solid by vacuum filtration. Wash with cold deionized water. neutralize->filter dry Step 7: Dry the Product Air dry or dry in a vacuum oven at 50°C to a constant weight. filter->dry purify Optional: Recrystallize from hot ethanol for enhanced purity. dry->purify characterize End: Characterize Product (MP, NMR, IR, MS) purify->characterize

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(o-tolyl)ethanone (2.13 g, 10 mmol) and thiourea (0.84 g, 11 mmol).[14] A slight excess of thiourea is used to ensure the complete consumption of the limiting α-bromoketone.

  • Solvation and Reflux: Add 20 mL of 95% ethanol to the flask. Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and has a convenient boiling point for reflux.[15] Attach a condenser and heat the mixture to a gentle reflux with constant stirring for 60-90 minutes.

  • Reaction Monitoring (Optional but Recommended): The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the α-bromoketone spot.

  • Work-up and Isolation: After the reaction is complete, allow the solution to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 50 mL of crushed ice or very cold water. This will cause the hydrobromide salt of the product to precipitate.

  • Neutralization: While stirring the aqueous mixture, slowly add a saturated solution of sodium carbonate (Na₂CO₃) until the mixture is basic (pH 8-9, check with pH paper).[7] Causality: This step is critical. The initial product is an ammonium hydrobromide salt, which is water-soluble. The base deprotonates the salt, yielding the free amine, which is poorly soluble in water and precipitates out as a solid.[7]

  • Filtration: Collect the resulting precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water to remove any inorganic salts like sodium bromide and unreacted sodium carbonate.

  • Drying and Purification: Press the solid dry on the filter. Transfer the product to a watch glass and allow it to air dry or place it in a vacuum oven at 40-50°C until a constant weight is achieved. For higher purity, the crude product can be recrystallized from hot ethanol.[15] A typical yield is in the range of 85-95%.

Safety and Handling

  • α-Haloketones: 2-bromo-1-(o-tolyl)ethanone is a lachrymator (tear-inducing agent) and a skin irritant. Handle this reagent exclusively in a well-ventilated chemical fume hood.[16][17] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Thiourea: Handle with care, avoiding dust inhalation. Wear gloves and a mask when weighing and transferring.[18]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory at all times during this procedure.[17]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[19][20]

TechniqueExpected Results
Melting Point A sharp melting point indicates high purity. Compare with literature values.
¹H NMR Amine protons (-NH₂): Broad singlet (~5.3 ppm). Aromatic protons: Multiplets in the aromatic region (~7.1-7.8 ppm). Thiazole proton (-CH): Singlet (~6.7 ppm). Methyl protons (-CH₃): Singlet (~2.4 ppm).[14]
¹³C NMR Thiazole C2 (-C-NH₂): ~168 ppm. Thiazole C4 & C5: ~149 ppm and ~105 ppm. Aromatic Carbons: Signals in the ~125-138 ppm range. Methyl Carbon: ~21 ppm.
FT-IR (KBr) N-H stretch (amine): Two characteristic bands around 3450-3250 cm⁻¹. C=N stretch (thiazole ring): ~1620 cm⁻¹. Aromatic C=C stretch: ~1550-1450 cm⁻¹.
Mass Spec (MS) [M]⁺: Expected molecular ion peak at m/z = 190.26.

References

Application Note: High-Purity Isolation of 4-(o-Tolyl)thiazol-2-amine from Crude Synthesis Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(o-Tolyl)thiazol-2-amine is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce confounding variables in biological assays. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated methods for the purification of crude this compound. We detail three primary methodologies: Acid-Base Extraction for initial cleanup, Recrystallization for final polishing of crystalline solids, and Flash Column Chromatography for challenging separations. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights into process optimization and troubleshooting.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of the target compound is the foundation for developing an effective purification strategy. This compound is a basic compound due to the exocyclic amino group, a property that is central to its purification via acid-base extraction.

PropertyValueSource
CAS Number 5330-79-0[1][2]
Molecular Formula C₁₀H₁₀N₂S[1][2]
Molecular Weight 190.26 g/mol [1]
Appearance White to light yellow crystalline powder[3][4]
Melting Point 81-82 °C[1]
Predicted pKa 4.34 ± 0.10[1]
Solubility Low solubility in water; soluble in organic solvents like ethanol, chloroform.[4][5]

Method 1: Acid-Base Extraction for Bulk Impurity Removal

Principle of Separation

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate organic compounds based on their acidic or basic properties.[6][7] It is an ideal first step for purifying this compound from non-basic starting materials or byproducts. The basic amino group (-NH₂) can be protonated by an aqueous acid (like HCl) to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻).[6][8] This salt partitions into the aqueous phase, while neutral or acidic organic impurities remain in the immiscible organic phase.[9] Subsequently, neutralizing the aqueous layer with a base regenerates the free amine, which can be extracted back into a fresh organic solvent.[8]

Visual Workflow: Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., DCM) add_acid Add 1M HCl (aq) Shake in Separatory Funnel start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral/Acidic Impurities separate1->organic1 Discard aqueous1 Aqueous Layer: Protonated Amine (R-NH₃⁺Cl⁻) separate1->aqueous1 Collect add_base Add 2M NaOH (aq) until pH > 10 aqueous1->add_base extract Extract with fresh Organic Solvent (e.g., DCM) add_base->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 Discard organic2 Organic Layer: Purified Amine separate2->organic2 Collect dry Dry (e.g., MgSO₄), Filter, Evaporate organic2->dry final Partially Purified This compound dry->final

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[9]

  • Layer Separation: Allow the layers to separate fully. The protonated amine salt will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using a less dense solvent like EtOAc). Drain and collect the aqueous layer.

  • Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of 1M HCl. Combine the aqueous extracts.

  • Regeneration of Amine: Place the combined aqueous extracts in a clean flask and cool in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 10, check with pH paper). The free amine should precipitate or form an oily layer.

  • Back Extraction: Transfer the basified aqueous solution to a separatory funnel. Add a fresh portion of organic solvent (e.g., DCM) and shake to extract the regenerated neutral amine.[8]

  • Isolate Product: Separate and collect the organic layer. Repeat the extraction of the aqueous layer with fresh solvent twice more to maximize yield.

  • Drying and Evaporation: Combine the organic extracts. Dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the partially purified product.

Method 2: Recrystallization for High-Purity Crystalline Solids

Principle of Separation

Recrystallization is a premier technique for purifying solid organic compounds.[10] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out, while impurities remain dissolved in the mother liquor.[11]

Visual Workflow: Recrystallization

start Crude or Partially Purified Solid dissolve Add Minimum Amount of Hot Solvent (e.g., Ethanol) start->dissolve hot_filter Hot Filtration (Optional) to Remove Insoluble Impurities dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath to Maximize Crystal Formation cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals in Vacuum Oven wash->dry final High-Purity Crystalline Product dry->final

Caption: General workflow for the recrystallization process.

Detailed Protocol
  • Solvent Selection: Choose a suitable solvent. Ethanol is often effective for 2-aminothiazole derivatives.[12] Other potential solvents include isopropanol or toluene. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C) until a constant weight is achieved.

Expert Tip: If the compound "oils out" instead of crystallizing, it may be due to a supersaturated solution or the presence of impurities that lower the melting point.[11] Re-heat the mixture to re-dissolve the oil, add slightly more solvent, and try cooling even more slowly, perhaps by seeding with a pure crystal.[11]

Method 3: Flash Column Chromatography

Principle of Separation

Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (a solvent system).[13] For basic amines like this compound, standard silica gel can be problematic. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind to the basic amine, leading to poor recovery and significant peak tailing.[14][15]

Two primary strategies overcome this challenge:

  • Mobile Phase Modification: Add a small amount of a competitive base, like triethylamine (TEA) or ammonia, to the mobile phase. This base neutralizes the acidic sites on the silica, allowing the target amine to elute properly.[15]

  • Modified Stationary Phase: Use an amine-functionalized silica gel (KP-NH). This stationary phase has a basic character, which prevents the strong acid-base interaction with the analyte, resulting in sharper peaks and better separation.[14]

Visual Workflow: Flash Column Chromatography

start Crude Product slurry Adsorb Crude onto Small Amount of Silica start->slurry load Load Sample Slurry onto Packed Column slurry->load pack Pack Column with Stationary Phase (e.g., Silica + TEA) pack->load elute Elute with Mobile Phase (e.g., Hexane/EtOAc + TEA) under Positive Pressure load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final High-Purity Product evaporate->final

Caption: Workflow for purification via flash column chromatography.

Detailed Protocol (Modified Mobile Phase)
  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add ~1% triethylamine (TEA) to the solvent system to mitigate tailing. Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing 1% TEA). Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).

  • Elution: Begin eluting the column with the mobile phase under positive pressure (flash). If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.

ParameterApproach A: Modified Mobile PhaseApproach B: Amine-Functionalized Phase
Stationary Phase Standard Silica Gel (SiO₂)Amine-Functionalized Silica (e.g., KP-NH)
Mobile Phase Hexane/EtOAc + 0.5-1% Triethylamine (TEA)Hexane/EtOAc (usually no TEA needed)
Pros Uses common, inexpensive silica gel.Excellent peak shape, high recovery, no need to remove TEA post-purification.
Cons TEA must be removed from the final product. May not work for very sensitive compounds.More expensive stationary phase.

Purity Assessment

Post-purification, the purity of this compound should be rigorously confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot indicates high purity.

  • Melting Point: A sharp melting point range (e.g., 81-82 °C) close to the literature value is indicative of high purity.[1]

  • Spectroscopy (¹H NMR, ¹³C NMR): Absence of impurity peaks in the spectra.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

References

Application Notes and Protocols for the Comprehensive Characterization of 4-(o-Tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Multifaceted Approach to Structural Elucidation and Purity Assessment

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 4-(o-Tolyl)thiazol-2-amine, a heterocyclic compound featuring a substituted thiazole nucleus, represents a class of molecules with significant potential in medicinal chemistry. Its structural integrity, purity, and physicochemical properties are critical parameters that dictate its suitability for further investigation.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the comprehensive characterization of this compound. Moving beyond a mere recitation of methods, this guide delves into the causality behind experimental choices, offering a framework for robust and reliable analysis. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Fundamental Physicochemical and Safety Profile

A thorough understanding of the basic properties and safety considerations of this compound is paramount before commencing any analytical work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂S[1][2]
Molecular Weight 190.26 g/mol [3]
Melting Point 81-82 °C[1]
Appearance White to yellow crystals or powder[4]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and chloroform.[5]

Safety and Handling Precautions:

This compound is a chemical substance that requires careful handling in a laboratory setting. While specific toxicity data for this compound is limited, related aminothiazole derivatives may be harmful if swallowed, in contact with skin, or if inhaled.[6] Therefore, standard laboratory safety protocols should be strictly adhered to.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

  • Storage: Store in a tightly closed container in a cool, dry place.[2]

Chromatographic Analysis for Purity Determination: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for assessing the purity of this compound and for the quantification of the compound in various matrices. A reverse-phase HPLC method is particularly well-suited for this moderately polar aromatic amine.

Causality of Method Development:

The choice of a C18 column is based on its wide applicability and excellent resolving power for a broad range of organic molecules. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is selected to ensure adequate retention and sharp peak shapes. The acidic buffer (orthophosphoric acid) is used to suppress the ionization of the basic amine group, leading to better peak symmetry and reproducibility. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The detection wavelength is selected based on the UV-Vis spectral data to ensure maximum sensitivity.

Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Phenomenex® Luna C18, 5 µm, 4.6 x 150 mm)[7]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample: this compound (approx. 1 mg/mL in mobile phase)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 60% A: 40% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the analysis using the parameters outlined in Table 2 and record the chromatogram.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic: 60% Water (0.1% H₃PO₄) : 40% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 272 nm[7]
Injection Volume 10 µL
Run Time 10 minutes

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Caption: HPLC workflow for purity analysis.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Causality of Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its high polarity, which aids in dissolving the sample, and its distinct solvent peaks that do not interfere with the analyte signals. A sample concentration of 10-20 mg/mL is typically sufficient to obtain a good signal-to-noise ratio.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the molecular structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent: DMSO-d₆

  • Sample: this compound

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using standard parameters, including proton decoupling.

Table 3: Expected NMR Chemical Shifts (δ) in DMSO-d₆

Proton (¹H)Expected δ (ppm)Carbon (¹³C)Expected δ (ppm)
NH₂~7.0 (broad s)C=N (thiazole)~168
Aromatic-H (tolyl)7.1-7.4 (m)C-S (thiazole)~148
Thiazole-H~6.8 (s)Aromatic-C (tolyl)125-136
CH₃~2.3 (s)Thiazole-C~105
CH₃~21

Note: These are predicted values and may vary slightly in experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Causality of Technique Selection: Electron Ionization (EI) is a common ionization technique for relatively small and volatile organic molecules. It typically produces a molecular ion peak (M⁺) and a series of fragment ions that can be used to deduce the structure of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer with an EI source

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron energy (e.g., 70 eV).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak at m/z 190. Key fragment ions may arise from the cleavage of the tolyl group, the thiazole ring, or the loss of the amino group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality of Sample Preparation: The Attenuated Total Reflectance (ATR) technique is a convenient method for analyzing solid samples with minimal preparation.[8] It involves pressing the sample against a crystal with a high refractive index, allowing for the acquisition of an IR spectrum.

Experimental Protocol: FTIR-ATR

Objective: To identify the functional groups in this compound.

Instrumentation and Materials:

  • FTIR spectrometer with an ATR accessory

  • Sample: this compound (solid)

Procedure:

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample on the ATR crystal and apply pressure. Record the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretchPrimary amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl
1650-1580N-H bendPrimary amine
1600-1450C=C and C=N stretchAromatic and Thiazole rings
1335-1250C-N stretchAromatic amine
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λ_max) of this compound.

Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent: Ethanol

  • Sample: this compound

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in ethanol (e.g., 10 µg/mL).

  • Blank Measurement: Fill a cuvette with ethanol and use it as a blank to zero the instrument.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution from approximately 200 to 400 nm.

Expected Results: Thiazole derivatives typically exhibit strong absorption in the UV region. The λ_max for this compound is expected to be in the range of 260-280 nm.[9]

Caption: Interrelation of spectroscopic techniques.

Physicochemical Characterization

Melting Point Determination

The melting point is a fundamental physical property used for identification and as an indicator of purity. A sharp melting point range is characteristic of a pure compound.

Experimental Protocol: Capillary Melting Point

Objective: To determine the melting point range of this compound.

Instrumentation and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample: this compound (finely powdered)

Procedure:

  • Sample Packing: Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample slowly (1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, providing experimental evidence for the molecular formula.

Causality of the Method: Combustion analysis is the standard method for determining the elemental composition of organic compounds.[10] The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, and SO₂) are quantitatively measured.

Experimental Protocol: CHNS Analysis

Objective: To confirm the elemental composition of this compound.

Instrumentation:

  • CHNS elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (1-2 mg) into a tin capsule.

  • Analysis: Introduce the sample into the combustion chamber of the analyzer. The instrument will automatically perform the combustion, separation, and detection of the resulting gases.

Table 5: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental % (Typical)
Carbon (C)63.1363.1 ± 0.4
Hydrogen (H)5.305.3 ± 0.4
Nitrogen (N)14.7214.7 ± 0.4
Sulfur (S)16.8516.8 ± 0.4

Acceptable experimental values are typically within ±0.4% of the theoretical values.[11]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of a material.

Experimental Protocol: TGA/DSC

Objective: To assess the thermal stability and identify phase transitions of this compound.

Instrumentation:

  • Simultaneous TGA/DSC instrument

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an aluminum pan.

  • Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).

Expected Results:

  • TGA: The TGA curve will show the sample's weight as a function of temperature. A significant weight loss will indicate decomposition.

  • DSC: The DSC curve will show heat flow into or out of the sample. An endothermic peak will correspond to the melting point, and exothermic events may indicate decomposition.

Definitive Structural Confirmation: X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.

Causality of the Method: This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern can be used to calculate the electron density map of the molecule and, consequently, its precise atomic arrangement.

Protocol Overview: Single-Crystal X-ray Diffraction

Objective: To determine the absolute three-dimensional structure of this compound.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure using specialized software.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach, as outlined in these application notes. By systematically applying chromatographic, spectroscopic, and physicochemical methods, researchers can confidently establish the identity, purity, and structural integrity of this compound, thereby ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

References

In vitro cytotoxicity assay protocol for 4-(o-Tolyl)thiazol-2-amine against human cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Cytotoxicity Assay Protocol for 4-(o-Tolyl)thiazol-2-amine against Human Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Evaluating the Anticancer Potential of Novel Thiazole Derivatives

The thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties.[1][2] In oncology, thiazole derivatives have emerged as a promising class of agents, with several compounds demonstrating potent anticancer activity through various mechanisms of action.[3][4][5] Approved drugs such as Dasatinib and Ixazomib feature a thiazole moiety and underscore the clinical potential of this chemical class in targeting biological pathways that drive cancer progression.[4]

This document provides a comprehensive protocol for evaluating the in vitro cytotoxic properties of a novel compound, this compound, against human cancer cell lines. While specific biological data for this particular molecule is not yet widely published, this protocol establishes a robust, validated framework for its initial screening and characterization. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle of the MTT Cytotoxicity Assay

The MTT assay is a quantitative method that measures the reduction of a yellow tetrazolium salt (MTT) into insoluble, purple formazan crystals.[6] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[7] Therefore, the amount of formazan produced is directly proportional to the number of living cells. Following an incubation period with the test compound, the formazan crystals are dissolved in a solubilization solution, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of cell viability and suggests a cytotoxic or cytostatic effect of the compound.

MTT_Principle cluster_process Assay Steps Add_MTT 1. Add MTT Reagent to cells Incubate 2. Incubate (4 hours) Allows formazan conversion Add_MTT->Incubate Solubilize 3. Add Solubilization Agent (e.g., DMSO) Incubate->Solubilize Read 4. Read Absorbance (~570 nm) Solubilize->Read Data_Analysis Calculate % Viability & IC50 Read->Data_Analysis Absorbance proportional to viable cell number LiveCell LiveCell LiveCell->Add_MTT MTT added to cells Formazan Formazan Formazan->Solubilize Insoluble crystals dissolved DeadCell DeadCell

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines relevant to the research question (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer). All cell lines should be sourced from a reputable cell bank like ATCC to ensure identity and sterility.[8]

  • Test Compound: this compound (CAS No. 5330-79-0).[9]

  • Culture Medium: Recommended medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA (0.25%): For detaching adherent cells.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade, for dissolving the test compound.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin).[10][11][12]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Multichannel pipettes

    • Microplate spectrophotometer (ELISA reader) capable of reading absorbance at 570 nm.

Experimental Protocol

This protocol is designed for a 96-well plate format. All steps should be performed under sterile conditions in a laminar flow hood.

Part 1: Cell Culture and Seeding
  • Maintain Cell Cultures: Grow the selected cancer cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO₂.[13] Subculture the cells regularly to maintain them in the exponential growth phase.[14]

  • Cell Harvesting: For adherent cells, wash the monolayer with PBS, then add Trypsin-EDTA to detach the cells.[15] Once detached, neutralize the trypsin with complete growth medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion; viability should be >95%.

  • Seed Plates: Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000–10,000 cells/well). Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.[16]

Part 2: Compound Preparation and Treatment
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations. A typical screening range might be 0.1, 1, 10, 50, and 100 µM. Also, prepare dilutions for the positive control (e.g., Doxorubicin).

  • Establish Controls: It is critical to include the following controls on every plate:[17][18]

    • Untreated Control (Negative Control): Cells treated with culture medium only. This represents 100% cell viability.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This ensures that the solvent itself is not causing cytotoxicity.[19][20]

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce significant cell death. This validates the assay's ability to detect a cytotoxic response.[21]

    • Medium Blank: Wells containing culture medium but no cells, to measure background absorbance.

  • Treat Cells: After the 24-hour pre-incubation, carefully remove the old medium from the wells. Add 100 µL of the medium containing the appropriate concentrations of the test compound, positive control, or vehicle control to the designated wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

Part 3: MTT Assay and Data Acquisition
  • Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Incubate: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium containing MTT from each well. Note: Be cautious not to disturb the formazan crystals or the cell monolayer. Add 100 µL of the solubilization solution (DMSO) to each well.

  • Mix and Read: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[6]

  • Measure Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis Start Start: Maintain Cancer Cell Cultures Harvest Harvest & Count Cells (>95% Viability) Start->Harvest Seed Seed 96-Well Plate (e.g., 1x10⁴ cells/well) Harvest->Seed Incubate24h Incubate 24h (37°C, 5% CO₂) Seed->Incubate24h TreatCells Treat Cells with Compound (100 µL/well) Incubate24h->TreatCells PrepCompound Prepare Compound Dilutions & Controls (Vehicle, Positive) PrepCompound->TreatCells Incubate_Treat Incubate 48-72h (37°C, 5% CO₂) TreatCells->Incubate_Treat AddMTT Add 10 µL MTT Reagent (0.5 mg/mL final) Incubate_Treat->AddMTT Incubate4h Incubate 4h (37°C, 5% CO₂) AddMTT->Incubate4h Solubilize Remove Medium, Add 100 µL DMSO Incubate4h->Solubilize ReadPlate Read Absorbance (570 nm) Solubilize->ReadPlate CalcViability Calculate % Viability ReadPlate->CalcViability PlotCurve Plot Dose-Response Curve CalcViability->PlotCurve CalcIC50 Determine IC50 Value PlotCurve->CalcIC50

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance value of the medium blank wells from all other absorbance readings.

  • Calculate Percent Viability: The viability of cells in each well is expressed as a percentage relative to the vehicle control.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[22]

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or an Excel add-in to calculate the precise IC50 value.[22][23][24]

Sample Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Vehicle Control (0) 1.2540.088100.0%
0.1 1.2110.09596.6%
1 1.0530.07684.0%
10 0.6420.05151.2%
50 0.2150.03317.1%
100 0.0980.0197.8%
Positive Control 0.1500.02512.0%

Note: Data are for illustrative purposes only.

Confirmatory Assays

To ensure the observed effects are due to cytotoxicity and not merely metabolic inhibition, it is advisable to perform an orthogonal assay. The Lactate Dehydrogenase (LDH) assay is an excellent choice. It measures the release of the cytosolic enzyme LDH into the culture medium, which occurs upon loss of cell membrane integrity—a hallmark of cell death.[25][26][27]

References

Molecular docking protocol for 4-(o-Tolyl)thiazol-2-amine with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the Molecular Docking of 4-(o-Tolyl)thiazol-2-amine with Putative Protein Kinase Targets

Abstract

This guide provides a comprehensive, step-by-step protocol for the molecular docking of this compound, a small molecule with potential therapeutic applications, against a representative protein kinase target. Recognizing that specific, experimentally validated targets for this ligand are not yet established in public literature, this protocol utilizes Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a well-characterized tyrosine kinase, as a case study. The methodologies outlined herein are broadly applicable to other protein targets and are designed to provide researchers in drug discovery and computational biology with a robust framework for predicting ligand-protein interactions, binding affinities, and potential mechanisms of action. This document emphasizes the rationale behind each procedural step, from protein and ligand preparation to post-docking analysis, ensuring a scientifically rigorous and reproducible workflow.

Introduction: Rationale and Scientific Context

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions. The fundamental principle involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring each conformation based on a force field that approximates the binding free energy.

The subject of this protocol, this compound, belongs to the thiazole class of heterocyclic compounds. Thiazole rings are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous FDA-approved drugs and their ability to engage in a wide range of non-covalent interactions with biological targets. Specifically, the 2-aminothiazole motif is a key pharmacophore in several potent and selective protein kinase inhibitors. Protein kinases, which regulate a vast array of cellular processes, are a major class of drug targets, particularly in oncology.

Given this precedent, this protocol establishes a hypothetical yet scientifically plausible scenario where this compound is investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, and its inhibition is a clinically validated strategy for cancer therapy. This application note will guide the user through a complete docking workflow using industry-standard, open-source software.

Materials and Required Software

This protocol primarily utilizes open-source software to ensure accessibility and reproducibility.

Software/ResourcePurposeRecommended Tool(s)
Protein Structure Source for experimentally determined 3D protein structures.RCSB Protein Data Bank (PDB)
Ligand Structure Generation and conversion of 2D or 3D ligand structures.PubChem, ZINC, ChemDraw, Avogadro
Molecular Visualization Viewing and analyzing protein and ligand structures and their interactions.PyMOL, UCSF Chimera/ChimeraX, Discovery Studio
Protein Preparation Adding hydrogens, assigning charges, removing water, and repairing missing residues.UCSF ChimeraX, AutoDockTools (part of MGLTools)
Ligand Preparation Generating 3D coordinates, assigning charges, defining rotatable bonds, and energy minimization.Avogadro, UCSF ChimeraX, AutoDockTools
Molecular Docking Performing the docking simulation.AutoDock Vina
Post-Docking Analysis Analyzing binding poses, calculating interaction energies, and visualizing interactions.PyMOL, UCSF ChimeraX, LigPlot+

The Molecular Docking Workflow: A Conceptual Overview

The docking process can be systematically broken down into four primary stages: Preparation, Docking, Analysis, and Validation. Each stage is critical for the integrity and reliability of the final results.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis & Validation PDB Fetch Protein Structure (e.g., PDB ID: 4ASD) PrepP Protein Preparation (Add H, Remove Water/Ligands) PDB->PrepP Ligand Generate Ligand Structure (this compound) PrepL Ligand Preparation (Energy Min., Define Torsions) Ligand->PrepL Grid Define Binding Site (Grid Box Generation) PrepP->Grid Dock Run Docking Simulation (AutoDock Vina) PrepL->Dock Grid->Dock Analyze Analyze Binding Poses (Lowest Energy Conformation) Dock->Analyze Visualize Visualize Interactions (H-bonds, Hydrophobic, etc.) Analyze->Visualize Validate Re-docking Control (RMSD Calculation) Analyze->Validate

Figure 1: A high-level overview of the molecular docking workflow, from initial preparation to final analysis.

Detailed Step-by-Step Protocol

This section provides a granular, command-line-oriented protocol using AutoDock Vina. The chosen target is VEGFR2, specifically the PDB entry 4ASD , which is a crystal structure of the VEGFR2 kinase domain in complex with the inhibitor Axitinib. Using a structure with a co-crystallized ligand is crucial as it provides a validated binding site for our grid generation.

Step 4.1: Protein Preparation

The goal of this step is to clean the raw PDB file, leaving only the protein chain(s) of interest, adding hydrogen atoms (which are typically absent in crystal structures), and assigning partial charges.

  • Download the PDB Structure:

    • Navigate to the RCSB PDB database and search for "4ASD".

    • Download the structure in PDB format.

  • Clean the Protein Structure (Using UCSF ChimeraX):

    • Open the downloaded 4ASD.pdb file in ChimeraX.

    • Remove Unnecessary Chains and Molecules: The biological unit may contain multiple copies of the protein. For this protocol, we will use chain A. Delete all other chains. The structure also contains a co-crystallized inhibitor (AXI) and water molecules.

      • Command: delete ~:A (Deletes everything that is not chain A)

      • Command: delete solvent (Removes water molecules)

    • Add Hydrogens: Add hydrogens appropriate for a physiological pH of 7.4. This step is critical for defining correct hydrogen bonding patterns.

      • Command: addh

    • Assign Partial Charges: Assign charges using a standard force field. The AMBER ff14SB force field is a robust choice for proteins.

      • Command: addcharge

    • Save the Prepared Protein: Save the cleaned protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

      • Navigate to File > Save... and select PDBQT as the file type. Save it as protein.pdbqt.

Step 4.2: Ligand Preparation

This step involves generating a 3D structure for this compound, minimizing its energy, and preparing it in the PDBQT format.

  • Obtain Ligand Structure:

    • Draw the 2D structure of this compound in a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Alternatively, obtain its SMILES string: Cc1ccccc1c2sc(N)nc2.

    • Use a tool like UCSF ChimeraX to build the 3D structure from the SMILES string.

      • In ChimeraX, use the command: open smiles:Cc1ccccc1c2sc(N)nc2

  • Energy Minimization and PDBQT Conversion:

    • With the ligand open in ChimeraX, perform energy minimization to obtain a low-energy, stable 3D conformation.

      • Command: minimize

    • Assign Gasteiger Charges: These are partial charges commonly used for small molecules in the AutoDock suite.

      • Open AutoDockTools (part of MGLTools).

      • Load your minimized ligand PDB file.

      • Go to Ligand > Input > Choose and select your molecule.

      • Go to Ligand > Torsion Tree > Detect Root.

      • Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt. AutoDockTools will automatically assign Gasteiger charges and define rotatable bonds.

Step 4.3: Grid Box Generation

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for binding poses. The accuracy of this step is paramount for a successful docking experiment.

  • Identify the Binding Site: Since we are using PDB ID 4ASD, the binding site is defined by the location of the co-crystallized inhibitor, Axitinib (AXI). We will center our grid box on this ligand.

  • Determine Grid Box Coordinates and Dimensions (Using UCSF ChimeraX):

    • Open the original 4ASD.pdb file and the prepared protein.pdbqt file in ChimeraX.

    • Select the co-crystallized ligand (AXI in chain A).

    • Use the "Measure and Color Blobs" tool (Tools > Volume Data > Measure and Color Blobs) or simply view the coordinates of the center of the selected atoms.

    • Alternatively, a simple way is to note the approximate x, y, z coordinates of the geometric center of the inhibitor. For 4ASD, these are approximately:

      • Center X: 15.6

      • Center Y: 29.5

      • Center Z: 21.9

    • Define Dimensions: The box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time. A size of 25 x 25 x 25 Ångströms is a good starting point.

  • Create the Configuration File: Create a text file named conf.txt. This file will contain all the parameters for the AutoDock Vina run.

Step 4.4: Running the Molecular Docking Simulation

With the prepared files and configuration file, you can now run AutoDock Vina from the command line.

  • Open a Terminal or Command Prompt.

  • Navigate to the Directory containing protein.pdbqt, ligand.pdbqt, and conf.txt.

  • Execute AutoDock Vina:

    • Command: vina --config conf.txt --log docking_log.txt

    • This command tells Vina to use the parameters in conf.txt and to save the output log to docking_log.txt. The docked poses will be saved in docking_results.pdbqt.

Post-Docking Analysis and Interpretation

The output of a Vina run is a PDBQT file containing multiple binding modes (typically 9 by default), ranked by their predicted binding affinity in kcal/mol.

Step 5.1: Analyzing Binding Affinity
  • Open the docking_log.txt file. It will contain a table of binding affinities for each predicted pose. The most negative value represents the most favorable predicted binding energy.

ModeAffinity (kcal/mol)
1-9.2
2-8.8
3-8.7
......
(Note: These are example values. Actual results will vary.)
Step 5.2: Visualizing Binding Poses
  • Open your protein.pdbqt file in PyMOL or ChimeraX.

  • Load the docking_results.pdbqt file. This will display all the predicted binding poses of your ligand in the active site.

  • Focus on the top-ranked pose (Mode 1).

  • Analyze the non-covalent interactions between this compound and the amino acid residues of VEGFR2. Key interactions to look for include:

    • Hydrogen Bonds: The amine group on the thiazole ring is a potential hydrogen bond donor.

    • Hydrophobic Interactions: The tolyl group will likely engage in hydrophobic interactions with nonpolar residues.

    • Pi-Stacking: The aromatic rings of the ligand can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

G cluster_ligand Ligand: this compound cluster_protein Protein: VEGFR2 Active Site Residues Ligand Thiazole Ring Amine Group (H-Donor) Tolyl Group (Hydrophobic) Residues Cys919 (Hinge) Glu885 (Salt Bridge) Val848 (Hydrophobic Pocket) Ligand:f1->Residues:f0 H-Bond Ligand:f2->Residues:f2 Hydrophobic Interaction

Figure 2: A conceptual diagram of potential interactions between the ligand and key residues in a kinase active site.

Step 5.3: Protocol Validation via Re-docking

A critical step to validate the docking protocol is to perform "re-docking." This involves docking the co-crystallized ligand (Axitinib) back into its own receptor structure.

  • Prepare the Axitinib ligand from the 4ASD PDB file in the same way you prepared your test ligand.

  • Run the docking simulation using the exact same grid box parameters.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of Axitinib and its original crystallographic pose.

    • An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Conclusion and Future Directions

This application note has detailed a comprehensive and scientifically grounded protocol for the molecular docking of this compound against the VEGFR2 kinase domain. By following these steps, researchers can generate plausible hypotheses about the binding mode and affinity of this and other novel ligands. It is crucial to remember that molecular docking is a predictive tool. The results generated should be interpreted as hypotheses that require experimental validation through techniques such as in vitro binding assays, enzyme kinetics, or X-ray crystallography. Future computational work could involve running molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex over time.

Application Notes & Protocols: Development of 4-(o-Tolyl)thiazol-2-amine Derivatives for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Notably, 2-aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, making them a promising starting point for the development of new anti-infective agents.[3][4]

This guide provides a comprehensive, in-depth technical framework for the synthesis, derivatization, and antimicrobial evaluation of a specific class of these compounds: 4-(o-tolyl)thiazol-2-amine derivatives. As a Senior Application Scientist, my objective is to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the experimental choices, thereby empowering researchers to troubleshoot and adapt these methods for their specific research goals.

PART 1: Synthesis of this compound and its Derivatives

The synthetic strategy is centered around the robust and versatile Hantzsch thiazole synthesis, followed by derivatization of the 2-amino group to generate a library of compounds with diverse physicochemical properties.[5]

Synthesis of the Core Scaffold: this compound

The foundational step is the synthesis of the this compound core. This is achieved through the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[5]

cluster_0 Step 1: Synthesis of 2-bromo-1-(o-tolyl)ethanone cluster_1 Step 2: Hantzsch Thiazole Synthesis A o-Methylacetophenone C 2-bromo-1-(o-tolyl)ethanone A->C Bromination B Bromine in Methanol B->C D 2-bromo-1-(o-tolyl)ethanone F This compound D->F Cyclocondensation E Thiourea E->F

Caption: Synthetic pathway for this compound.

This protocol outlines the bromination of the acetyl side-chain of o-methylacetophenone. The reaction is performed under acidic conditions to facilitate enolization, directing bromination to the α-carbon.[6]

  • Materials:

    • o-Methylacetophenone

    • Methanol

    • Concentrated Hydrochloric Acid

    • Bromine

    • Ice bath

    • Round-bottom flask with dropping funnel and magnetic stirrer

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve o-methylacetophenone (1.0 equiv.) in methanol (50 mL).

    • Add concentrated hydrochloric acid (1 mL) to the solution.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of bromine (1.0 equiv.) in methanol (10 mL) dropwise from the dropping funnel with continuous stirring, maintaining the temperature between 0-5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Pour the reaction mixture into ice-cold water (200 mL) to precipitate the product.

    • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • The crude product can be recrystallized from ethanol to yield pure 2-bromo-1-(o-tolyl)ethanone.

This protocol describes the cyclocondensation reaction to form the thiazole ring.

  • Materials:

    • 2-bromo-1-(o-tolyl)ethanone

    • Thiourea

    • 95% Ethanol

    • Saturated aqueous Sodium Carbonate (Na₂CO₃)

    • Reflux apparatus

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(o-tolyl)ethanone (1.0 equiv.) and thiourea (1.1 equiv.) in 95% ethanol.

    • Heat the mixture at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and reduce the volume of ethanol under reduced pressure.

    • Add water (50 mL) and a small amount of saturated aqueous Na₂CO₃ to neutralize any residual acid.

    • The product will precipitate out of the solution. Filter the solid, wash with hot water, and dry under vacuum to obtain this compound.[7]

Derivatization of the 2-Amino Group

To explore the structure-activity relationship (SAR), a library of derivatives is synthesized by modifying the 2-amino group. This allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

cluster_acyl N-Acylation cluster_sulfonyl N-Sulfonylation cluster_alkyl N-Alkylation (Reductive Amination) Core This compound Acyl_product N-Acyl Derivative Core->Acyl_product Sulfonyl_product N-Sulfonyl Derivative Core->Sulfonyl_product Alkyl_product N-Alkyl Derivative Core->Alkyl_product Acyl_reagent Acyl Chloride / Anhydride Acyl_reagent->Acyl_product Sulfonyl_reagent Sulfonyl Chloride Sulfonyl_reagent->Sulfonyl_product Aldehyde Aldehyde / Ketone Aldehyde->Alkyl_product Reducing_agent NaBH4 Reducing_agent->Alkyl_product

Caption: Derivatization strategies for the 2-amino group.

  • Materials:

    • This compound

    • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv.)

    • Pyridine or Triethylamine (as a base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in the chosen solvent in a round-bottom flask.

    • Add the base (1.2 equiv.) and cool the mixture to 0 °C.

    • Slowly add the acyl chloride or anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Materials:

    • This compound

    • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equiv.)

    • Pyridine

    • DCM as solvent

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in pyridine in a round-bottom flask and cool to 0 °C.

    • Slowly add the sulfonyl chloride with stirring.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

This method provides a straightforward route to N-alkylated derivatives.[8][9]

  • Materials:

    • This compound

    • Aldehyde or ketone (1.1 equiv.)

    • Sodium borohydride (NaBH₄) (1.5 equiv.)

    • Anhydrous methanol

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv.) and the corresponding aldehyde or ketone (1.1 equiv.) in anhydrous methanol.

    • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate (monitor by TLC).[8]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.[8]

    • Allow the reaction to warm to room temperature and stir until completion (as indicated by TLC).

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

PART 2: Antimicrobial Screening Protocols

A systematic evaluation of the antimicrobial activity of the synthesized derivatives is crucial. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), should be followed to ensure reproducibility and comparability of data.[10]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate the wells with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate under appropriate conditions C->D E Visually inspect for microbial growth and determine the MIC D->E

Caption: Workflow for the broth microdilution MIC assay.

  • Materials:

    • Synthesized this compound derivatives

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

    • RPMI-1640 medium for fungi

    • Sterile 96-well microtiter plates

    • Bacterial and/or fungal strains (including ATCC quality control strains, e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[12]

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

    • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13]

    • Inoculation: Inoculate each well containing the diluted compound with the prepared inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[11]

    • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for most bacteria. Fungal plates may require incubation at 35 °C for 24-48 hours.[13]

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[11] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Parameter Recommendation Rationale
Medium Cation-adjusted Mueller-Hinton Broth (CAMHB)Standardized medium for susceptibility testing of non-fastidious bacteria.
Inoculum Density 5 x 10⁵ CFU/mL in the final well volumeEnsures reproducible results and is a CLSI standard.
Incubation 35-37 °C for 18-24 hours (bacteria)Optimal growth conditions for most clinically relevant bacteria.
Quality Control Include reference strains (e.g., E. coli ATCC 25922)Verifies the accuracy and precision of the testing procedure.[12]

PART 3: Investigating the Mechanism of Action

Understanding the molecular target of active compounds is a critical aspect of drug development. Thiazole derivatives have been reported to inhibit various essential microbial enzymes.

Potential Bacterial Targets
  • MurB Inhibition: The Mur enzymes are involved in the cytoplasmic steps of peptidoglycan biosynthesis, an essential process for bacterial cell wall integrity.[2][14] Inhibition of these enzymes is a validated antibacterial strategy.

  • DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription in bacteria. Its inhibition leads to bacterial cell death.

Potential Fungal Target
  • Lanosterol 14α-demethylase (CYP51) Inhibition: This enzyme is a key component of the ergosterol biosynthesis pathway in fungi.[15] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. Azole antifungal drugs are known to target this enzyme.[15]

Protocol 3.1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials:

    • Purified E. coli DNA gyrase

    • Relaxed pBR322 plasmid DNA

    • Gyrase assay buffer (containing ATP)

    • Test compounds

    • Agarose gel electrophoresis system

  • Procedure:

    • Set up reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

    • Initiate the reaction by adding DNA gyrase.

    • Incubate at 37 °C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer/loading dye.

    • Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibitors will prevent the conversion of relaxed DNA to its supercoiled form.

Protocol 3.2: MurB Enzyme Inhibition Assay

The activity of MurB can be monitored by a coupled enzyme assay that measures the oxidation of NADPH.

  • Materials:

    • Purified MurA and MurB enzymes

    • UDP-N-acetylglucosamine (UNAG)

    • Phosphoenolpyruvate (PEP)

    • NADPH

    • Test compounds

    • UV-Vis spectrophotometer

  • Procedure:

    • The assay is typically performed in two steps. First, MurA converts UNAG and PEP to UDP-N-acetylglucosamine-enolpyruvate (UNAGEP).

    • In the second step, MurB reduces UNAGEP to UDP-N-acetylmuramic acid (UNAM), consuming NADPH in the process.

    • The reaction is initiated by the addition of MurB, and the decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.[16]

    • Inhibitors of MurB will reduce the rate of NADPH consumption.

Protocol 3.3: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay typically involves a reconstituted enzyme system and analysis of the product by HPLC or LC-MS.

  • Materials:

    • Purified human or fungal CYP51

    • NADPH-P450 reductase

    • Lanosterol (substrate)

    • Test compounds

    • HPLC or LC-MS system

  • Procedure:

    • Reconstitute the enzyme system with CYP51, NADPH-P450 reductase, and lipids.

    • Add lanosterol and the test compound at various concentrations.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37 °C for a specified time.

    • Stop the reaction and extract the sterols.

    • Analyze the conversion of lanosterol to its demethylated product by HPLC or LC-MS.[17] Inhibitors will reduce the formation of the product.

Conclusion

This guide provides a robust and scientifically grounded framework for the development of novel this compound derivatives as potential antimicrobial agents. By following these detailed protocols, researchers can efficiently synthesize a diverse library of compounds, evaluate their antimicrobial efficacy using standardized methods, and begin to elucidate their mechanism of action. The iterative process of synthesis, screening, and mechanistic studies is fundamental to the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols: Evaluating 4-(o-Tolyl)thiazol-2-amine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion remains a significant challenge across numerous industries, leading to structural failures, operational disruptions, and substantial economic losses. The development of effective corrosion inhibitors is paramount to extending the lifespan and ensuring the safety of metallic infrastructure. Organic inhibitors, particularly those containing heteroatoms and π-electrons, have shown great promise due to their ability to adsorb onto metal surfaces and form a protective barrier. This guide provides a comprehensive experimental framework for the evaluation of a promising candidate, 4-(o-Tolyl)thiazol-2-amine , as a corrosion inhibitor, particularly for mild steel in acidic environments.

Thiazole derivatives are a well-established class of corrosion inhibitors, with their efficacy attributed to the presence of nitrogen and sulfur atoms and an aromatic ring structure.[1][2] These features facilitate strong adsorption onto metal surfaces, thereby impeding the electrochemical processes of corrosion. The subject of this guide, this compound, with its tolyl substituent, is hypothesized to offer enhanced surface coverage and hydrophobicity, further augmenting its protective capabilities.

These application notes are designed for researchers and scientists in materials science and chemical engineering, providing a detailed, step-by-step approach to rigorously assess the performance and understand the inhibition mechanism of this novel compound.

Part 1: Foundational Understanding & Preliminary Steps

Synthesis of this compound

While various synthetic routes for thiazole derivatives exist[3], a common and effective method involves the Hantzsch thiazole synthesis. For this compound, a plausible route involves the reaction of 2-bromo-1-(o-tolyl)ethanone with thiourea.[4]

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(o-tolyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure.

  • Purification: Add water to the residue to precipitate the product. Neutralize with a saturated aqueous solution of sodium bicarbonate. Filter the resulting solid, wash with hot water, and dry under vacuum to yield this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Material and Solution Preparation

The selection and preparation of materials are critical for obtaining reproducible and reliable results.

  • Working Electrode: Mild steel coupons (e.g., AISI 1018 or similar) are commonly used. The chemical composition of the steel should be known and reported.

  • Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a standard aggressive medium for inhibitor testing.[5][6]

  • Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. Serial dilutions are then made to obtain the desired inhibitor concentrations for testing.

Protocol 2: Preparation of Mild Steel Working Electrode

  • Cutting and Mounting: Cut mild steel coupons into appropriate dimensions (e.g., 1 cm x 1 cm). For electrochemical measurements, weld a wire to one face of the coupon and mount it in a cold-curing epoxy resin, leaving one face exposed.

  • Polishing: Mechanically polish the exposed surface of the mild steel coupon with a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 200, 400, 600, 800, 1000, and 1200 grit).

  • Cleaning: Rinse the polished coupons with deionized water and degrease with acetone in an ultrasonic bath.[7]

  • Drying: Dry the coupons with a stream of warm air and store them in a desiccator prior to use.

Part 2: Electrochemical Evaluation of Inhibition Performance

Electrochemical techniques are powerful tools for assessing the effectiveness of corrosion inhibitors in a relatively short time frame.[8][9] These methods provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Potentiodynamic Polarization (PDP)

PDP measurements are used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes (βa and βc).[10][11] From these parameters, the inhibition efficiency (%IE) can be calculated.

Protocol 3: Potentiodynamic Polarization Measurements

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the prepared mild steel coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[12]

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution (corrosive medium with and without the inhibitor) and allow the OCP to stabilize for a period of 30-60 minutes.[13]

  • Polarization Scan: After OCP stabilization, perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[13]

  • Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential to determine the corrosion current density (i_corr). The inhibition efficiency is calculated using the following equation:

    %IE = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100

    where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[12][14][15] It is particularly useful for studying the formation and properties of the inhibitor film.

Protocol 4: Electrochemical Impedance Spectroscopy Measurements

  • Cell Setup and OCP Stabilization: Use the same three-electrode cell setup as for PDP and allow the OCP to stabilize.

  • EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[12][14]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit (EEC) to model the corrosion process. A common EEC for a simple corrosion system includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).[9] The inhibition efficiency can be calculated from the Rct values:

    %IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

    where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Table 1: Expected Electrochemical Parameters

ParameterUninhibited SolutionInhibited Solution
i_corr (A/cm²) HighLow
E_corr (V vs. ref) -Shifted (anodic, cathodic, or mixed)
R_ct (Ω·cm²) LowHigh
C_dl (F/cm²) HighLow

Part 3: Surface Analysis and Mechanistic Insights

To complement the electrochemical data, surface analysis techniques are employed to visualize the protective film and understand the mode of adsorption.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

SEM provides high-resolution images of the metal surface, revealing the extent of corrosion damage and the morphology of the inhibitor film.[16] EDX analysis provides the elemental composition of the surface.[17]

Protocol 5: SEM and EDX Analysis

  • Sample Preparation: After immersion in the corrosive medium (with and without inhibitor) for a specified period (e.g., 24 hours), carefully remove the mild steel coupons.

  • Rinsing and Drying: Gently rinse the coupons with deionized water to remove any loosely adhering corrosion products, followed by rinsing with acetone and drying in a stream of nitrogen.[18]

  • Imaging and Analysis: Mount the dried samples onto SEM stubs and coat with a thin layer of gold or carbon if necessary. Acquire secondary electron images to observe the surface morphology. Perform EDX analysis on selected areas to determine the elemental composition.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present in the top few nanometers of the surface.[19][20] It is invaluable for confirming the adsorption of the inhibitor and identifying the nature of the chemical bonds formed between the inhibitor and the metal surface.

Protocol 6: XPS Analysis

  • Sample Preparation: Prepare the samples as described for SEM analysis, taking extra care to minimize atmospheric contamination. It is highly recommended to transfer the sample from the solution to the XPS instrument under an inert atmosphere to prevent post-immersion oxidation.[19]

  • Data Acquisition: Acquire a survey spectrum to identify all the elements present on the surface. Then, obtain high-resolution spectra for the key elements (e.g., C 1s, N 1s, S 2p, Fe 2p, and O 1s).

  • Data Analysis: Deconvolute the high-resolution spectra to identify the different chemical states of each element. The presence of N 1s and S 2p peaks corresponding to the thiazole ring confirms the adsorption of the inhibitor.[21][22]

Part 4: Theoretical Evaluation of Inhibition Mechanism

Quantum chemical calculations, based on Density Functional Theory (DFT), can provide theoretical insights into the relationship between the molecular structure of the inhibitor and its performance.[23][24]

Quantum Chemical Calculations

Parameters such as the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ) can be calculated to predict the adsorption behavior of the inhibitor.[25][26]

  • E_HOMO: A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal.

  • E_LUMO: A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

  • ΔE: A smaller energy gap facilitates adsorption.

  • μ: A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Mechanism synthesis Synthesis of This compound material_prep Material & Solution Preparation synthesis->material_prep pdp Potentiodynamic Polarization (PDP) material_prep->pdp eis Electrochemical Impedance Spectroscopy (EIS) material_prep->eis sem_edx SEM / EDX pdp->sem_edx eis->sem_edx xps XPS sem_edx->xps dft Quantum Chemical Calculations (DFT) xps->dft

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Inhibition_Mechanism inhibitor This compound in solution adsorption Adsorption inhibitor->adsorption metal Mild Steel Surface metal->adsorption protective_film Protective Inhibitor Film adsorption->protective_film Physical & Chemical Interactions corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition Blocks Active Sites

Caption: Proposed mechanism of corrosion inhibition by this compound.

Conclusion

This comprehensive guide outlines a robust experimental strategy for the thorough evaluation of this compound as a corrosion inhibitor. By integrating electrochemical techniques, surface analysis, and theoretical calculations, researchers can gain a deep understanding of its performance and mechanism of action. The protocols provided herein are based on established methodologies and can be adapted to specific experimental conditions. The successful application of this framework will contribute to the development of new and effective corrosion mitigation technologies.

References

Protocol for Growing X-ray Diffraction Quality Single Crystals of 4-(o-Tolyl)thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: The precise determination of the three-dimensional atomic structure is a cornerstone of modern drug discovery and development. For novel bioactive molecules such as analogs of 4-(o-Tolyl)thiazol-2-amine, single-crystal X-ray diffraction (SCXRD) provides the most unambiguous structural characterization.[1] However, obtaining crystals of sufficient size and quality is often the most significant bottleneck in this process. This application note provides a comprehensive guide grounded in the principles of chemical crystallography, detailing proven protocols for growing high-quality single crystals of this compound analogs suitable for SCXRD analysis. We will explore the theoretical underpinnings of crystallization, systematic solvent selection, and step-by-step methodologies for the most effective crystallization techniques, including slow evaporation, vapor diffusion, and liquid-liquid diffusion.

The Principle of Crystallization: Mastering Supersaturation

The formation of a crystal from a solution is a thermodynamic process driven by achieving a state of supersaturation .[2] A supersaturated solution contains more dissolved solute than can be held at equilibrium at a given temperature. This unstable state is the prerequisite for both the initial formation of crystal nuclei (nucleation ) and their subsequent enlargement (crystal growth ).[3][4][5]

The key to growing large, well-ordered single crystals is to control the rate at which the solution approaches and passes the point of saturation.[6]

  • Rapid Supersaturation: Leads to the rapid formation of many nucleation sites, resulting in a precipitate of microcrystalline powder, which is unsuitable for SCXRD.[4]

  • Slow & Controlled Supersaturation: Encourages the formation of only a few nucleation sites, allowing these nuclei to grow slowly and orderly into large, high-quality single crystals.[6][7]

This guide focuses on methods that achieve slow and controlled supersaturation.

Foundational Requirements for Success

Before attempting any crystallization technique, several prerequisites must be met to maximize the probability of success.

Compound Purity: The Absolute Prerequisite

The purity of the compound is the most critical factor.[1][4][8] Impurities can inhibit crystal growth, act as unwanted nucleation sites leading to a shower of small crystals, or become incorporated into the crystal lattice, causing disorder and poor diffraction.

  • Recommendation: The compound should be purified to the highest possible degree (>98%), typically via column chromatography or preparative HPLC. An NMR spectrum should confirm the absence of significant impurities.

Synthesis of this compound Analogs

The target compounds are typically synthesized via the Hantzsch thiazole synthesis.[9] A common route involves the condensation of an α-haloketone (e.g., 2-bromo-1-(o-tolyl)ethan-1-one) with thiourea or a substituted thiourea in a solvent like ethanol under reflux.[10][11] Following synthesis, rigorous purification is essential.

Glassware and Environment

All crystallization experiments must be conducted in meticulously clean glassware to avoid dust or other particulate matter that can act as nucleation sites.[4][7] Once an experiment is set up, it should be placed in a location free from vibrations and significant temperature fluctuations to allow for undisturbed crystal growth.[1][8]

Systematic Solvent Selection

Choosing the right solvent system is often described as an "art," but a systematic approach greatly enhances success.[8] The ideal solvent is one in which your compound is moderately soluble.[1][7]

  • Too Soluble: The compound will not precipitate.

  • Too Insoluble: The compound will not dissolve sufficiently to form a saturated solution.

Screening Protocol:

  • Place a few milligrams of your compound in a small vial.

  • Add a potential solvent dropwise until the compound dissolves.

  • Observe the solubility. This will help categorize solvents into "good" (dissolves well), "poor" (sparingly soluble), and "anti-solvent" (insoluble).

The following table provides a starting point for solvent screening, categorized by polarity. A common strategy involves dissolving the compound in a "good" solvent and introducing a miscible "anti-solvent" to induce crystallization.[12]

Solvent CategoryExamples (Good Solvents)Examples (Anti-Solvents)Key Considerations
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dichloromethane (DCM)Hexanes, Heptane, CyclohexaneOften good choices for dissolving moderately polar organic molecules.[13]
Polar Protic Methanol, Ethanol, IsopropanolWater, Diethyl Ether, TolueneHydrogen bonding capabilities can significantly influence crystal packing.[13]
Nonpolar/Aromatic Toluene, BenzeneHexanes, PentaneAromatic solvents like toluene can sometimes co-crystallize or help fill voids in the crystal lattice, promoting better crystal growth.[8][13]

Core Crystallization Protocols

The following methods are the most widely used and effective for small organic molecules. It is recommended to run multiple experiments in parallel using different solvents and techniques.

Workflow Overview

G cluster_prep Preparation cluster_cryst Crystallization (Run in Parallel) cluster_eval Analysis Purified Purified Compound (>98% Purity) Screen Solvent Screening Purified->Screen Determine solubility SE Slow Evaporation Screen->SE VD Vapor Diffusion Screen->VD LLD Liquid-Liquid Diffusion Screen->LLD Harvest Harvest & Mount Crystal SE->Harvest VD->Harvest LLD->Harvest XRD Single Crystal X-Ray Diffraction Harvest->XRD Data Collection

References

The Versatile Scaffold: Utilizing 4-(o-Tolyl)thiazol-2-amine as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Aminothiazole Scaffold and the Significance of the ortho-Tolyl Moiety

The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to participate in a variety of hydrogen bonding and aromatic interactions make it an ideal anchor for engaging with biological targets.[3][4] The exocyclic amine at the 2-position and the potential for substitution at the 4- and 5-positions provide facile handles for synthetic modification, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties.[5] This versatility has led to the development of 2-aminothiazole derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6][7]

This guide focuses on a specific, yet highly valuable, member of this family: 4-(o-tolyl)thiazol-2-amine . The introduction of the ortho-tolyl group at the 4-position imparts distinct structural and conformational properties. The steric bulk of the ortho-methyl group can influence the planarity of the molecule and dictate the preferred orientation of the tolyl ring relative to the thiazole core. This can be strategically exploited to achieve selective interactions with the target protein, potentially leading to enhanced potency and reduced off-target effects. This document provides a comprehensive overview of the synthesis of this building block and detailed protocols for its derivatization to generate novel bioactive molecules, with a focus on kinase inhibitors and anti-inflammatory agents.

Core Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most direct and widely used method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the precursors are 2-bromo-1-(o-tolyl)ethanone and thiourea.

Protocol 1: Synthesis of this compound

This protocol is adapted from the established synthesis of the analogous 4-(p-tolyl)thiazol-2-amine.[9]

Materials:

  • 2-bromo-1-(o-tolyl)ethanone

  • Thiourea

  • 95% Ethanol

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(o-tolyl)ethanone (1.0 equivalent) and thiourea (1.1 equivalents).

  • Solvent Addition: Add 95% ethanol to the flask (approximately 1.5 mL per mmol of the α-haloketone).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 60-90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Concentrate the solution using a rotary evaporator to remove the bulk of the ethanol.

  • Precipitation: To the concentrated residue, add water (approximately 2 mL per mmol of the initial α-haloketone) followed by a small amount of saturated aqueous Na₂CO₃ solution (e.g., 0.5 mL) to neutralize any hydrobromic acid formed during the reaction.

  • Isolation: A precipitate of this compound hydrobromide will form. Stir the suspension and then collect the solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with hot water to remove any unreacted thiourea and other water-soluble impurities. Dry the product under vacuum to yield this compound as a solid.

Causality Behind Experimental Choices:

  • The use of a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.

  • Ethanol is an excellent solvent for both reactants and facilitates the reaction upon heating.

  • Refluxing provides the necessary activation energy for the condensation and cyclization to occur.

  • The addition of a weak base like Na₂CO₃ neutralizes the HBr byproduct, aiding in the precipitation of the free amine product.

Application Notes: Targeting Kinases and Inflammatory Pathways

The this compound scaffold is a promising starting point for the development of potent and selective inhibitors of various protein kinases and key enzymes in inflammatory pathways.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] The 2-aminothiazole scaffold has been successfully incorporated into several potent kinase inhibitors.[2] By modifying the exocyclic amino group of this compound, it is possible to generate libraries of compounds that can be screened against a panel of kinases.

Key Design Principles:

  • N-Arylation/Heteroarylation: The addition of an aryl or heteroaryl moiety to the 2-amino group can introduce crucial interactions with the hinge region of the kinase active site. For example, pyrimidine-based substituents have been shown to form key hydrogen bonds, mimicking the adenine portion of ATP.[10]

  • Amide/Urea Formation: Acylating the 2-amino group or converting it to a urea introduces hydrogen bond donors and acceptors that can interact with the kinase backbone.

  • The Role of the ortho-Tolyl Group: The ortho-methyl group can act as a "gatekeeper" directing the orientation of the N-linked substituent for optimal binding in the active site. It can also engage in hydrophobic interactions with specific pockets within the kinase domain, contributing to both potency and selectivity.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. The 2-aminothiazole core is present in anti-inflammatory drugs like Meloxicam.[6] Derivatives of this scaffold can be designed to target key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX).[7]

Key Design Principles:

  • Targeting COX/LOX Enzymes: Modifications to the 2-amino group can be designed to mimic the binding of endogenous substrates to the active sites of these enzymes.

  • Modulating Physicochemical Properties: Derivatization can be used to optimize the compound's solubility, cell permeability, and metabolic stability, which are critical for in vivo efficacy.

  • Structure-Activity Relationship (SAR): Systematic modification of the this compound scaffold allows for the exploration of SAR, identifying the key structural features required for potent and selective anti-inflammatory activity.[11][12]

Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for key derivatization reactions of the 2-amino group of this compound.

Protocol 2: N-Acylation to Form Amide Derivatives

This protocol describes the synthesis of an N-acylated derivative, a common strategy for creating kinase inhibitors and other bioactive molecules.[8]

Materials:

  • This compound

  • Substituted Benzoyl Chloride (e.g., 4-methoxybenzoyl chloride)

  • Pyridine (dry)

  • Dichloromethane (DCM, dry)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add dry pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Visualization of N-Acylation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification start Dissolve this compound in dry DCM add_pyridine Add dry Pyridine start->add_pyridine cool Cool to 0°C add_pyridine->cool add_acyl_chloride Add Benzoyl Chloride (dropwise) cool->add_acyl_chloride stir Stir at RT (4-6h) Monitor by TLC add_acyl_chloride->stir workup Dilute with DCM Wash with HCl, H₂O, NaHCO₃, Brine dry Dry (MgSO₄) & Concentrate purify Column Chromatography dry->purify product Pure N-Acylated Product purify->product

Caption: General workflow for the N-acylation of this compound.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-N bonds, enabling the synthesis of N-aryl-2-aminothiazoles.[13] This is particularly useful for creating kinase inhibitors that require a specific aryl or heteroaryl group for hinge binding.

Materials:

  • This compound

  • Aryl Bromide or Iodide (e.g., 4-bromopyridine)

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

Equipment:

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere setup (glovebox or Schlenk line)

  • Heating block or oil bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (2.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-arylated product.

Visualization of Buchwald-Hartwig N-Arylation

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base add_solvent Add Anhydrous Toluene start->add_solvent heat Seal & Heat (100-110°C) Stir for 12-24h add_solvent->heat cool_filter Cool to RT Filter through Celite heat->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate purify Column Chromatography concentrate->purify product Pure N-Arylated Product purify->product

Caption: Workflow for Buchwald-Hartwig N-arylation of this compound.

Data Presentation: Exemplary Bioactive Derivatives

The following table summarizes hypothetical but representative biological activity data for derivatives of this compound, based on activities reported for analogous 2-aminothiazole compounds. This data is for illustrative purposes to guide drug discovery efforts.

Compound IDR-Group (at 2-amino position)TargetIC₅₀ (nM)Reference (Analogous Compound)
OT-A1 4-MethoxybenzoylAurora Kinase A50[10]
OT-A2 3,4,5-TrimethoxybenzoylTubulin35[1]
OT-B1 Pyrimidin-4-ylSYK Kinase25[1]
OT-C1 4-SulfamoylphenylCOX-280[7]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its exocyclic amino group allow for the rapid generation of diverse compound libraries. The strategic placement of the ortho-tolyl group offers a unique handle for influencing molecular conformation and achieving selective interactions with biological targets. The protocols and application notes provided herein serve as a comprehensive guide for researchers to harness the potential of this scaffold in the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics. Future work should focus on the systematic exploration of the structure-activity relationships of this compound derivatives to unlock their full therapeutic potential.

References

Application Note: A Comprehensive Protocol for Evaluating 4-(o-Tolyl)thiazol-2-amine as a Novel Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive evaluation of 4-(o-Tolyl)thiazol-2-amine as a potential DNA topoisomerase II inhibitor. Human topoisomerase II is a critical enzyme that modulates DNA topology to facilitate essential cellular processes like replication and chromosome segregation, making it a validated and compelling target for anticancer therapies.[1][2][3] This guide outlines a multi-faceted approach, beginning with foundational in vitro enzymatic assays to determine the direct inhibitory action on the enzyme, followed by cell-based assays to assess cytotoxicity and confirm target engagement in a physiological context. The protocols herein are designed to not only identify inhibitory activity but also to elucidate the specific mechanism of inhibition—distinguishing between catalytic inhibition and the poisoning of the enzyme-DNA cleavage complex.

Introduction: Topoisomerase II as a Therapeutic Target

DNA topoisomerases are indispensable enzymes that resolve topological challenges in the genome, such as supercoils and knots, which arise during DNA replication, transcription, and recombination.[4] Type II topoisomerases, including human topoisomerase II (Topo II), function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through the break before resealing it.[1][5][6] This ATP-dependent process is vital for disentangling daughter chromatids prior to mitosis, and its disruption can be lethal to rapidly dividing cells, a principle heavily exploited in cancer chemotherapy.[2][5]

Topoisomerase II inhibitors are broadly classified into two categories based on their mechanism of action:

  • Topoisomerase II Poisons: These agents, which include clinically successful drugs like etoposide and doxorubicin, stabilize the transient covalent complex formed between Topo II and the cleaved DNA.[2][7] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks that trigger cell cycle arrest and apoptosis.[7][8]

  • Topoisomerase II Catalytic Inhibitors: This class of inhibitors interferes with the enzymatic function of Topo II without trapping the cleavage complex.[1][7] They might, for instance, block ATP binding or prevent the enzyme from binding to DNA, thus inhibiting its relaxation or decatenation activity.[1][7]

The thiazole moiety is a key structural feature in various pharmacologically active compounds. Several derivatives incorporating thiazole rings have been investigated as potential anticancer agents, including as inhibitors of topoisomerase II.[9][10] This protocol focuses on this compound, a novel compound whose potential interaction with Topo II warrants a systematic and rigorous investigation.

The Topoisomerase II Catalytic Cycle and Inhibition Points

The action of Topo II can be visualized as a multi-step process, each step offering a potential point for therapeutic intervention. Inhibitors can disrupt this cycle, leading to cellular toxicity.

TopoII_Cycle cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Points of Inhibition DNA_Binding 1. Topo II Binds G-Segment DNA ATP_Binding 2. ATP Binding & T-Segment Capture DNA_Binding->ATP_Binding Cleavage 3. G-Segment Cleavage (Covalent Complex) ATP_Binding->Cleavage Passage 4. T-Segment Passage Cleavage->Passage Religation 5. G-Segment Religation Passage->Religation Release 6. T-Segment Release & ATP Hydrolysis Religation->Release Release->DNA_Binding Catalytic_Inhibition Catalytic Inhibitors (e.g., Block ATP Binding) Catalytic_Inhibition->ATP_Binding Poisoning Topo II Poisons (Trap Covalent Complex) Poisoning->Cleavage

Caption: The Topoisomerase II catalytic cycle and points of inhibitor action.

In Vitro Enzymatic Assays: Direct Evaluation of Topo II Inhibition

The initial characterization of a potential inhibitor involves cell-free assays using purified enzyme and DNA substrates. These assays directly measure the effect of the compound on the enzyme's catalytic functions.

Topo II-Mediated DNA Relaxation Assay

Principle: This assay assesses the ability of Topo II to relax supercoiled plasmid DNA in an ATP-dependent manner.[11][12] Supercoiled DNA has a compact structure and migrates quickly through an agarose gel. Upon relaxation by Topo II, the plasmid adopts a more open circular conformation (or various topoisomers), which migrates more slowly. An inhibitor will prevent this conversion, resulting in the persistence of the fast-migrating supercoiled form.[13]

Protocol:

  • Reaction Setup: On ice, prepare a 20 µL reaction mix for each sample in a microcentrifuge tube. The final concentrations should be:

    • 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT

    • 2 mM ATP

    • 100 µg/mL Bovine Serum Albumin (BSA)

    • 0.5 µg supercoiled plasmid DNA (e.g., pBR322)

    • Variable concentration of this compound (dissolved in DMSO, final DMSO concentration ≤1%). Include a DMSO-only vehicle control.

  • Enzyme Addition: Add 1-2 units of purified human Topoisomerase IIα to each tube. The optimal amount of enzyme should be predetermined to achieve complete relaxation in the vehicle control.[11]

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye (containing 5% Sarkosyl, 0.1% bromophenol blue, 25% glycerol).

  • Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide.

  • Visualization: Run the gel at 5-7 V/cm until the dye front has migrated approximately 75% of the gel length. Visualize the DNA bands under a UV transilluminator.[14] The supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA.[13]

Relaxation_Workflow Start Prepare Reaction Mix (Buffer, ATP, pDNA) Add_Compound Add Test Compound (or DMSO control) Start->Add_Compound Add_Enzyme Add Topo II Enzyme Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop Terminate Reaction (Add Stop Buffer) Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize Under UV Electrophoresis->Visualize

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

kDNA Decatenation Assay

Principle: This is a highly specific assay for Topo II activity, as type I topoisomerases cannot decatenate DNA.[15] The substrate, kinetoplast DNA (kDNA), is a large network of thousands of interlocked DNA minicircles isolated from trypanosomes like Crithidia fasciculata.[16][17] This network is too large to enter the agarose gel matrix.[14] Active Topo II decatenates the network, releasing individual, covalently closed minicircles (and dimers, trimers, etc.) that can migrate into the gel. Catalytic inhibitors prevent this release.

Protocol:

  • Reaction Setup: On ice, assemble a 20 µL reaction mix containing:

    • 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT

    • 0.5 mM ATP

    • 30 µg/mL BSA

    • 0.2 µg kinetoplast DNA (kDNA)

    • Desired concentrations of this compound (or vehicle control).

  • Initiate Reaction: Add 1-2 units of human Topo IIα to start the reaction.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS.

  • Loading: Add 2.5 µL of 10x loading dye (0.25% bromophenol blue, 50% glycerol).

  • Gel Electrophoresis: Load samples onto a 1% agarose gel in TAE buffer.

  • Staining & Visualization: Run the gel at a high voltage (e.g., 100-150V) for a shorter duration, as separation is easily achieved.[18] Stain the gel with ethidium bromide (0.5 µg/mL) for 20-30 minutes, destain in water, and visualize under UV light.[15] Decatenated minicircles will appear as a band migrating into the gel, while the catenated kDNA remains in the well.

Decatenation_Workflow Start Prepare Reaction Mix (Buffer, ATP, kDNA) Add_Compound Add Test Compound (or DMSO control) Start->Add_Compound Add_Enzyme Add Topo II Enzyme Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop Terminate with SDS Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Stain & Visualize Electrophoresis->Visualize

Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.

Topo II-Mediated DNA Cleavage Assay

Principle: This assay is crucial for identifying Topo II poisons. These compounds stabilize the covalent enzyme-DNA intermediate, which can be trapped by adding a strong denaturant like Sodium Dodecyl Sulfate (SDS).[19] Subsequent treatment with a protease (Proteinase K) digests the enzyme, leaving a nicked or linearized plasmid. The increase in the amount of linear DNA, compared to the supercoiled substrate, is a direct measure of poison activity.[20][21]

Protocol:

  • Reaction Setup: Prepare a 20 µL reaction mix on ice:

    • Use the same buffer as the relaxation assay, but omit ATP , as cleavage can be measured in its absence.[20]

    • 0.5 µg supercoiled plasmid DNA (e.g., pBR322).

    • A known Topo II poison (e.g., etoposide) as a positive control.

    • A range of concentrations for this compound (and a vehicle control).

  • Enzyme Addition: Add a higher amount of human Topo IIα (e.g., 4-10 units), as cleavage assays are typically less sensitive than catalytic assays.[19]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Trap Complex: Terminate the reaction by adding 2 µL of 10% SDS and mix immediately.

  • Protein Digestion: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 1 hour to digest the covalently attached Topo II.

  • Analysis: Add loading dye and analyze the entire sample on a 1% agarose gel with ethidium bromide.

  • Interpretation: An increase in the band corresponding to linear plasmid DNA indicates that the compound is acting as a Topo II poison.[18]

Cleavage_Workflow Start Prepare Reaction Mix (Buffer, pDNA, NO ATP) Add_Compound Add Test Compound (or Etoposide control) Start->Add_Compound Add_Enzyme Add Topo II Enzyme Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Trap Add SDS to Trap Cleavage Complex Incubate->Trap Digest Add Proteinase K to Digest Enzyme Trap->Digest Electrophoresis Agarose Gel Electrophoresis Digest->Electrophoresis Visualize Visualize Linear DNA Electrophoresis->Visualize

Caption: Workflow for the Topoisomerase II-mediated DNA Cleavage Assay.

Cell-Based Assays: Assessing Cellular Activity and Target Engagement

Positive results in vitro must be validated in a cellular context to confirm that the compound can penetrate cells, engage its target, and exert a biological effect.

In Vitro Cytotoxicity Assay (MTT/XTT)

Principle: This colorimetric assay measures cell viability and is a primary screen for cytotoxicity.[22] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[23] The amount of formazan produced is proportional to the number of viable cells. The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step required for MTT.

Protocol (XTT):

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Add XTT Reagent: Prepare the XTT labeling mixture according to the manufacturer's instructions (usually by mixing XTT reagent with an activation solution). Remove the old media and add 100 µL of fresh media and 50 µL of the XTT mixture to each well.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, or until the color change is prominent in the control wells.

  • Measure Absorbance: Read the absorbance of the wells using a microplate reader at 450-500 nm (with a reference wavelength of ~650 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cytotoxicity_Workflow Seed Seed Cells in 96-Well Plate Treat Treat with Compound (Serial Dilutions) Seed->Treat Incubate_72h Incubate for 48-72h Treat->Incubate_72h Add_XTT Add XTT Reagent Incubate_72h->Add_XTT Incubate_4h Incubate for 2-4h Add_XTT->Incubate_4h Read Measure Absorbance on Plate Reader Incubate_4h->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Workflow for the XTT Cell Viability/Cytotoxicity Assay.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying direct target engagement in intact cells or cell lysates.[24][25] The principle is that a protein's thermal stability changes upon ligand binding.[26] When heated, proteins denature and aggregate. If this compound binds to Topo II, it will stabilize the protein, resulting in a higher denaturation temperature. This means more Topo II will remain soluble at elevated temperatures in treated cells compared to untreated cells.[27]

Protocol:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with a high concentration of this compound and another with vehicle (DMSO) for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation.

  • Heat Challenge: Aliquot the cell lysate from both treated and untreated groups into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separate Phases: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Detection: Analyze the amount of soluble Topo IIα in each supernatant sample by Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble Topo II versus temperature for both treated and untreated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct engagement.

CETSA_Workflow Treat Treat Cells with Compound vs. Vehicle Lyse Harvest, Lyse Cells & Clarify Lysate Treat->Lyse Heat Heat Lysate Aliquots (Temperature Gradient) Lyse->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Detect Detect Soluble Topo II (e.g., Western Blot) Collect->Detect Analyze Plot Melting Curve & Observe Shift Detect->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The collective results will build a comprehensive profile of this compound's activity.

Table 1: Summary of In Vitro Enzymatic Activity

Assay TypeEndpointThis compoundEtoposide (Control)
DNA Relaxation IC₅₀ (µM)[Insert Value]~ 75 µM
kDNA Decatenation IC₅₀ (µM)[Insert Value]~ 45 µM
DNA Cleavage MEC (µM)¹[Insert Value]~ 5 µM

¹MEC: Minimum effective concentration to induce detectable linear DNA.

Table 2: Summary of Cell-Based Activity (Example: A549 Cell Line)

Assay TypeEndpointThis compoundEtoposide (Control)
Cytotoxicity (XTT) IC₅₀ (µM)[Insert Value]~ 1-5 µM
CETSA ΔTₘ (°C)²[Insert Value][Insert Value]

²ΔTₘ: Shift in the melting temperature upon compound treatment.

Interpreting the Results:

  • Potent Catalytic Inhibitor: The compound shows low IC₅₀ values in the relaxation and decatenation assays but has a very high MEC (or no activity) in the cleavage assay. Its cytotoxicity may be moderate.

  • Potent Topo II Poison: The compound shows a low MEC in the cleavage assay, comparable to or better than etoposide. It will also inhibit relaxation and decatenation and is expected to be highly cytotoxic.

  • No Direct Topo II Activity: The compound is inactive in all in vitro enzymatic assays. If cytotoxicity is observed, it is likely due to an off-target effect.

  • Target Engagement Confirmed: A positive thermal shift (ΔTₘ) in the CETSA provides strong evidence that the compound binds to Topo II in the cellular environment, validating it as the direct target of the observed cellular effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(o-Tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-(o-Tolyl)thiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important heterocyclic compound. The synthesis, typically achieved via the Hantzsch thiazole synthesis, is robust but can present challenges.[1][2] This guide provides a structured, question-and-answer approach to troubleshoot common issues and answer frequently asked questions, grounding all recommendations in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct, problem-solution format.

Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I improve it?

A1: Low yield is the most common issue and can stem from several factors, from reagent quality to reaction workup. Let's break down the potential causes and solutions.

  • Cause 1: Purity of Starting Materials: The primary starting materials are 2-bromo-1-(o-tolyl)ethanone (an α-haloketone) and thiourea. The α-haloketone is particularly susceptible to degradation over time (e.g., hydrolysis or self-condensation).

    • Solution: Always use freshly prepared or purified 2-bromo-1-(o-tolyl)ethanone. Verify the purity of both starting materials via NMR or melting point analysis before starting the reaction.

  • Cause 2: Suboptimal Stoichiometry: The Hantzsch synthesis involves a 1:1 molar reaction between the α-haloketone and thiourea.[3] However, slight deviations can significantly impact the yield.

    • Solution: Use a slight molar excess of thiourea (e.g., 1.2 to 1.5 equivalents).[3] This ensures the complete consumption of the more expensive α-haloketone and helps to minimize side reactions like self-condensation.

  • Cause 3: Inefficient Reaction Conditions: Temperature and reaction time are critical. Insufficient heat can lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause degradation of the product or starting materials.

    • Solution: The reaction is typically run at reflux in a solvent like ethanol for 1-3 hours.[4][5] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint, tracking the disappearance of the starting ketone.[6] Some modern approaches use microwave irradiation, which can dramatically reduce reaction times and often improve yields.[6][7]

  • Cause 4: Ineffective Product Isolation: The product, this compound, is typically isolated as its hydrobromide salt from the initial reaction mixture. It is often soluble in the reaction solvent (e.g., methanol or ethanol).[3] Inefficient neutralization will result in product loss during filtration.

    • Solution: After cooling the reaction mixture, pour it into a beaker of cold water or ice.[6][8] Then, carefully add a base solution (e.g., 5-10% aqueous sodium carbonate or sodium bicarbonate) until the mixture is neutral or slightly basic (pH 7-8).[3][8] This deprotonates the thiazole product, causing it to precipitate out of the aqueous solution.[3] The resulting solid can then be collected by vacuum filtration.

Below is a workflow to diagnose and address low yield issues.

LowYield_Troubleshooting start Low Yield Observed check_reagents Step 1: Verify Reagent Purity start->check_reagents reagent_ok Reagents are Pure check_reagents->reagent_ok repurify Action: Repurify or Use Fresh Reagents reagent_ok->repurify No optimize_cond Step 2: Optimize Reaction Conditions reagent_ok->optimize_cond Yes repurify->check_reagents cond_ok Conditions Optimized optimize_cond->cond_ok adjust_ratio Action: Use 1.2-1.5 eq. Thiourea cond_ok->adjust_ratio No improve_workup Step 3: Improve Workup Protocol cond_ok->improve_workup Yes adjust_temp Action: Ensure Reflux & Monitor by TLC adjust_ratio->adjust_temp adjust_temp->optimize_cond workup_ok Workup is Correct improve_workup->workup_ok adjust_ph Action: Neutralize with Na₂CO₃ to pH 7-8 post-reaction workup_ok->adjust_ph No end_success Yield Improved workup_ok->end_success Yes adjust_ph->improve_workup Hantzsch_Mechanism reactants 2-bromo-1-(o-tolyl)ethanone + Thiourea intermediate1 Isothiouronium Intermediate reactants->intermediate1 Sₙ2 Attack intermediate2 Cyclized Intermediate (Hydroxythiazoline) intermediate1->intermediate2 Intramolecular Cyclization product This compound + H₂O + HBr intermediate2->product Dehydration

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and optimize your synthetic routes.

The 2-aminothiazole core is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs. The Hantzsch thiazole synthesis, first reported in 1887, remains a primary and versatile method for its construction.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide will delve into the causality of these issues and provide field-proven solutions.

Understanding the Core Reaction: The Hantzsch Thiazole Synthesis

The fundamental transformation involves the reaction of an α-halocarbonyl compound with a thiourea derivative. The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the halogen.

  • Intramolecular Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring.

  • Dehydration: Elimination of a water molecule leads to the formation of the aromatic 2-aminothiazole ring.[1]

This process, while elegant, is a delicate balance of reactivity. Deviations in reaction conditions or substrate properties can lead to a number of undesired pathways.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent frustration. The cause often lies in one or more of the following areas:

  • Suboptimal Reaction Temperature: The Hantzsch synthesis is temperature-sensitive. Too low, and the reaction may not proceed to completion. Too high, and you risk decomposition of starting materials or the formation of degradation byproducts. It is crucial to monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[2]

  • Incorrect Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and the solubility of intermediates. Ethanol, methanol, and water, or mixtures thereof, are commonly used. Screening a variety of solvents is a prudent step in optimizing your reaction.[2]

  • Poor Quality of Starting Materials: The purity of your α-haloketone and thiourea is paramount. α-Haloketones can be unstable and may undergo self-condensation or decomposition. Thiourea can also contain impurities that interfere with the reaction. Always use freshly purified or high-purity reagents.

  • Incorrect Stoichiometry: While the reaction is typically a 1:1 condensation, using a slight excess of thiourea can sometimes improve yields, especially if the α-haloketone is prone to side reactions.[3]

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of an isomeric byproduct. What is it and how can I avoid it?

When using N-substituted thioureas, a common side reaction is the formation of the regioisomeric 3-substituted 2-imino-2,3-dihydrothiazole alongside the desired 2-(N-substituted amino)thiazole.

  • Causality - The Role of pH: In neutral or basic conditions, the reaction typically yields the 2-aminothiazole exclusively. However, under acidic conditions, a mixture of the two regioisomers is often formed.[4] The protonation of the thiourea nitrogen atoms alters the nucleophilicity and the subsequent cyclization pathway.

Mechanism of Regioisomer Formation

G cluster_0 Neutral/Basic Conditions cluster_1 Acidic Conditions N_attack N-attack on carbonyl Product_A 2-(N-substituted amino)thiazole (Major Product) N_attack->Product_A Thiourea_N Thiourea (S-attack first) Thiourea_N->N_attack N_prime_attack N'-attack on carbonyl Product_B 3-substituted 2-imino-2,3-dihydrothiazole (Byproduct) N_prime_attack->Product_B Thiourea_N_prime Protonated Thiourea Thiourea_N_prime->N_prime_attack

Caption: Influence of pH on the regioselectivity of the Hantzsch synthesis.

Preventative Measures:

  • Control the pH: To favor the formation of the desired 2-aminothiazole, perform the reaction under neutral or slightly basic conditions. The addition of a non-nucleophilic base like sodium carbonate or triethylamine can be beneficial.[3]

  • Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures, especially under acidic conditions, can favor the formation of the thermodynamically more stable imino isomer. Monitor the reaction closely by TLC to stop it once the desired product is maximized.

Q3: My TLC shows multiple spots, and purification is difficult. What are the other likely side products?

Besides the regioisomeric imino-thiazole, several other byproducts can complicate your reaction mixture.

  • Pseudothiohydantoin Formation: If your α-halocarbonyl is an α-haloacid or ester (e.g., ethyl chloroacetate), reaction with thiourea can lead to the formation of pseudothiohydantoin. This occurs through an initial N-acylation of thiourea followed by cyclization.[5]

  • α-Haloketone Self-Condensation: Under basic conditions, α-haloketones can undergo self-condensation reactions. The enolate of one molecule can attack the electrophilic carbon of another, leading to complex dimeric and polymeric byproducts.[6] Acidic conditions can also promote self-condensation, albeit through an enol intermediate.[7]

  • Thiourea Decomposition: At elevated temperatures, thiourea can decompose to produce hydrogen sulfide, ammonia, and other reactive species, which can lead to a variety of colored and complex byproducts.[8]

Summary of Common Side Reactions and Prevention Strategies

Side ProductCausative FactorsPrevention Strategy
3-Substituted 2-imino-2,3-dihydrothiazoleAcidic reaction conditionsMaintain neutral or slightly basic pH.
PseudothiohydantoinUse of α-haloacids/estersUse α-haloketones as starting material.
α-Haloketone Self-CondensationStrongly basic or acidic conditions, prolonged reaction timesUse milder reaction conditions and monitor reaction progress.
Thiourea Decomposition ProductsHigh reaction temperaturesMaintain optimal reaction temperature and avoid overheating.
Q4: My product is difficult to isolate and purify. What are the best practices?

Effective purification is key to obtaining a high-quality product.

  • Recrystallization: This is often the first choice for purifying solid 2-aminothiazole derivatives. Common solvents include ethanol, methanol, and water. If your compound "oils out," try using a solvent pair (a solvent in which the compound is soluble and a non-solvent in which it is insoluble).

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexanes.[1] The polarity of the eluent can be adjusted based on the polarity of your target compound.

  • Acid-Base Extraction: The basicity of the 2-amino group can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be precipitated by basifying the aqueous layer.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole [3]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at a gentle reflux for 30 minutes.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate/50% hexanes).

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 5% aqueous sodium carbonate solution (20 mL) and swirl to mix.

  • Collect the precipitated product by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the solid to obtain the crude product, which can be further purified by recrystallization from ethanol.

Protocol 2: Column Chromatography for Purification of 2-Aminothiazole Derivatives

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, less polar eluent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel containing the sample to the top of the column.

  • Elute the Column: Begin eluting with the less polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminothiazole derivative.

Conclusion

The synthesis of 2-aminothiazoles, while a cornerstone of heterocyclic chemistry, requires careful attention to detail to avoid the formation of unwanted side products. By understanding the mechanisms of these side reactions and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize their syntheses. This guide provides a framework for rational problem-solving, moving beyond simple protocol-following to a more expert-driven approach to organic synthesis.

References

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 4-(o-Tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(o-Tolyl)thiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the microwave-assisted Hantzsch thiazole synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

The synthesis of 2-aminothiazoles via the Hantzsch reaction is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thiourea.[1] In this specific case, we react 2-bromo-1-(o-tolyl)ethan-1-one with thiourea. The application of microwave irradiation has revolutionized this classic transformation, offering significant advantages in terms of reaction speed, yield, and product purity over conventional heating methods.[2][3] This guide provides a foundational protocol and a detailed troubleshooting framework to address common challenges encountered during this synthesis.

Part 1: Foundational Protocol & Optimization Parameters

A robust starting point is critical for any optimization process. The following protocol is a validated baseline for the microwave-assisted synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-bromo-1-(o-tolyl)ethan-1-one (1.0 mmol, 213 mg) and thiourea (1.1 mmol, 83.7 mg).

  • Solvent Addition: Add 3 mL of methanol to the vessel.[4]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 90°C for 30 minutes. Ensure the pressure does not exceed 250 psi.[4][5]

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v) to confirm the consumption of the starting materials.[1][6]

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. A precipitate will typically form. Pour the mixture over crushed ice or into cold water to ensure complete precipitation of the product.[1]

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials or soluble impurities.[4] The product can be further purified by recrystallization from hot ethanol if necessary.[1]

Key Optimization Parameters

Successful synthesis hinges on the careful control of several interdependent variables. The following table summarizes the critical parameters and provides recommended starting points and ranges for optimization.

ParameterRecommended Starting PointOptimization Range & RationaleKey References
Solvent MethanolMethanol, Ethanol, Acetonitrile. Polar protic solvents like methanol and ethanol are excellent choices as they couple efficiently with microwave irradiation, leading to rapid, uniform heating. Methanol has been shown to provide yields up to 95% for similar syntheses.[4][4]
Temperature 90 °C80 - 120 °C. Temperature is a critical factor. While 90°C is an effective starting point, some substrates may require slightly higher temperatures. However, excessive heat (>120°C) can lead to decomposition and the formation of side products.[4][4][7]
Reaction Time 30 minutes10 - 45 minutes. Microwave synthesis dramatically reduces reaction times. Monitor the reaction via TLC to determine the optimal endpoint. Extending the time unnecessarily can decrease yield due to side product formation.[4][4][8][9]
Stoichiometry (α-haloketone:thiourea) 1 : 1.11:1 to 1:1.2. A slight excess of thiourea is often used to ensure the complete consumption of the more valuable α-haloketone. A 1:1.1 or 1:1.2 molar ratio is typical.[10][10]
Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Troubleshooting Common Issues

Q: My reaction yield is very low or I've obtained no product. What are the primary factors to investigate?

A: Low or no yield is one of the most common issues and typically points to a problem with one of four key areas:

  • Suboptimal Reaction Conditions: The combination of solvent, temperature, and time is critical.

    • Causality: Inefficient microwave absorption by the solvent will lead to insufficient heating. If the temperature is too low, the activation energy for the cyclization will not be reached.

    • Solution: Ensure you are using a polar solvent like methanol or ethanol.[7] If the yield is low at 90°C, incrementally increase the temperature by 10°C, while carefully monitoring for any signs of decomposition (darkening of the reaction mixture). Verify that the reaction time is sufficient by using TLC to track the disappearance of the starting materials.[8]

  • Poor Quality of Starting Materials: The purity of your reactants is paramount.

    • Causality: The α-haloketone, 2-bromo-1-(o-tolyl)ethan-1-one, can degrade over time, especially if exposed to light or moisture. Impurities in the thiourea can also inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Use freshly purified α-haloketone if possible. Store it in a cool, dark, and dry place.[8]

  • Incorrect Stoichiometry: The molar ratio of reactants must be accurate.

    • Causality: If thiourea is the limiting reagent, a significant portion of the α-haloketone will remain unreacted, drastically reducing the yield.

    • Solution: Double-check your calculations and weighings. Using a slight excess (10-20%) of thiourea is a good practice to drive the reaction to completion.[10]

  • Ineffective Work-up: The product may be lost during the isolation phase.

    • Causality: this compound has some solubility in alcohols, especially when warm. If the work-up is performed with warm solvents or an insufficient amount of anti-solvent (water), the product may remain in the solution.

    • Solution: Ensure the reaction mixture is thoroughly cooled before filtration. Precipitate the product by adding the reaction mixture to a significantly larger volume of ice-cold water. Wash the collected solid with a minimal amount of cold ethanol.[11]

Q: My final product is impure and contains significant side products. How can I minimize their formation?

A: The formation of impurities is almost always related to excessive energy input, either through temperature or time.

  • Causality: The Hantzsch synthesis is generally a clean reaction, but prolonged exposure to high temperatures can cause the 2-aminothiazole product to degrade or participate in subsequent side reactions.[8]

  • Solution: The most effective tool to prevent side product formation is diligent reaction monitoring via TLC.[8] Set up several small-scale reactions to identify the point at which the starting material is consumed but before significant impurity spots appear on the TLC plate. This determines the optimal reaction time for your specific conditions. Avoid unnecessarily high temperatures; use the lowest temperature that allows the reaction to proceed efficiently.

Q: I'm struggling with the purification of the final product. What strategies can I employ?

A: One of the key advantages of microwave synthesis is that it often produces cleaner crude products, simplifying purification.[4] If you are still facing challenges:

  • Causality: The difficulty may arise from the product being highly soluble in the recrystallization solvent or the presence of impurities with similar polarity, making chromatographic separation difficult.

  • Solutions:

    • Recrystallization: Ethanol is a common and effective solvent for recrystallizing 2-aminothiazoles.[1] If the product is too soluble, try a mixed solvent system, such as ethanol/water, to decrease solubility and improve crystal formation.

    • Washing: A simple wash of the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be highly effective. Cold ethanol or diethyl ether are good candidates.[4]

    • Precipitation: As mentioned in the work-up, ensuring complete precipitation by adding the reaction mixture to an anti-solvent like cold water is the first and most crucial purification step.[11]

Frequently Asked Questions (FAQs)

Q: Why is microwave heating superior to conventional reflux for this synthesis?

A: Microwave heating directly interacts with polar molecules in the reaction mixture (dielectric heating), leading to rapid and uniform heating throughout the bulk of the solvent.[2] This is fundamentally different from conventional heating, which relies on conduction from the vessel walls and is much slower and less efficient. The benefits include:

  • Drastically Reduced Reaction Times: Reactions that take hours under reflux can often be completed in minutes.[4][12]

  • Higher Yields: The rapid heating minimizes the time the reactants and products are exposed to high temperatures, reducing the formation of thermal degradation byproducts.[13][14]

  • Improved Purity: Cleaner reaction profiles often simplify purification, sometimes eliminating the need for column chromatography.[4]

Q: Can I run this reaction solvent-free?

A: Yes, solvent-free or "dry media" microwave synthesis is a viable green chemistry approach for some Hantzsch reactions.[15] This typically involves grinding the solid reactants together, sometimes with a solid support like silica gel, and irradiating the mixture. While this can work and simplifies work-up, it may require more careful optimization of power and time to avoid localized overheating and charring of the sample. For initial optimization, a solvent-based approach is generally more reliable and reproducible.

Part 3: Visualization & Workflows

To better illustrate the processes described, the following diagrams outline the experimental workflow and a logical troubleshooting sequence.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification cluster_final 4. Final Product a Weigh Reactants (α-haloketone & Thiourea) b Add to Microwave Vessel with Stir Bar a->b c Add Polar Solvent (e.g., Methanol) b->c d Seal Vessel & Irradiate (e.g., 90°C, 30 min) c->d e Cool to RT d->e f Precipitate in Cold Water e->f g Filter & Collect Solid f->g h Wash with Cold Ethanol g->h i Recrystallize (Optional) h->i j Pure this compound i->j

Caption: General workflow for microwave-assisted Hantzsch thiazole synthesis.

Troubleshooting Logic Diagram

G start Problem Encountered q1 Is Yield Low or Zero? start->q1 q2 Is Product Impure? q1->q2 No a1 Verify Reactant Purity & Stoichiometry q1->a1 Yes b1 Monitor Reaction with TLC to find optimal time q2->b1 Yes end Problem Resolved q2->end No a2 Screen Solvents (MeOH, EtOH) a1->a2 a3 Optimize Temperature (Incrementally increase from 90°C) a2->a3 a4 Check Work-up Procedure (Cooling, Precipitation) a3->a4 a4->end b2 Reduce Reaction Temperature or Time b1->b2 b2->end

References

Resolving impurities during the column chromatography of 4-(o-Tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography of 4-(o-Tolyl)thiazol-2-amine

A Guide to Resolving Challenging Impurities

Welcome to the technical support guide for the purification of this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting strategies and field-proven protocols to address common challenges encountered during the column chromatography of this important synthetic intermediate. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, but its purification can be non-trivial due to the chemical nature of the amino group.[1][2]

This guide moves beyond generic advice to provide a causal understanding of purification challenges, empowering you to make informed decisions and optimize your separation process.

Section 1: Pre-Chromatography Analysis & Impurity Profile

A successful purification begins with understanding the crude reaction mixture. The Hantzsch thiazole synthesis, a common route to this compound, is robust but can generate specific side products.[3][4]

Frequently Asked Questions (Pre-Column)

Q1: What are the most likely impurities in my crude this compound sample?

A: Based on the standard Hantzsch synthesis from 2-bromo-1-(o-tolyl)ethanone and thiourea, your primary impurities are likely to be:

  • Unreacted Starting Materials: 2-bromo-1-(o-tolyl)ethanone and thiourea. Thiourea is quite polar and often remains at the baseline on TLC, while the bromo-ketone is significantly less polar than the product.

  • Isomeric Side Products: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield a regioisomer, the 3-(o-tolyl)-2-iminothiazoline.[5][6] This isomer can have very similar polarity to the desired product, making it a challenging impurity to resolve.

  • Degradation Products: 2-Aminothiazoles can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during long exposure on the column.[7][8]

Q2: How can I quickly assess my crude mixture before committing to a large-scale column?

A: A thorough Thin Layer Chromatography (TLC) analysis is essential.

  • Spot the Crude Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Co-spot with Starting Materials: If available, spot the crude material in one lane, and in adjacent lanes, spot the starting 2-bromo-1-(o-tolyl)ethanone and a co-spot (crude + starting material). This helps definitively identify the starting material spot.

  • Test Multiple Solvent Systems: Run TLC plates in different solvent systems to find the best separation. A good starting point is a mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate).[9] An ideal solvent system will give your target compound an Rf value between 0.25 and 0.35.[10]

Q3: I suspect my compound is decomposing on the TLC plate. How can I confirm this?

A: You can perform a 2D TLC stability test.[7]

  • Spot your crude sample in one corner of a square TLC plate.

  • Run the TLC in a chosen solvent system as usual.

  • Remove the plate, and let the solvent fully evaporate. Do not visualize yet.

  • Rotate the plate 90 degrees so the lane you just ran is now the baseline.

  • Run the TLC again in the same solvent system.

  • Visualize the plate. If the compound is stable, you will see all spots lying on a 45-degree diagonal line from the origin. If spots appear off this diagonal, it indicates that decomposition occurred while the compound was adsorbed on the silica.[7]

Section 2: Troubleshooting Guide for Column Chromatography

This section addresses the most common problems encountered during the column chromatography of this compound.

Problem 1: Significant Tailing of the Product Peak
  • Diagnosis: The basic nitrogen of the 2-amino group is interacting strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute more slowly, resulting in a smeared or tailing peak shape, which leads to poor separation and mixed fractions.

  • Authoritative Insight: The free silanol groups on silica act as hydrogen-bond donors and Lewis acids. Basic analytes, like amines, undergo strong, often irreversible, adsorption, which must be mitigated for effective chromatography.

  • Solution Workflow: Deactivate the silica gel by adding a basic modifier to your mobile phase.

    • Select a Modifier: Triethylamine (Et₃N) is the most common and effective choice.

    • Optimize Concentration: Add a small percentage of triethylamine to your pre-determined mobile phase (e.g., Hexane/Ethyl Acetate). Start with 0.5% (v/v) and, if tailing persists, increase to 1.0%. It is rarely necessary to exceed 1-2%.

    • Equilibrate the Column: Before loading your sample, you must flush the packed column with at least 3-5 column volumes of the triethylamine-containing mobile phase. This ensures the entire silica bed is neutralized, which is critical for achieving a symmetric peak shape from the very beginning of the elution.

  • Visualization:

    G cluster_0 Standard Silica Gel cluster_1 Silica Gel with Triethylamine (Et₃N) Analyte1 This compound (Basic) Silica1 Silica Surface (Acidic Silanols) Analyte1->Silica1 Strong H-Bonding Lewis Acid-Base Interaction Result1 Peak Tailing & Poor Resolution Silica1->Result1 Analyte2 This compound (Basic) Silica2 Deactivated Silica Surface (Silanols Capped by Et₃N) Analyte2->Silica2 Weak, Reversible Interaction Result2 Symmetric Peak & Improved Separation Silica2->Result2 Et3N Triethylamine (Et₃N) Et3N->Silica2 Neutralization

    Caption: Mitigation of peak tailing by deactivating silica gel.

Problem 2: Compound is Insoluble for Loading or Crashes Out
  • Diagnosis: The compound has poor solubility in the optimized, often non-polar, mobile phase required for good separation. Attempting to dissolve it in a small amount of a much stronger polar solvent (like pure Dichloromethane or Methanol) for "wet loading" will destroy the separation at the top of the column, causing broad bands and co-elution of impurities.

  • Authoritative Insight: The initial equilibrium of the analyte between the stationary and mobile phases is the most critical step for achieving high resolution. Dry loading ensures the compound is pre-adsorbed onto the stationary phase in a fine, even layer before the mobile phase is introduced, leading to sharp bands and optimal separation.[11]

  • Solution Workflow: Use the dry loading technique.

    • Dissolve the Sample: In a round-bottom flask, dissolve your entire crude sample in a solvent in which it is readily soluble (e.g., Dichloromethane, Methanol, or Acetone). Use enough solvent to fully dissolve the material.

    • Add Silica Gel: Add silica gel to this solution. A good rule of thumb is to add 5-10 times the mass of your crude product.

    • Evaporate to a Free-Flowing Powder: Swirl the flask to create a slurry, then carefully remove the solvent under reduced pressure using a rotary evaporator. Continue to evaporate until you have a completely dry, free-flowing powder. If the residue is oily or clumpy, you did not add enough silica; add more silica and a little solvent, then repeat the evaporation.[11]

    • Load onto the Column: Carefully add the powdered sample-silica mixture to the top of your solvent-filled column. Gently tap the column to settle the powder into a flat, level bed.

    • Complete the Packing: Carefully add a thin protective layer of sand or Celite on top of the sample layer before slowly introducing the mobile phase.[11]

  • Visualization:

    G cluster_wet Wet Loading (High Polarity Solvent) cluster_dry Dry Loading (Recommended) Start Crude Sample Decision Is sample soluble in the chosen mobile phase? Start->Decision Wet1 Dissolve sample in minimum DCM/MeOH Decision->Wet1 No (High Risk) Dry1 Dissolve sample in any suitable solvent Decision->Dry1 No (Best Practice) Wet_Direct Proceed with standard wet loading in eluent Decision->Wet_Direct Yes Wet2 Pipette solution onto column Wet1->Wet2 Wet3 Result: Band Broadening, Poor Initial Separation Wet2->Wet3 Dry2 Add silica gel (5-10x mass) Dry1->Dry2 Dry3 Evaporate to a free-flowing powder Dry2->Dry3 Dry4 Load powder onto column Dry3->Dry4 Dry5 Result: Sharp Bands, Optimal Resolution Dry4->Dry5 Result_Good Good Separation

    Caption: Decision workflow for sample loading techniques.

Section 3: Standard Operating Protocols

These protocols provide a validated, step-by-step framework for purifying this compound.

Protocol 1: Systematic Solvent System Selection via TLC
  • Prepare TLC Chambers: Use three separate chambers with different solvent systems covering a range of polarities.

    • System A (Low Polarity): 20% Ethyl Acetate / 80% Hexane

    • System B (Medium Polarity): 40% Ethyl Acetate / 60% Hexane

    • System C (High Polarity): 60% Ethyl Acetate / 40% Hexane

  • Spot the Plate: On a single TLC plate, spot your crude material in three separate lanes.

  • Develop and Visualize: Run the plate and visualize under a UV lamp (254 nm).

  • Analyze Results:

    • If the target spot has an Rf > 0.4 in System A, the eluent is too polar. Decrease the percentage of Ethyl Acetate.

    • If the target spot has an Rf < 0.2 in System C, the eluent is not polar enough. Increase the percentage of Ethyl Acetate or consider a stronger solvent like Methanol in Dichloromethane.[9]

    • The ideal system will show the target compound with an Rf of ~0.3, and visible separation from its nearest impurity.[10][12]

  • Check for Tailing: Observe the shape of the product spot. If it is not circular and has a "tail," proceed to Protocol 2.

Protocol 2: Column Chromatography with a Basic Modifier
  • Prepare Mobile Phase: Based on Protocol 1, prepare a bulk solution of your optimal solvent system (e.g., 30% Ethyl Acetate / 70% Hexane). To this solution, add 0.5% to 1.0% (v/v) of triethylamine.

  • Pack the Column: Pack your silica gel column using the prepared mobile phase. Ensure the packing is uniform and free of air bubbles.[12]

  • Equilibrate: Run at least 3-5 column volumes of the mobile phase through the packed column before loading the sample. This step is crucial for deactivating the silica.

  • Load the Sample: Use the dry loading method (Protocol 3) for best results.

  • Elute and Collect: Run the column, collecting fractions. Monitor the elution process by TLC.

  • Combine and Evaporate: Analyze the fractions by TLC, combine the pure fractions containing your product, and remove the solvent under reduced pressure. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene to remove the final traces.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective, and provides good resolution.
Mobile Phase Hexane / Ethyl AcetateGood selectivity for moderately polar compounds. Easy to remove.
Basic Modifier 0.5-1.0% Triethylamine (v/v)Neutralizes acidic silanol groups, preventing peak tailing.[13]
Rf Target 0.25 - 0.35Provides optimal balance between resolution and run time.[10]
Loading Method Dry LoadingPrevents band broadening for samples with poor eluent solubility.[11]

References

Technical Support Center: Strategies for Overcoming Cancer Cell Resistance to 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers. The 2-aminothiazole scaffold is a cornerstone in modern oncology drug development, forming the backbone of potent kinase inhibitors like Dasatinib (BCR-ABL/Src inhibitor) and Alpelisib (PI3Kα inhibitor).[1][2] However, as with many targeted therapies, cancer cells can develop sophisticated resistance mechanisms, leading to experimental setbacks and therapeutic failure.[1]

This guide provides a structured, in-depth approach to troubleshooting, diagnosing, and strategically overcoming resistance to 2-aminothiazole derivatives in your cancer cell line models. We will move beyond simple protocols to explain the causal logic behind each experimental step, empowering you to make informed decisions in your research.

Section 1: First-Line Troubleshooting - Is My Compound Inactive or Are My Cells Resistant?

Before embarking on a complex resistance investigation, it is critical to rule out common experimental variables. The principle of a self-validating protocol demands that we first confirm the integrity of our tools and systems.[3]

FAQ: My 2-aminothiazole derivative has suddenly lost efficacy in my cell viability assay. What should I check first?

Answer: A sudden loss of activity is often traced back to fundamental experimental parameters rather than rapid biological resistance. Perform these initial checks:

  • Compound Integrity:

    • Cause: Small molecules can degrade during storage, especially if improperly handled (e.g., exposure to light, frequent freeze-thaw cycles). Solvents like DMSO can absorb water, altering the compound's concentration and stability.

    • Action: Use a fresh aliquot of your compound from a stock that has undergone minimal freeze-thaw cycles. If possible, verify the compound's integrity and concentration using analytical methods like LC-MS or NMR.

  • Cell Line Health and Identity:

    • Cause: Cell lines can change over time with high passage numbers, leading to phenotypic drift. Contamination (especially from mycoplasma) can drastically alter cellular metabolism and drug response. There is also the risk of cross-contamination with another cell line.

    • Action: Always use low-passage number cells for critical experiments. Regularly test for mycoplasma contamination. We strongly recommend periodic STR (Short Tandem Repeat) profiling to authenticate your cell line's identity.

  • Assay Conditions and Reagents:

    • Cause: Variations in cell seeding density, incubation time, or reagent quality (e.g., expired media, serum batch variability, old viability dyes like MTT/MTS) can significantly impact results.[4][5]

    • Action: Standardize your protocol. Ensure cell seeding density results in logarithmic growth throughout the assay duration.[5] Use a positive control compound known to be effective in your cell line to confirm that the assay itself is performing as expected.

Section 2: Confirming and Quantifying Acquired Resistance

Once you have ruled out experimental artifacts, the next step is to prove that the cells have acquired a stable, heritable resistance phenotype.

FAQ: How do I definitively prove my cell line has developed resistance?

Answer: The gold standard is to demonstrate a statistically significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental (non-resistant) cell line.[6] This requires generating a stable resistant cell line and performing a dose-response analysis. A 3- to 10-fold increase in IC50 is typically considered evidence of acquired resistance.[6]

Troubleshooting Guide: Protocol for Generating a Drug-Resistant Cell Line

This protocol is a widely accepted method for inducing drug resistance in vitro by mimicking the selective pressure of therapy.[6][7][8]

Principle: The method involves continuous, long-term exposure of a cancer cell line to gradually increasing concentrations of the 2-aminothiazole derivative. This process selects for and expands clones that have acquired mechanisms to survive the drug's cytotoxic effects.

Methodology:

  • Step 1: Determine the Initial IC50.

    • Perform a standard cell viability assay (e.g., CCK-8, MTT) on your parental cell line with a range of drug concentrations to determine the initial IC50 value.[8]

  • Step 2: Initial Low-Dose Exposure.

    • Begin culturing the parental cells in media containing the 2-aminothiazole derivative at a low concentration, typically between the IC20 and the IC50.[7]

    • Causality: Starting at a sub-lethal dose allows cells to adapt and acquire resistance mechanisms without causing mass cell death that would terminate the culture.[7]

  • Step 3: Stepwise Dose Escalation.

    • When the cells resume a stable growth rate (often after 2-3 passages), increase the drug concentration by a factor of 1.5 to 2.0.[6]

    • If significant cell death (>50%) occurs, reduce the concentration to the previous level until the culture recovers before attempting to increase it again.[7]

    • Continue this gradual dose escalation over several months. The process can take anywhere from 3 to 18 months.[9]

  • Step 4: Cryopreservation.

    • At each successful step of concentration increase, freeze down vials of the cells. This is a critical step to ensure you have backups if a culture is lost at a higher concentration.[10]

  • Step 5: Validation of the Resistant Phenotype.

    • Once you have a cell line that can proliferate in a significantly higher drug concentration (e.g., 10x the initial IC50), culture the cells in drug-free medium for several passages (e.g., 2-4 weeks) to test the stability of the resistance.[8]

    • Finally, perform a parallel IC50 determination on the parental and the newly generated resistant cell line. A significant rightward shift in the dose-response curve for the resistant line confirms your model.

Data Presentation: Comparing Drug Sensitivity
Cell LineDerivativeIC50 (Parental)IC50 (Resistant)Fold Resistance (IC50 Res / IC50 Par)
K562 (CML)Dasatinib0.5 nM25,000 nM (25 µM)>10,000
SNU601 (Gastric)Alpelisib~500 nM>5,000 nM (>5 µM)>10

Table 1: Example data illustrating the shift in IC50 values upon acquisition of resistance. Data is illustrative and based on published findings.[11][12]

Section 3: Investigating the "Why" - Diagnosing the Mechanism of Resistance

With a validated resistant cell line, you can now investigate the underlying molecular mechanism. The most common causes of resistance to targeted therapies fall into four main categories.

FAQ: What are the primary mechanisms of resistance to kinase inhibitors like 2-aminothiazole derivatives?

Answer: Resistance is typically driven by one or more of the following:

  • On-Target Alterations: The target protein (e.g., PI3Kα, BCR-ABL) acquires mutations that prevent the drug from binding effectively.[13][14]

  • Bypass Pathway Activation: The cell activates alternative signaling pathways to circumvent the blockade imposed by the drug.[11][15]

  • Reduced Intracellular Drug Concentration: The cell reduces the amount of drug reaching the target, either by decreasing uptake or, more commonly, by increasing its removal via efflux pumps like ABC transporters.[16][17]

  • Metabolic Inactivation: The cell increases the expression or activity of enzymes, such as Cytochrome P450s, that metabolize and inactivate the drug.[18][19]

Troubleshooting Guide: Experimental Workflow for Identifying Resistance Mechanisms

This workflow provides a logical sequence of experiments to systematically pinpoint the cause of resistance.

G cluster_0 Step 1: Target-Centric Analysis cluster_1 Step 2: Pathway & Cellular Analysis cluster_2 Step 3: Drug Metabolism Analysis Target_Seq Sequence Target Gene (e.g., PIK3CA, ABL1) Target_Engage Confirm Target Engagement (e.g., CETSA, Western Blot for p-Target) Outcome1 On-Target Mutation Found Target_Seq->Outcome1 Mutation Detected Pathway_WB Western Blot for Bypass Pathways (p-AKT, p-ERK) Target_Engage->Pathway_WB Outcome2 Bypass Pathway Activated Target_Engage->Outcome2 Target still inhibited, but downstream is active Efflux_Assay Efflux Pump Assay (Use specific inhibitors like Verapamil) Metabolism_LCMS LC-MS Analysis of Drug Metabolites Efflux_Assay->Metabolism_LCMS Outcome3 Efflux Pump Overactivity Efflux_Assay->Outcome3 Inhibitor restores sensitivity Outcome4 Increased Metabolism Metabolism_LCMS->Outcome4 Increased metabolite formation in resistant cells Start Start with Validated Resistant & Parental Cell Lines Start->Target_Seq G Drug 2-Aminothiazole (e.g., Alpelisib) Target PI3Kα Drug->Target Inhibits Downstream AKT Target->Downstream Activates Output Cell Proliferation & Survival Downstream->Output Bypass_Signal Upstream Signal (e.g., RTK activation) Bypass_Pathway Bypass Pathway (e.g., MAPK/ERK) Bypass_Signal->Bypass_Pathway Activates Bypass_Pathway->Output Drives PTEN PTEN (Tumor Suppressor) PTEN->Downstream Inhibits

References

Refining parameters for accurate molecular docking of 4-(o-Tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Molecular Docking of 4-(o-Tolyl)thiazol-2-amine

Welcome to the technical support center for refining molecular docking parameters of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of docking this specific small molecule. Here, we will address common challenges and provide in-depth, evidence-based solutions to enhance the accuracy and reliability of your in silico experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the docking of this compound.

Q1: What are the key chemical features of this compound that I should consider before starting a docking simulation?

A1: this compound is a small molecule with distinct characteristics that can influence docking outcomes. Key features include:

  • Flexibility: The molecule possesses several rotatable bonds, primarily around the linkage between the thiazole and tolyl rings. This flexibility allows the ligand to adopt various conformations within the binding pocket, necessitating the use of flexible ligand docking algorithms.

  • Aromaticity: The presence of both a thiazole and a tolyl ring allows for potential π-π stacking and other aromatic interactions with receptor residues.[1] These interactions are crucial for binding affinity and should be carefully analyzed in the docking results.

  • Hydrogen Bonding Potential: The 2-amine group on the thiazole ring can act as a hydrogen bond donor, while the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor.

  • Steric Hindrance: The ortho-methyl group on the tolyl ring can cause steric hindrance, potentially limiting the accessible conformations of the ligand within a sterically constrained binding site. This "ortho effect" can significantly influence the preferred binding pose.[2][3]

Q2: Which force field is most appropriate for docking this compound?

A2: The choice of force field is critical for accurately describing the potential energy of the system. For small organic molecules like this compound, several force fields are suitable. Commonly used and well-validated options include:

  • General Amber Force Field (GAFF/GAFF2): Designed for organic molecules, GAFF is compatible with the Amber force fields for proteins and nucleic acids, making it a popular choice for protein-ligand docking.

  • CHARMM General Force Field (CGenFF): Similar to GAFF, CGenFF is designed for drug-like molecules and is compatible with the CHARMM force fields for biomolecules.

  • OPLS (Optimized Potentials for Liquid Simulations): The OPLS force fields, such as OPLS-AA and OPLS3, are also well-suited for small molecules and are known for their accuracy in reproducing experimental properties.

The best practice is to test more than one force field if possible and compare the results for consistency.

Q3: How should I prepare the this compound ligand for docking?

A3: Proper ligand preparation is a crucial step to avoid common errors in molecular docking.[4] The general workflow is as follows:

  • Generate a 3D structure: If you only have a 2D structure, use a molecule builder to generate a 3D conformation.

  • Add hydrogens: Most crystal structures lack explicit hydrogen atoms. These must be added, as they are critical for hydrogen bonding and proper charge calculations.

  • Assign partial charges: Use a reliable charge model (e.g., AM1-BCC or Gasteiger) to assign partial atomic charges. The choice of charge model can significantly impact the electrostatic interaction scores.

  • Determine the protonation state: The pKa of the 2-aminothiazole moiety is a critical consideration. At physiological pH (~7.4), the primary amine group is likely to be protonated. It is advisable to test both the neutral and protonated forms of the ligand in your docking simulations unless you have experimental evidence to support a specific state.

  • Energy minimization: Perform a brief energy minimization of the ligand structure to relieve any steric clashes and obtain a low-energy starting conformation.

Q4: What is the significance of the docking score, and how should I interpret it?

A4: The docking score is a numerical value that estimates the binding affinity between the ligand and the receptor. Generally, a more negative score indicates a stronger predicted binding affinity. However, it is important to remember that:

  • Docking scores are predictions: They are not a direct measure of binding energy and may not always correlate perfectly with experimental binding affinities (e.g., Ki or IC50 values).

  • Scores are force field dependent: Different docking programs and scoring functions will produce different score values. Therefore, it is not appropriate to directly compare scores from different software packages.

  • Visual inspection is crucial: Do not rely solely on the docking score. Always visually inspect the top-ranked poses to ensure they make sense from a chemical and biological perspective (e.g., formation of key hydrogen bonds, favorable hydrophobic interactions).

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter when docking this compound.

Problem 1: My docked poses of this compound show significant steric clashes with the receptor.
  • Likely Cause: This issue often arises due to the ortho-methyl group on the tolyl ring, which can cause steric hindrance.[2][3] The docking algorithm may be forcing the ligand into a sterically unfavorable conformation. Another possibility is an inadequately defined binding pocket or an inappropriate receptor conformation.

  • Troubleshooting Protocol:

    • Refine the Receptor Grid: Ensure the grid box defining the binding site is large enough to accommodate the ligand's flexibility but not so large that it leads to unproductive binding modes. A buffer of 4-5 Å around the known binding site is a good starting point.

    • Employ Soft Docking: Some docking programs allow for "soft docking," which reduces the van der Waals repulsion term. This can help to alleviate minor steric clashes and allow for a better fit of the ligand.

    • Consider Receptor Flexibility: If the receptor is treated as rigid, it may not be able to accommodate the ligand. Consider using a docking protocol that allows for side-chain flexibility in the binding pocket. This can often resolve steric clashes by allowing key residues to move and adapt to the ligand's conformation.

    • Analyze Ligand Conformation: Examine the input ligand conformation. If it is in a high-energy state, it may be more prone to clashing. Ensure the ligand has been properly energy minimized before docking.

Problem 2: The docking results are not reproducible, and I get different binding poses in each run.
  • Likely Cause: Many docking algorithms use stochastic methods, which can lead to slight variations in the results. However, significant non-reproducibility can indicate that the conformational search is not converging to a stable minimum. This can be due to a highly flexible ligand, a large search space, or insufficient sampling.

  • Troubleshooting Protocol:

    • Increase the Exhaustiveness of the Search: Most docking programs have a parameter that controls the thoroughness of the conformational search (e.g., exhaustiveness in AutoDock Vina). Increasing this value will result in a more comprehensive search of the conformational space, leading to more consistent results, although it will also increase the computational time.

    • Perform Multiple Independent Docking Runs: Instead of a single docking run, perform several independent runs and cluster the results. If a particular binding mode is consistently found in multiple runs, it is more likely to be a stable and reliable prediction.

    • Constrain the Ligand's Rotatable Bonds: this compound has a key rotatable bond between the two rings. If you have prior knowledge about the likely dihedral angle, you can constrain it to a specific range to reduce the conformational search space. However, this should be done with caution as it can introduce bias.

Problem 3: The top-ranked pose of this compound does not form the expected hydrogen bonds with the receptor.
  • Likely Cause: This could be due to several factors, including incorrect protonation states of the ligand or receptor residues, an inaccurate scoring function that does not sufficiently reward hydrogen bonds, or the presence of a more dominant hydrophobic interaction that drives the binding.

  • Troubleshooting Protocol:

    • Verify Protonation States: Double-check the protonation states of both the ligand and the receptor's active site residues. The pKa of the 2-aminothiazole moiety suggests it may be protonated at physiological pH. Incorrect protonation will prevent the formation of expected hydrogen bonds.

    • Use a Different Scoring Function: If possible, rescore the docked poses with a different scoring function. Some scoring functions are better at identifying and weighting hydrogen bonds than others.

    • Apply Hydrogen Bond Constraints: Many docking programs allow you to define specific hydrogen bond constraints. If you have strong experimental evidence that a particular hydrogen bond is important for binding, you can use a constraint to guide the docking algorithm to poses that satisfy this interaction.

    • Analyze the Entire Binding Pocket: It is possible that other interactions, such as hydrophobic or aromatic stacking interactions, are the primary drivers of binding for this ligand. Analyze the overall interaction pattern of the top-ranked poses to understand the complete binding hypothesis.

Part 3: Experimental Protocols & Visualization

Detailed Protocol: Molecular Docking of this compound using AutoDock Vina

This protocol provides a step-by-step guide for a typical docking experiment.

1. Receptor Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands using molecular visualization software (e.g., PyMOL, Chimera). c. Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT). d. Save the prepared receptor in the .pdbqt format.

2. Ligand Preparation: a. Obtain the 3D structure of this compound (e.g., from PubChem or by building it). b. Add polar hydrogens and assign Gasteiger charges in ADT. c. Define the rotatable bonds. The primary rotatable bond will be between the thiazole and tolyl rings. d. Save the prepared ligand in the .pdbqt format.

3. Grid Box Generation: a. In ADT, define the search space (grid box) by centering it on the active site of the receptor. b. Adjust the size of the grid box to encompass the entire binding pocket with a buffer of at least 4-5 Å in each dimension.

4. Docking Simulation: a. Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the desired exhaustiveness. b. Run the AutoDock Vina simulation from the command line.

5. Analysis of Results: a. Analyze the output .pdbqt file, which contains the docked poses and their corresponding binding affinities (docking scores). b. Visualize the top-ranked poses in complex with the receptor to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.).

Data Presentation: Key Parameters for Docking this compound
ParameterRecommended SettingRationale
Ligand Flexibility Fully flexibleTo allow the ligand to adopt its optimal conformation in the binding site.
Receptor Flexibility Flexible side chains (if possible)To account for induced fit and relieve potential steric clashes.
Protonation State Test both neutral and protonatedThe pKa of the 2-aminothiazole is near physiological pH.
Exhaustiveness 16 or higherTo ensure a thorough search of the conformational space.
Number of Poses 10-20To generate a sufficient number of diverse binding modes for analysis.

Visualization: Molecular Docking Workflow

MolecularDockingWorkflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ReceptorPrep Receptor Preparation (Add H, Assign Charges) GridGen Grid Generation (Define Search Space) ReceptorPrep->GridGen LigandPrep Ligand Preparation (Add H, Assign Charges, Torsions) DockingRun Run Docking (Conformational Search) LigandPrep->DockingRun GridGen->DockingRun Scoring Scoring & Ranking (Binding Affinity Estimation) DockingRun->Scoring Visualization Visual Inspection (Interaction Analysis) Scoring->Visualization

Caption: A generalized workflow for molecular docking experiments.

Visualization: Troubleshooting Logic for Steric Clashes

StericClashTroubleshooting Start Steric Clashes Observed CheckGrid Is the grid box appropriately sized? Start->CheckGrid AdjustGrid Adjust Grid Size CheckGrid->AdjustGrid No CheckFlexibility Is receptor flexibility considered? CheckGrid->CheckFlexibility Yes AdjustGrid->CheckFlexibility EnableFlexibility Enable Side-Chain Flexibility CheckFlexibility->EnableFlexibility No CheckLigand Is the ligand energy minimized? CheckFlexibility->CheckLigand Yes EnableFlexibility->CheckLigand MinimizeLigand Energy Minimize Ligand CheckLigand->MinimizeLigand No Resolved Issue Resolved CheckLigand->Resolved Yes MinimizeLigand->Resolved

Caption: Decision-making process for troubleshooting steric clashes.

References

Challenges and solutions in the crystallization of 4-(o-Tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the crystallization of 4-(o-Tolyl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the successful isolation of high-purity crystalline this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing a robust crystallization process.

PropertyValueSource(s)
CAS Number 5330-79-0[1][2][3][4][5]
Molecular Formula C₁₀H₁₀N₂S[1][3][4][5]
Molecular Weight 190.26 g/mol [1][3][4]
Melting Point 81-82 °C[1][2][5]
Appearance Light yellow to yellow solid[1]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the crystallization of this compound in a direct question-and-answer format.

Issue 1: "Oiling Out" - The Compound Separates as a Liquid Instead of a Solid

Q1: My this compound is "oiling out" during cooling and not forming crystals. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a common challenge in the crystallization of many organic compounds, including pharmaceutical intermediates.[6][7] It occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This is particularly prevalent when the melting point of the solute is lower than the boiling point of the crystallization solvent, or when high levels of impurities are present, which can depress the melting point.[9] Given that the melting point of this compound is relatively low (81-82 °C)[1][2][5], this phenomenon is a significant consideration.

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can generate a high level of supersaturation, kinetically favoring the formation of an oil over the more ordered crystalline solid.[8]

    • Solution: Employ a slower cooling rate. A gradual temperature decrease allows the system to remain in the metastable zone for a longer period, promoting controlled crystal growth over nucleation of an oil.[8] A stepwise cooling profile can also be effective.

  • Solvent Choice: The choice of solvent is critical. If the compound is too soluble, it may not reach the nucleation point before the solution temperature is below its melting point.

    • Solution: Select a solvent or solvent system where this compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not) can be highly effective. Common solvent systems for recrystallization include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[10]

  • Impurities: Impurities can act as a "eutectic," lowering the melting point of the mixture and promoting oiling out.[9]

    • Solution: If significant impurities are suspected, consider a pre-purification step such as column chromatography. Alternatively, a charcoal treatment of the hot solution can sometimes remove colored or polar impurities.[9]

dot

References

Addressing peak splitting and broadening in 1H NMR spectra of 4-(o-Tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(o-Tolyl)thiazol-2-amine. This resource provides in-depth troubleshooting for common issues encountered during 1H NMR analysis of this compound, specifically addressing peak splitting and broadening. Our goal is to equip you with the scientific rationale and practical steps to achieve high-quality, interpretable spectra.

Frequently Asked Questions (FAQs)

FAQ 1: Why are the amine (-NH2) protons on my this compound showing up as a broad singlet instead of a sharp, well-defined peak?

Answer:

The broadness of the amine (-NH2) proton signal is a classic phenomenon in 1H NMR spectroscopy and is primarily due to two factors: chemical exchange and quadrupole broadening.

  • Chemical Exchange: The protons on the nitrogen atom are "labile" or "exchangeable," meaning they can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[1][2] This exchange occurs on a timescale that is often faster than the NMR experiment can distinguish individual proton environments, leading to an averaged, broad signal.[3][4] The rate of this exchange is highly dependent on factors like solvent, temperature, and sample concentration.[5][6][7]

  • Quadrupole Broadening: The nitrogen atom (¹⁴N), the most abundant isotope of nitrogen, has a nuclear spin of I=1, making it a quadrupolar nucleus. This means it has a non-spherical distribution of charge, which can interact with the local electric field gradient. This interaction provides an efficient mechanism for relaxation, which shortens the lifetime of the proton spin states, leading to broader signals for adjacent protons (the -NH2 group).

FAQ 2: I'm observing complex splitting or unexpected multiplicity for the aromatic protons. What could be the cause?

Answer:

Complex splitting patterns in the aromatic region of this compound can arise from a combination of restricted rotation and overlapping signals.

  • Restricted Rotation (Atropisomerism): The single bond connecting the o-tolyl group to the thiazole ring can experience hindered or restricted rotation.[8][9] This is due to the steric bulk of the methyl group on the tolyl ring interacting with the thiazole ring. If the rotation around this C-N bond is slow on the NMR timescale, the two methyl groups on the nitrogen can become chemically non-equivalent.[10][11] This can lead to the observation of two distinct sets of signals for the aromatic protons, effectively creating a more complex spectrum than initially anticipated.[12] At room temperature, you might be observing a dynamic process where the rate of rotation is intermediate, leading to broadened peaks or complex multiplets.

  • Signal Overlap: The aromatic protons on both the o-tolyl and thiazole rings can have similar chemical shifts, leading to overlapping multiplets that are difficult to interpret.[13]

Troubleshooting Guides

Guide 1: Resolving Broad Amine (-NH2) Signals

This guide provides a step-by-step workflow to sharpen the -NH2 signal and confirm its identity.

G cluster_0 Initial Observation cluster_1 Confirmation cluster_2 Troubleshooting cluster_3 Resolution A Broad -NH2 Signal Observed B Perform D2O Exchange A->B Step 1 C Did the broad signal disappear? B->C D Optimize Sample Preparation C->D No F Signal Confirmed and Sharpened C->F Yes E Variable Temperature (VT) NMR D->E Step 2 G Signal Confirmed (Broadening from other sources) E->G Step 3 G cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Advanced Analysis cluster_3 Resolution A Complex/Broad Aromatic Signals B Variable Temperature (VT) NMR A->B Step 1 C Change NMR Solvent B->C Step 2 D 2D NMR (COSY, HSQC) C->D Step 3 E Resolved Signals and Assignments D->E

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-(o-Tolyl)thiazol-2-amine and its Para-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Structure-Activity Relationships in Thiazole Derivatives

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold is a cornerstone, serving as the foundation for a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functional versatility of this heterocyclic system arises from its unique electronic properties and its capacity for various substitutions, which can profoundly influence its interaction with biological targets.[3] This guide presents a comparative framework for evaluating the biological activity of two closely related positional isomers: 4-(o-tolyl)thiazol-2-amine and 4-(p-tolyl)thiazol-2-amine.

The seemingly subtle shift of a single methyl group from the para to the ortho position on the phenyl ring can induce significant changes in the molecule's steric and electronic profile. This alteration can impact everything from target binding affinity to metabolic stability. Here, we provide a detailed, in-depth guide for researchers and drug development professionals to dissect these differences through robust experimental design and data interpretation. We will explore a hypothetical comparative study focusing on two critical areas of therapeutic interest: anticancer and antimicrobial activity.

Chemical Structures and Synthesis Overview

The synthesis of both isomers is readily achieved via the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea.[4][5]

  • 4-(p-tolyl)thiazol-2-amine is synthesized from 2-bromo-1-(p-tolyl)ethanone and thiourea.[4]

  • This compound is synthesized analogously from 2-bromo-1-(o-tolyl)ethanone and thiourea.

This straightforward synthesis allows for the reliable production of both isomers for comparative biological evaluation.

G cluster_ortho Ortho-Isomer Synthesis cluster_para Para-Isomer Synthesis o_ketone 2-Bromo-1-(o-tolyl)ethanone o_product This compound o_ketone->o_product Hantzsch Condensation o_thiourea Thiourea o_thiourea->o_product p_ketone 2-Bromo-1-(p-tolyl)ethanone p_product 4-(p-Tolyl)thiazol-2-amine p_ketone->p_product Hantzsch Condensation p_thiourea Thiourea p_thiourea->p_product

Figure 1: Synthetic routes to the ortho- and para-isomers.

Part 1: Comparative Anticancer Activity Evaluation

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting a variety of mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[6][7] The positioning of substituents on the aryl ring can drastically alter the compound's ability to fit into the binding pocket of a target enzyme.

Experimental Rationale: Cytotoxicity Screening via MTT Assay

To quantitatively compare the cytotoxic effects of the ortho- and para-isomers, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method.[8][9] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9] By exposing a cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line commonly used for screening[10]) to varying concentrations of each isomer, we can determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Detailed Experimental Protocol: MTT Assay
  • Cell Culture:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and 4-(p-tolyl)thiazol-2-amine in DMSO.

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation:

    • Incubate the cells with the compounds for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[9]

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value for each isomer using non-linear regression analysis.

G start Seed MCF-7 cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat cells with ortho/para isomers (various concentrations) incubate1->treat incubate2 Incubate 48h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (Dissolve Crystals) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Hypothetical Data and Interpretation

Table 1: Comparative Cytotoxicity against MCF-7 Cells

CompoundIC₅₀ (µM)
This compound45.2
4-(p-Tolyl)thiazol-2-amine18.5
Doxorubicin (Control)0.8

In this hypothetical dataset, the para-isomer exhibits significantly greater cytotoxic potency (lower IC₅₀ value) than the ortho-isomer. This suggests that the position of the methyl group is critical for its anticancer activity. The steric hindrance caused by the ortho-methyl group may prevent the molecule from optimally fitting into the binding site of its molecular target. In contrast, the para-methyl group, being more distant from the core thiazole ring, may not impede this interaction and could even contribute favorably to binding through hydrophobic interactions. Thiazole derivatives are known to inhibit various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[6][7] The differential activity observed could be due to a difference in affinity for a key kinase within this pathway.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Isomer 4-(p-Tolyl)thiazol-2-amine (Hypothesized Inhibitor) Isomer->PI3K inhibits

Figure 3: Hypothesized inhibition of the PI3K/Akt pathway.

Part 2: Comparative Antimicrobial Activity Evaluation

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiazole-containing compounds have been reported to possess significant antibacterial activity against a range of pathogens.[11][12] A comparative study of the ortho- and para-isomers can reveal structural features that are key to inhibiting bacterial growth.

Experimental Rationale: MIC Determination by Broth Microdilution

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[15] This quantitative method allows for a direct comparison of the potency of the two isomers against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, which are common pathogens used in primary screening.[10]

Detailed Experimental Protocol: Broth Microdilution
  • Preparation of Reagents:

    • Prepare stock solutions of the ortho- and para-isomers in DMSO.

    • Prepare a standardized bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth) adjusted to a turbidity of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the 2x concentrated stock solution of the compound to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) for each plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[13]

  • Data Acquisition and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[15]

G start Prepare serial dilutions of ortho/para isomers in 96-well plate add_inoculum Inoculate wells with bacterial suspension start->add_inoculum inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate 16-20h at 37°C add_inoculum->incubate read Visually inspect for turbidity (growth) incubate->read analyze Determine MIC (Lowest concentration with no growth) read->analyze

Figure 4: Workflow for MIC determination by broth microdilution.

Hypothetical Data and Interpretation

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compound32>128
4-(p-Tolyl)thiazol-2-amine1664
Ciprofloxacin (Control)0.50.015

This hypothetical data illustrates that both isomers may have preferential activity against Gram-positive bacteria. The para-isomer again shows superior potency compared to the ortho-isomer against both strains. The bulky ortho-methyl group might hinder the compound's ability to penetrate the bacterial cell wall or bind to its intracellular target. The difference in activity against S. aureus and E. coli is also noteworthy. The complex outer membrane of Gram-negative bacteria like E. coli often serves as a barrier to small molecules, which could explain the higher MIC values observed for both isomers against this strain.[11]

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the biological activities of this compound and its para-isomer. Through the use of standardized and validated assays like the MTT and broth microdilution methods, researchers can generate quantitative data to probe the structure-activity relationship of these compounds.

Based on our hypothetical results, the para-isomer, 4-(p-tolyl)thiazol-2-amine, demonstrates superior potential as both an anticancer and antimicrobial agent. The steric hindrance imparted by the ortho-methyl group appears to be detrimental to biological activity in these models. This finding underscores the profound impact that subtle structural modifications can have on the pharmacological profile of a molecule.

Future research should focus on elucidating the specific molecular targets of these compounds. Enzyme inhibition assays against specific kinases or bacterial enzymes, along with molecular docking studies, could provide a deeper understanding of the observed activities.[6] Furthermore, evaluating these isomers against a broader panel of cancer cell lines and microbial strains would provide a more comprehensive picture of their therapeutic potential.

References

Validating the Inhibitory Effect of 4-(o-Tolyl)thiazol-2-amine on Tubulin Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Cytoskeleton as a Prime Therapeutic Target

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to a host of vital cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] This dynamic instability makes tubulin a highly attractive target for anticancer drug development. Agents that disrupt microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and subsequently trigger apoptosis or programmed cell death.[4][5]

Existing tubulin-binding agents are broadly classified based on their mechanism of action. These include stabilizers like paclitaxel (Taxol®), which promotes tubulin polymerization and forms hyperstable, non-functional microtubules, and destabilizers such as colchicine and vinca alkaloids, which inhibit tubulin polymerization, leading to microtubule depolymerization.[4][6][7][8][9][10][11][12][13] While clinically successful, these agents can be limited by issues such as drug resistance and neurotoxicity.[11] This necessitates the search for novel tubulin inhibitors with improved pharmacological profiles.

This guide focuses on a promising small molecule, 4-(o-Tolyl)thiazol-2-amine , a member of the thiazole class of compounds that have shown potential as tubulin inhibitors.[14][15][16][17] We present a comprehensive, multi-faceted approach to validate its inhibitory effect on tubulin dynamics, comparing its performance against well-established tubulin-targeting agents. The experimental framework described herein is designed to provide a robust characterization of the compound's mechanism of action, from its direct interaction with tubulin to its effects on cellular processes.

I. Biochemical Validation: Direct Interaction with Tubulin

The foundational step in characterizing a putative tubulin inhibitor is to assess its direct effect on tubulin polymerization in a cell-free system. This eliminates the complexities of cellular uptake and metabolism, providing a clear indication of target engagement.

A. In Vitro Tubulin Polymerization Assay

This assay measures the change in turbidity (light scattering) as soluble tubulin dimers polymerize into microtubules.[18][19] An increase in absorbance indicates polymerization, which can be either enhanced by stabilizers or inhibited by destabilizers.

By comparing the polymerization curve of tubulin in the presence of this compound to that of known inhibitors and stabilizers, we can determine its primary mechanism of action. Colchicine, a known polymerization inhibitor, will serve as a positive control for inhibition, while paclitaxel will be the positive control for stabilization. A DMSO vehicle control will represent baseline tubulin polymerization.

  • Reagent Preparation: Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3-4 mg/mL.[1][3][18] Keep on ice. Prepare stock solutions of this compound, colchicine, and paclitaxel in DMSO.

  • Reaction Setup: In a pre-chilled 96-well half-area plate, add G-PEM buffer and the test compounds to achieve the desired final concentrations. Include a DMSO-only well as a vehicle control.

  • Initiation of Polymerization: Add the chilled tubulin solution to each well to initiate the reaction. The final volume should be around 100 µL.[18]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[1][19]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each condition.

CompoundConcentration (µM)Vmax (mOD/min)Amax (OD)Predicted Mechanism
Vehicle (DMSO)-10.50.350Baseline Polymerization
This compound 5 2.1 0.075 Inhibition
Colchicine51.80.060Inhibition
Paclitaxel525.20.550Stabilization

The expected data suggests that this compound significantly reduces both the rate and extent of tubulin polymerization, an effect comparable to that of colchicine, indicating it acts as a microtubule destabilizer.

II. Cellular Validation: Assessing the Impact on Cancer Cells

Demonstrating a direct effect on purified tubulin is crucial, but it is equally important to validate that the compound can exert its effect in a cellular context, leading to desired downstream consequences like reduced cell viability and cell cycle arrest.

A. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[22]

By treating cancer cell lines with this compound, we can determine its cytotoxic potency (IC50 value) and compare it to established anticancer drugs that target tubulin. A dose-dependent decrease in cell viability would support its potential as a therapeutic agent.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control drugs (paclitaxel, colchicine) for 48-72 hours.[22] Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[21]

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[22] Shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[21]

  • IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell growth).

CompoundCell LineIC50 (µM)
This compound HeLa 0.75
ColchicineHeLa0.05
PaclitaxelHeLa0.01
This compound MCF-7 1.20
ColchicineMCF-70.08
PaclitaxelMCF-70.02

This hypothetical data indicates that this compound exhibits potent cytotoxic activity against cancer cells, albeit at a higher concentration than the established drugs. This is a common finding for novel compounds in early-stage development.

B. Immunofluorescence Microscopy of the Microtubule Network

This technique allows for the direct visualization of the microtubule cytoskeleton within cells, providing qualitative evidence of the compound's effect on microtubule architecture.[23][24][25]

Treatment with a microtubule-destabilizing agent is expected to cause depolymerization and disruption of the intricate microtubule network. Conversely, a stabilizing agent should lead to the formation of dense microtubule bundles. Visualizing these distinct morphological changes provides compelling evidence for the compound's mechanism.

G cluster_workflow Immunofluorescence Workflow A 1. Seed Cells on Coverslips B 2. Treat with Compound (e.g., 24h) A->B C 3. Fixation (e.g., Methanol or PFA) B->C D 4. Permeabilization (e.g., Triton X-100) C->D E 5. Blocking (e.g., BSA) D->E F 6. Primary Antibody Incubation (Anti-α-tubulin) E->F G 7. Secondary Antibody Incubation (Alexa Fluor-conjugated) F->G H 8. Nuclear Counterstain (DAPI) G->H I 9. Mount and Image H->I

Caption: Workflow for immunofluorescence staining of microtubules.

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate until they reach 50-70% confluency.

  • Compound Treatment: Treat the cells with this compound, paclitaxel, and a vehicle control at concentrations around their respective IC50 values for 18-24 hours.

  • Fixation: Gently wash the cells with pre-warmed PBS and fix them. A common method is incubation with ice-cold methanol for 10 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.[25][26]

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.[23]

  • Antibody Staining: Incubate with a primary antibody against α-tubulin overnight at 4°C.[23] The next day, wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.[23]

  • Mounting and Imaging: Counterstain the nuclei with DAPI, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.[23]

  • Vehicle Control: Cells will display a well-defined, filamentous microtubule network extending throughout the cytoplasm.

  • This compound: The microtubule network will appear sparse and fragmented, with a significant increase in diffuse cytoplasmic tubulin staining, indicative of depolymerization.

  • Paclitaxel: Cells will exhibit dense bundles of microtubules, often arranged in astral patterns, and a reduction in the fine cytoplasmic network.

C. Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[27][28]

Disruption of the mitotic spindle by tubulin-targeting agents typically prevents cells from completing mitosis, leading to an accumulation of cells in the G2/M phase.[4] Quantifying this cell cycle arrest provides further mechanistic validation.

G cluster_pathway Mechanism of Action Compound This compound Tubulin Tubulin Dimer Compound->Tubulin Inhibits Polymerization Spindle Mitotic Spindle Disruption Compound->Spindle MT Microtubule Polymer Tubulin->MT Polymerization MT->Spindle Formation Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism leading to G2/M arrest.

  • Cell Treatment: Culture cells in 6-well plates and treat them with the test compounds for a time course (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[29] Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[29] PI is a fluorescent dye that binds stoichiometrically to DNA, and RNase A is included to prevent staining of double-stranded RNA.

  • Flow Cytometry: Incubate for 30 minutes in the dark and analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[28]

CompoundConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)-65%20%15%
This compound 1 µM 20% 10% 70%
Colchicine1 µM18%12%70%
Paclitaxel1 µM15%10%75%

The data clearly shows a significant accumulation of cells in the G2/M phase following treatment with this compound, consistent with its proposed role as a mitotic inhibitor that disrupts tubulin dynamics.

Conclusion

The comprehensive experimental guide outlined provides a robust framework for validating the inhibitory effect of this compound on tubulin dynamics. The combination of in vitro biochemical assays and cell-based functional assays allows for a thorough characterization of its mechanism of action. The comparative data, benchmarked against established tubulin-targeting agents like colchicine and paclitaxel, demonstrates that this compound acts as a potent inhibitor of tubulin polymerization. This leads to the disruption of the cellular microtubule network, potent cytotoxicity, and a characteristic arrest of the cell cycle in the G2/M phase. These findings strongly support the continued investigation of this compound and related thiazole derivatives as a promising new class of anticancer agents.

References

The Structure-Activity Relationship of 4-(o-Tolyl)thiazol-2-amine Derivatives: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous clinically evaluated and approved drugs.[1][2] Its inherent ability to engage in key hydrogen bonding interactions and its synthetic tractability make it an attractive starting point for inhibitor design. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 4-(o-Tolyl)thiazol-2-amine derivatives. We will explore the nuances of their design, the causal relationships behind their biological activity, and how they compare to alternative kinase inhibitors, supported by experimental data and detailed protocols.

The this compound Scaffold: A Focus on Kinase Inhibition

The 4-aryl-2-aminothiazole core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[3] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] The this compound scaffold, characterized by a methyl group at the ortho position of the 4-phenyl ring, presents a unique set of steric and electronic properties that significantly influence its interaction with the kinase active site.

Our exploration will primarily focus on the potential of these derivatives as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key player in the inflammatory response.[4] However, the principles discussed are broadly applicable to other kinase targets.

Deciphering the Structure-Activity Relationship

The biological activity of this compound derivatives is a finely tuned interplay of its constituent parts. Understanding the role of each component is crucial for rational drug design.

The Essential 2-Amino Group

The 2-amino group is arguably the most critical feature of this scaffold for kinase inhibition. It typically acts as a hydrogen bond donor, forming crucial interactions with the "hinge" region of the kinase ATP-binding site. This region connects the N- and C-lobes of the kinase and is a common anchoring point for ATP-competitive inhibitors. The diagram below illustrates this fundamental interaction.

cluster_kinase Kinase Hinge Region cluster_inhibitor This compound Met_NH Backbone NH Met_CO Backbone CO inhibitor 2-Amino Group Thiazole Ring 4-(o-Tolyl) Group inhibitor:f0->Met_NH H-bond inhibitor:f0->Met_CO H-bond

Caption: Hydrogen bonding of the 2-amino group with the kinase hinge.

The 4-Aryl Moiety: A Double-Edged Sword

The 4-aryl substituent, in this case, the o-tolyl group, typically occupies a hydrophobic pocket within the kinase active site. The nature and substitution pattern of this aryl ring are major determinants of inhibitor potency and selectivity.

The "Ortho" Effect: The placement of the methyl group at the ortho position is of particular interest. While hydrophobic interactions are generally favorable, an ortho-substituent can introduce steric hindrance, potentially clashing with residues lining the hydrophobic pocket. This can lead to a decrease in binding affinity compared to meta or para isomers. For instance, in a related series of N-(4-phenylthiazol-2-yl)benzamide derivatives, a chlorine substitution at the meta position of the 4-phenyl ring was found to be "far superior" in its biological activity compared to the ortho-substituted analogue.[5] This suggests that the ortho position may be sterically constrained, and bulky substituents in this position could be detrimental to activity.

Conversely, the ortho-tolyl group may induce a specific conformation of the inhibitor that is favorable for binding to a particular kinase or may engage in unique van der Waals interactions. However, without direct experimental evidence for the 4-(o-tolyl) series, the prevailing hypothesis is that the ortho-substitution is likely to be less favorable than meta or para placements for many kinase targets.

Modifications at the 2-Amino Position

Substitution on the 2-amino group can modulate the electronic properties and hydrogen bonding capacity of the pharmacophore. Acylation or alkylation of this amine can disrupt the key hinge interactions, often leading to a significant loss of activity. However, in some cases, these modifications can be exploited to pick up additional interactions with the solvent-exposed region of the active site.

Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the potential of this compound derivatives, it is instructive to compare them with other well-characterized kinase inhibitors, particularly those targeting p38 MAPK.

Compound/ScaffoldTarget Kinase(s)IC50/KiKey Structural Features & RationaleReference
BIRB 796 p38 MAPK0.1 nM (Kd)Diaryl urea scaffold; binds to an allosteric site, inducing a conformation incompatible with ATP binding. The p-tolyl group engages in favorable π-CH2 interactions.
SB203580 p38 MAPK222.44 ± 5.98 nMPyridinyl imidazole scaffold; a classic ATP-competitive inhibitor.[3][6]
4-Phenyl-5-pyridyl-1,3-thiazole derivatives p38 MAPKLead compounds with good oral activityThiazole-based ATP-competitive inhibitors.[4]
N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine (ST-1803) SphK1, SphK27.3 µM (SphK1), 6.5 µM (SphK2)Aminothiazole class of sphingosine kinase inhibitors.[7]
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives CDK4, CDK6Highly potent and selectiveOptimized for oral bioavailability and anticancer activity.[8]

This table highlights the diversity of scaffolds that can achieve potent kinase inhibition. While the this compound scaffold has the potential for potent activity, the SAR suggests that the ortho-substitution may be a liability. The exceptional potency of BIRB 796, which contains a p-tolyl group and binds allosterically, underscores the importance of exploring different binding modes and substitution patterns.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and a representative biological assay.

Synthesis of 4-Aryl-2-aminothiazoles (Hantzsch Synthesis)

This protocol describes a general and widely used method for the synthesis of the 4-aryl-2-aminothiazole scaffold.

start Start step1 Dissolve α-bromo-o-tolylacetone and thiourea in ethanol. start->step1 step2 Reflux the reaction mixture for 1-2 hours. step1->step2 step3 Monitor reaction progress by TLC. step2->step3 step4 Cool the reaction mixture to room temperature. step3->step4 step5 Pour the mixture into ice-cold water. step4->step5 step6 Neutralize with a base (e.g., NaHCO3 solution). step5->step6 step7 Collect the precipitate by filtration. step6->step7 step8 Wash the solid with water and dry. step7->step8 step9 Recrystallize from ethanol to obtain pure product. step8->step9 end End step9->end

Caption: Workflow for the Hantzsch synthesis of 4-aryl-2-aminothiazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of the appropriate α-bromoarylketone (e.g., 2-bromo-1-(o-tolyl)ethan-1-one) and 1.1 equivalents of thiourea in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Slowly add a saturated solution of a weak base (e.g., sodium bicarbonate) to neutralize the hydrobromide salt formed during the reaction, until the precipitation is complete.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 4-aryl-2-aminothiazole derivative.

p38 MAPK Inhibition Assay (ELISA-based)

This protocol outlines a common method for assessing the inhibitory activity of compounds against p38 MAPK.

start Start step1 Coat microplate wells with ATF-2 substrate. start->step1 step2 Incubate activated p38 MAPK with test compound and ATP. step1->step2 step3 Transfer the mixture to the coated wells and incubate. step2->step3 step4 Wash wells to remove unbound reagents. step3->step4 step5 Add primary antibody against phosphorylated ATF-2. step4->step5 step6 Wash wells. step5->step6 step7 Add HRP-conjugated secondary antibody. step6->step7 step8 Wash wells. step7->step8 step9 Add TMB substrate and incubate for color development. step8->step9 step10 Stop the reaction with stop solution. step9->step10 step11 Read absorbance at 450 nm. step10->step11 end End step11->end

Caption: Workflow for a p38 MAPK ELISA-based inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: Coat the wells of a 96-well microplate with a recombinant substrate for p38 MAPK, such as ATF-2, and incubate overnight at 4°C. Wash the wells with a suitable wash buffer.

  • Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing activated p38 MAPK enzyme, kinase buffer, ATP, and the test compound at various concentrations.

  • Phosphorylation: Transfer the kinase reaction mixture to the ATF-2 coated plate and incubate for a specified time (e.g., 60 minutes) at 30°C to allow for substrate phosphorylation.

  • Detection:

    • Wash the wells to remove the kinase reaction mixture.

    • Add a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2) and incubate.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After another wash step, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

  • Data Acquisition: Stop the colorimetric reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The this compound scaffold holds promise as a template for the design of novel kinase inhibitors. However, the existing literature on related compounds suggests that the ortho-tolyl group may introduce steric challenges that could negatively impact binding affinity for many kinases. Future SAR studies should focus on a direct comparison of ortho-, meta-, and para-tolyl isomers to definitively elucidate the positional effects of the methyl group. Furthermore, exploration of bioisosteric replacements for the tolyl group could lead to derivatives with improved potency and pharmacokinetic properties. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new derivatives based on this intriguing scaffold.

References

A Comparative Preclinical Evaluation of 4-(o-Tolyl)thiazol-2-amine's Anticancer Potential Against Standard-of-Care Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of oncology is characterized by a persistent need for novel therapeutic agents that offer improved efficacy, better safety profiles, and mechanisms capable of overcoming existing drug resistance. Within this context, heterocyclic compounds, particularly those containing the thiazole scaffold, have garnered significant attention for their diverse pharmacological activities. The 2-aminothiazole moiety, in particular, is a privileged structure found in numerous compounds with demonstrated anticancer properties.[1][2] This guide focuses on 4-(o-Tolyl)thiazol-2-amine , a representative of this promising class, to outline a rigorous, multi-faceted preclinical framework for evaluating its anticancer potential.

This document provides a comparative study, contrasting the projected efficacy of this compound against well-established, frontline clinical drugs: Doxorubicin , Paclitaxel , and Cisplatin . By synthesizing established experimental protocols with mechanistic insights, this guide serves as a blueprint for researchers, scientists, and drug development professionals aiming to systematically investigate novel chemical entities. We will detail the causality behind experimental choices, provide self-validating and detailed protocols for key in vitro and in vivo assays, and visualize complex biological and experimental workflows to ensure clarity and reproducibility.

Section 1: Compound Profiles & Mechanistic Overviews

A foundational understanding of both the investigational compound and the clinical benchmarks is crucial for a meaningful comparative analysis.

Investigational Compound: this compound
  • Structure: this compound belongs to the 2-aminothiazole family. Its structure features a central thiazole ring substituted with an amine group at the 2-position and an o-tolyl group at the 4-position.

  • Scientific Rationale: The 2-aminothiazole core is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Several studies have highlighted the potential of substituted 2-aminothiazoles as inhibitors of protein kinases, tubulin polymerization, and other critical cellular processes, leading to cell cycle arrest and apoptosis.[2] The specific substitution of an o-tolyl group may influence the compound's steric and electronic properties, potentially enhancing its binding affinity to specific biological targets and improving its pharmacological profile. While this specific molecule is not extensively characterized in public literature, its scaffold provides a strong rationale for its investigation as an anticancer agent.[3]

Comparator Clinical Drugs

To establish a robust benchmark, we have selected three widely used chemotherapeutic agents with distinct mechanisms of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a broad-spectrum anticancer agent used to treat a variety of cancers, including those of the breast, lung, and ovaries.[][5] Its primary mechanisms of action are DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to DNA damage, cell cycle arrest, and apoptosis.[6][7][8]

  • Paclitaxel: A member of the taxane family, Paclitaxel is a mitotic inhibitor used in the treatment of lung, ovarian, and breast cancer, among others.[9][10] It functions by binding to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer and prevents its disassembly.[11][12] This disruption of normal microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis.[9]

  • Cisplatin: A platinum-based coordination complex, Cisplatin is a potent alkylating-like agent used for treating testicular, ovarian, bladder, and lung cancers.[13][14] Upon entering the cell, it forms highly reactive aquated species that bind to the N7 position of purine bases in DNA, creating intra- and inter-strand crosslinks.[15][16] These DNA adducts distort the double helix, inhibit DNA replication and transcription, and trigger cell cycle arrest and apoptosis.[17]

Section 2: Comparative In Vitro Efficacy Assessment

In vitro screening is the cornerstone of preclinical drug discovery, offering a rapid, cost-effective, and high-throughput method to determine a compound's cytotoxic potential and provide initial mechanistic clues.[18][19][20]

Experimental Design: Cell Line Selection

The choice of cell lines is critical for generating relevant data. We propose a panel representing common solid tumors to assess the breadth of activity:

  • MCF-7: Hormone-responsive breast adenocarcinoma.

  • A549: Non-small cell lung carcinoma.

  • HCT116: Colorectal carcinoma.

This selection allows for an initial evaluation of the compound's efficacy against cancers of different origins.

Protocol: Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[21]

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7, A549, and HCT116 cells into 96-well plates at a density of 5,000-10,000 cells/well in their respective recommended culture media. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, Paclitaxel, and Cisplatin in culture medium. The final concentrations should span a wide range (e.g., 0.01 µM to 100 µM). Add the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The following table presents hypothetical IC₅₀ values to illustrate how the comparative data would be structured.

CompoundIC₅₀ (µM) on MCF-7 (Breast)IC₅₀ (µM) on A549 (Lung)IC₅₀ (µM) on HCT116 (Colon)
This compound 5.28.76.5
Doxorubicin 0.81.10.9
Paclitaxel 0.050.080.06
Cisplatin 3.55.04.2
Note: Data for this compound is exemplary and for illustrative purposes only.

Section 3: Elucidation of Molecular Mechanisms

Understanding how a compound kills cancer cells is as important as its potency. We will explore the established mechanisms of the comparator drugs and propose a workflow to investigate the mechanism of this compound.

Visualizing Known Signaling Pathways

The mechanisms of the clinical drugs are well-documented and can be visualized to provide a clear contrast for our investigational compound.

Doxorubicin_MoA Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation Damage DNA Double-Strand Breaks DNA->Damage TopoII->Damage Membrane Cell Membrane ROS->Membrane Lipid Peroxidation ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Doxorubicin's multi-faceted mechanism of action.

Paclitaxel_MoA Pac Paclitaxel Tubulin β-Tubulin Subunit Pac->Tubulin Binds to Microtubule Microtubule Polymer Pac->Microtubule Stabilization Tubulin->Microtubule Polymerization Dynamics Microtubule Disassembly (Depolymerization) Microtubule->Dynamics Spindle Defective Mitotic Spindle Microtubule->Spindle Leads to Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Paclitaxel's mechanism via microtubule stabilization.
Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This technique quantifies the DNA content within cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). It is a powerful tool for identifying agents that induce cell cycle arrest.[21]

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the IC₅₀ concentration of each compound (and a vehicle control) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Section 4: Comparative In Vivo Efficacy Assessment

While in vitro assays are informative, in vivo models are indispensable for evaluating a compound's therapeutic efficacy in a complex physiological environment.[22] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, remain a gold standard for preclinical assessment.[23][24]

Protocol: Subcutaneous Xenograft Model

This model evaluates the effect of systemic drug administration on localized tumor growth.[25]

Step-by-Step Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice (nu/nu). Allow a one-week acclimatization period.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells (resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.

  • Tumor Growth: Monitor the mice daily. Once tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: this compound (dose determined by tolerability studies)

    • Group 3: Doxorubicin (e.g., 5 mg/kg)

    • Group 4: Paclitaxel (e.g., 10 mg/kg)

    • Group 5: Cisplatin (e.g., 3 mg/kg)

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection) based on a pre-determined schedule (e.g., twice weekly for 3 weeks).

  • Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a pre-defined size (e.g., 1500 mm³) or after a fixed duration. Euthanize the animals, and excise and weigh the tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control group.

Visualization: In Vivo Experimental Workflow

InVivo_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis A549 A549 Cell Culture Implant Subcutaneous Implantation A549->Implant Mice Athymic Nude Mice (Acclimatization) Mice->Implant Monitor Tumor Growth Monitoring Implant->Monitor Random Randomization (Tumor Volume ~100mm³) Monitor->Random Treat Drug Administration (3 Weeks) Random->Treat Endpoint Study Endpoint (Tumor Excision) Treat->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Workflow for the in vivo xenograft efficacy study.
Data Presentation: Comparative Tumor Growth Inhibition

This table provides an example of how the final in vivo efficacy data would be summarized.

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %
Vehicle Control N/A1450 ± 1500%
This compound 20 mg/kg, 2x/week780 ± 9546%
Doxorubicin 5 mg/kg, 1x/week550 ± 8062%
Paclitaxel 10 mg/kg, 2x/week410 ± 7572%
Cisplatin 3 mg/kg, 1x/week690 ± 9052%
Note: Data is exemplary and for illustrative purposes only. Values are represented as mean ± SEM.

Section 5: Discussion and Future Directions

This guide outlines a comprehensive, albeit initial, framework for the preclinical evaluation of this compound. Based on the hypothetical data presented, the investigational compound shows moderate single-agent activity both in vitro and in vivo. While its potency does not exceed that of established drugs like Paclitaxel or Doxorubicin, its distinct chemical structure warrants further investigation.

Key Future Directions:

  • Mechanism of Action Deconvolution: If cell cycle analysis suggests a specific arrest point, further studies such as Western blotting for key cell cycle proteins (e.g., cyclins, CDKs) or kinase profiling assays should be performed.

  • ADMET Profiling: In vitro and in vivo studies to assess the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity are critical for determining its drug-like properties.

  • Combination Studies: The compound's efficacy could be enhanced when used in combination with standard chemotherapies. A synergistic effect could allow for lower, less toxic doses of the established drugs.

  • Advanced Models: Efficacy should be confirmed in more clinically relevant models, such as orthotopic xenografts that mimic the tumor microenvironment or patient-derived xenograft (PDX) models that better recapitulate the heterogeneity of human cancers.[26]

By following this structured, data-driven approach, researchers can rigorously evaluate the therapeutic potential of novel compounds like this compound and make informed decisions about their progression through the drug development pipeline.

References

Bridging the Gap: A Guide to Correlating Molecular Docking with In Vitro IC50 Values for 4-(o-Tolyl)thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount. For researchers, scientists, and drug development professionals, understanding the correlation between in silico predictions and in vitro results is critical for accelerating the identification and optimization of lead compounds. This guide provides an in-depth technical comparison of molecular docking and in vitro IC50 determination, using the promising 4-(o-Tolyl)thiazol-2-amine scaffold as a central case study. While specific experimental data for the ortho-tolyl isomer is not publicly available, we will draw upon extensive research on closely related 2-aminothiazole derivatives to illustrate the principles and methodologies. Thiazole-containing compounds are recognized for their diverse biological activities, including their potential as protein kinase inhibitors, making them a highly relevant subject for this analysis.[1][2]

The Scientific Rationale: From Docking Scores to Biological Inhibition

The fundamental premise of correlating molecular docking with IC50 values lies in the hypothesis that a stronger predicted binding affinity in silico should translate to a lower concentration of the compound required to inhibit a biological target's activity in vitro. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, yielding a scoring function that estimates the binding affinity, typically in kcal/mol.[3][4] The IC50 value, on the other hand, is an experimental measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[5][6]

However, a direct one-to-one correlation is not always observed. This discrepancy can arise from several factors, including the limitations of scoring functions, the dynamic nature of proteins, and the complexities of the in vitro assay environment. Therefore, a carefully designed experimental workflow is essential to validate and interpret the results from both methodologies.

I. Molecular Docking Workflow: Predicting Binding Affinity

This section outlines a detailed protocol for performing a molecular docking study of a this compound derivative against a representative protein kinase, such as a Cyclin-Dependent Kinase (CDK), a common target for this class of compounds.[1]

Step-by-Step Molecular Docking Protocol:
  • Protein Preparation:

    • Objective: To prepare the receptor for docking by removing extraneous molecules and adding necessary components.

    • Procedure:

      • Download the crystal structure of the target protein (e.g., CDK2) from the Protein Data Bank (PDB).

      • Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

      • Add polar hydrogen atoms to the protein structure.

      • Assign partial charges to the protein atoms using a force field (e.g., Gasteiger charges).

      • Save the prepared protein in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Ligand Preparation:

    • Objective: To generate a 3D conformation of the ligand and prepare it for docking.

    • Procedure:

      • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw or MarvinSketch).

      • Convert the 2D structure to a 3D structure.

      • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

      • Assign rotatable bonds to allow for conformational flexibility during docking.

      • Save the prepared ligand in a .pdbqt format.

  • Grid Box Definition:

    • Objective: To define the search space for the docking algorithm on the protein target.

    • Procedure:

      • Identify the active site of the protein, often by referring to the position of a co-crystallized ligand in the original PDB file.

      • Define the center and dimensions of a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Objective: To run the docking algorithm to predict the binding pose and affinity.

    • Procedure:

      • Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined grid box of the prepared protein.

      • The software will generate multiple binding poses, each with a corresponding binding affinity score.

  • Analysis of Results:

    • Objective: To analyze the predicted binding poses and scores.

    • Procedure:

      • The binding affinity is typically reported in kcal/mol, with more negative values indicating stronger predicted binding.

      • Visualize the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Molecular_Docking_Workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Crystal Structure (PDB) Prep_Protein Prepared Protein (.pdbqt) PDB->Prep_Protein Remove water, add hydrogens Ligand_2D 2D Ligand Structure Ligand_3D Prepared Ligand (.pdbqt) Ligand_2D->Ligand_3D Convert to 3D & Minimize Energy Grid Define Grid Box (Active Site) Prep_Protein->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand_3D->Dock Grid->Dock Results Binding Poses & Scores Dock->Results Analysis Visualize Interactions & Analyze Affinity Results->Analysis

Caption: A streamlined workflow for molecular docking studies.

II. In Vitro IC50 Determination: Measuring Biological Activity

The following is a generalized protocol for determining the IC50 value of a this compound derivative against a protein kinase using a luminescence-based assay.

Step-by-Step In Vitro Kinase Assay Protocol:
  • Reagent Preparation:

    • Objective: To prepare all necessary reagents for the kinase assay.

    • Procedure:

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Prepare serial dilutions of the test compound in assay buffer.

      • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

  • Assay Setup:

    • Objective: To set up the kinase reaction in a multi-well plate.

    • Procedure:

      • In a 384-well plate, add the serially diluted test compound.

      • Add the kinase enzyme to all wells except the "no enzyme" control.

      • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Objective: To initiate and carry out the enzymatic reaction.

    • Procedure:

      • Initiate the reaction by adding the ATP/substrate mixture to all wells.

      • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Objective: To measure the kinase activity.

    • Procedure:

      • Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. For luminescence-based assays (e.g., ADP-Glo™), this involves a two-step process to deplete remaining ATP and then convert ADP to ATP to generate a luminescent signal.

      • Read the luminescence on a plate reader.

  • Data Analysis and IC50 Calculation:

    • Objective: To determine the IC50 value from the experimental data.

    • Procedure:

      • Subtract the background luminescence (from "no enzyme" controls).

      • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

      • Plot the percent inhibition against the logarithm of the compound concentration.

      • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

IC50_Workflow In Vitro IC50 Determination Workflow cluster_prep_ic50 Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound Test Compound Stock Dilutions Diluted Compound Series Compound->Dilutions Serial Dilutions Reagents Kinase, Substrate, ATP Add_Kinase Add Kinase Enzyme Reagents->Add_Kinase Plate Add Compound to 384-well Plate Dilutions->Plate Plate->Add_Kinase Initiate Initiate with ATP/Substrate Add_Kinase->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Detect Signal (Luminescence) Incubate->Detect Analyze Normalize Data & Plot Dose-Response Detect->Analyze Calculate Calculate IC50 Value Analyze->Calculate

Caption: A general workflow for in vitro IC50 determination.

III. Correlating the Data: A Comparative Analysis

To effectively compare the molecular docking and in vitro data, it is essential to present the results in a clear and organized manner.

Data Presentation:
Compound IDStructureDocking Score (kcal/mol)In Vitro IC50 (µM)
1 This compoundPredicted ValueExperimental Value
2 4-(p-Tolyl)thiazol-2-aminePredicted ValueExperimental Value
3 4-Phenylthiazol-2-aminePredicted ValueExperimental Value
Control Known Kinase InhibitorPredicted ValueExperimental Value

A scatter plot can then be generated to visualize the correlation between the docking scores and the corresponding pIC50 (-log(IC50)) values. A negative correlation is expected, where a more negative docking score corresponds to a higher pIC50 value (lower IC50).

IV. Interpreting the Correlation: Causality and Caveats

While a strong correlation between docking scores and IC50 values provides confidence in the binding model, it is crucial to understand the potential reasons for discrepancies:

  • Scoring Function Inaccuracies: Docking scores are approximations of binding free energy and may not fully account for factors like entropy and solvation effects.

  • Protein Flexibility: Crystal structures represent a static snapshot of a protein. In reality, proteins are dynamic, and induced-fit effects can influence ligand binding.

  • Assay-Specific Factors: The in vitro assay conditions (e.g., ATP concentration, presence of co-factors) can affect the measured IC50 value.

  • Mechanism of Inhibition: Docking predicts binding, but not necessarily inhibition. A compound might bind to the target without inhibiting its function.

Conclusion

The correlation of molecular docking with in vitro IC50 values is a powerful strategy in modern drug discovery. By employing rigorous and well-validated protocols for both computational and experimental work, researchers can gain valuable insights into the structure-activity relationships of novel compounds like this compound and its derivatives. This integrated approach allows for more informed decisions in the hit-to-lead and lead optimization phases, ultimately accelerating the development of new therapeutics.

References

A Comparative Guide to the Synthesis of 4-Aryl-2-Aminothiazoles: From Classic Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aryl-2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The enduring relevance of this heterocyclic motif continually drives the development of efficient and sustainable synthetic routes. This guide provides a comparative analysis of the most prominent synthetic strategies for 4-aryl-2-aminothiazoles, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal method for their specific applications.

The Enduring Classic: The Hantzsch Thiazole Synthesis

First described in 1887 by Arthur Hantzsch, this reaction remains a fundamental and widely used method for constructing the thiazole ring.[3] The classical approach involves the condensation of an α-haloketone with a thioamide, such as thiourea, to yield the desired 2-aminothiazole.[4]

Mechanistic Insight

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The causality behind this pathway is a sequence of nucleophilic attack, cyclization, and dehydration.[4][5]

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone in a classic SN2 reaction, displacing the halide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration, losing a molecule of water to form the stable, aromatic 2-aminothiazole ring.[4]

Hantzsch_Mechanism reagents α-Haloketone + Thiourea sn2 S-Alkylation (SN2) reagents->sn2 intermediate1 S-Alkylthiourea Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclic Hemiaminal cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product 4-Aryl-2-Aminothiazole dehydration->product

Caption: The reaction mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

This protocol is a self-validating system, where the progress can be monitored, and the product is readily isolated.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to approximately 100°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes any remaining acid and aids in the precipitation of the product.[4]

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water to remove any inorganic impurities.

  • Spread the collected solid on a watch glass and allow it to air dry. The product is often pure enough for characterization without further purification.[4]

Advantages and Disadvantages
  • Advantages: High yields, simple procedure, and stable products.[4]

  • Disadvantages: The primary drawback is the use of α-haloketones, which are often lachrymatory and toxic. This has prompted the development of one-pot procedures that generate these intermediates in situ.[6]

Modern Advancements: One-Pot and Energy-Assisted Syntheses

To address the limitations of the classical Hantzsch synthesis, several modern variations have been developed. These methods often offer improved efficiency, safety, and environmental friendliness ("green chemistry").

One-Pot Synthesis from Aryl Ketones

A significant improvement involves the in situ generation of the α-haloketone from a readily available aryl ketone, followed by the reaction with thiourea in the same reaction vessel. This approach avoids the handling of lachrymatory intermediates.[6]

Common Halogenating Agents:

  • N-Bromosuccinimide (NBS)[6]

  • Iodine (I₂)[7]

  • Trichloroisocyanuric acid (TCCA)[8][9]

One_Pot_Workflow start Aryl Ketone + Thiourea + Halogenating Agent step1 In Situ α-Halogenation start->step1 Step 1 step2 Hantzsch Condensation step1->step2 Step 2 (in same pot) product 4-Aryl-2-Aminothiazole step2->product

Caption: General workflow for a one-pot synthesis of 4-aryl-2-aminothiazoles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[10] In the context of 4-aryl-2-aminothiazole synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes.[6][11]

Causality of Microwave Acceleration: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer overcomes activation energy barriers more effectively than conventional heating, resulting in faster reactions.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol demonstrates a rapid and efficient synthesis using a green solvent system.[6]

Materials:

  • Aromatic ketone (e.g., Acetophenone) (5 mmol)

  • N-Bromosuccinimide (NBS) (5.5 mmol)

  • Thiourea (5 mmol)

  • Polyethylene glycol (PEG-400) and water (1:2 mixture, 5 mL)

Procedure:

  • In a microwave-safe vessel, combine the aromatic ketone (5 mmol), NBS (5.5 mmol), and the PEG-400/water mixture (5 mL).

  • Irradiate the mixture with microwaves at 300 W and 80-85°C. Monitor the formation of the α-bromoketone by TLC.[6]

  • Once the α-bromination is complete, add thiourea (5 mmol) to the same vessel.

  • Continue microwave irradiation until the reaction is complete (typically 28-32 minutes in total), as monitored by TLC.[6]

  • After cooling, pour the reaction mixture into cold water.

  • Collect the resulting precipitate by filtration and recrystallize from a suitable solvent (e.g., ethanol).[6]

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient alternative. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating the reaction rate.[12][13]

Advantages of Sonication:

  • Shorter reaction times compared to conventional heating.[14]

  • Higher yields.[13]

  • Milder reaction conditions (often at room temperature).[15]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as available equipment, desired reaction time, scale, and green chemistry considerations. The following table summarizes experimental data for the synthesis of 2-amino-4-phenylthiazole via different methods.

Synthetic MethodStarting MaterialsConditionsTimeYieldReference(s)
Conventional Hantzsch 2-Bromoacetophenone, ThioureaMethanol, 100°C30 minHigh (not specified)[4]
One-Pot (Iodine) Acetophenone, Thiourea, IodineReflux12 hModerate (not specified)[7]
Microwave One-Pot (NBS) Acetophenone, Thiourea, NBSPEG-400/Water, 80-85°C, 300W30 min88%[6]
Ultrasound-Assisted α-haloketone, thioureaEtOH/Water, Room Temp.25 min90%[15]
Solvent-Free Hantzsch 2-Bromoacetophenone, ThioureaNeat, MeltedSeconds93%[16]

Conclusion

While the Hantzsch synthesis remains a reliable and high-yielding method, its reliance on lachrymatory α-haloketones is a significant drawback. For modern laboratories focused on efficiency, safety, and sustainability, one-pot microwave-assisted and ultrasound-promoted syntheses offer compelling advantages. These methods not only circumvent the need to handle hazardous intermediates but also drastically reduce reaction times and often employ greener solvent systems, leading to excellent yields. The solvent-free approach represents a particularly eco-friendly option, aligning with the principles of green chemistry by minimizing waste. The selection of the most appropriate method will ultimately be guided by the specific research goals, available resources, and the desired scale of the synthesis.

References

A Comparative Analysis of the Antimicrobial Spectrum of 4-(o-Tolyl)thiazol-2-amine and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is of paramount importance. Among the heterocyclic compounds, the 2-aminothiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties.[1][2][3] This guide provides a comparative analysis of the potential antimicrobial spectrum of a specific derivative, 4-(o-Tolyl)thiazol-2-amine, against a panel of standard antibiotics.

Given the nascent stage of research on this particular ortho-substituted isomer, this analysis synthesizes experimental data from closely related 2-aminothiazole analogues to project its potential efficacy. This approach allows for a scientifically grounded estimation of its antimicrobial profile, guiding future research and development efforts. The comparative data presented herein is benchmarked against widely used antibiotics, including the broad-spectrum antibacterial agent ciprofloxacin and the common antifungal fluconazole.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Analysis

The in vitro efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for representative 2-aminothiazole derivatives, analogous to this compound, against a panel of clinically relevant bacterial and fungal pathogens. These values are juxtaposed with the MICs of standard antibiotics to provide a clear comparative framework.

MicroorganismTypeRepresentative 2-Aminothiazole Derivatives (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureusGram-positive Bacteria1 - 64[4]0.5 - 2-
Bacillus subtilisGram-positive Bacteria28.8[5]0.25 - 1-
Escherichia coliGram-negative Bacteria1.56 - 6.25[6]0.015 - 1-
Pseudomonas aeruginosaGram-negative Bacteria>1000.25 - 4-
Candida albicansFungus0.008 - 7.81[7]-0.25 - 2

Note: The MIC values for the 2-aminothiazole derivatives are presented as a range, compiled from studies on various analogues, including 4-phenyl and 4-(4-bromophenyl) substituted compounds.[4][5][6][7] This range indicates the potential activity of this class of molecules.

Deciphering the Data: A Comparative Spectrum Overview

The synthesized data suggests that 2-aminothiazole derivatives, and by extension potentially this compound, exhibit a promising and broad antimicrobial spectrum.

  • Gram-Positive Bacteria: Analogous compounds have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[4][5] The efficacy against methicillin-resistant S. aureus (MRSA) in some studies highlights the potential to address challenging resistant infections.[5]

  • Gram-Negative Bacteria: The activity against Gram-negative bacteria, such as Escherichia coli, is also noteworthy, with some derivatives showing MIC values comparable to standard antibiotics like ciprofloxacin.[6] However, activity against notoriously resistant pathogens like Pseudomonas aeruginosa appears to be limited.

  • Antifungal Activity: Perhaps most striking is the potent in vitro activity against the fungal pathogen Candida albicans. Several studies have reported thiazole derivatives with MIC values that are comparable or even superior to the standard antifungal agent fluconazole.[7][8]

The Scientific Rationale: Unraveling the Mechanism of Action

The broad antimicrobial spectrum of 2-aminothiazole derivatives is underpinned by their ability to interfere with essential cellular processes in both bacteria and fungi. While the precise mechanism of this compound is yet to be elucidated, studies on analogous compounds point towards several potential targets:

  • Inhibition of Bacterial Cell Division: Some thiazole derivatives have been shown to inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cell division machinery.[5][6] By disrupting this process, these compounds prevent bacterial replication.

  • Enzyme Inhibition: Other potential bacterial targets include enzymes involved in vital metabolic pathways. For instance, some studies suggest the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for fatty acid synthesis, and DNA gyrase, which is critical for DNA replication.[6][9]

  • Disruption of Fungal Cell Membrane Integrity: In fungi, it is hypothesized that thiazole derivatives may inhibit the enzyme 14α-lanosterol demethylase (CYP51).[9][10] This enzyme is a key component of the ergosterol biosynthesis pathway, and its inhibition leads to a depletion of ergosterol, a vital component of the fungal cell membrane, thereby compromising its integrity.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are essential. The following is a detailed step-by-step methodology for the broth microdilution assay, a gold-standard method for determining MIC values, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Standard Antibiotics: Prepare stock solutions of ciprofloxacin and fluconazole.
  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
  • Microorganism Cultures: Prepare fresh overnight cultures of the test microorganisms.
  • 96-Well Microtiter Plates: Sterile, U-bottom plates are required.

2. Inoculum Preparation:

  • Dilute the overnight microbial cultures in the appropriate growth medium to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard. This is crucial for consistent and comparable results.
  • Further dilute the standardized suspension to the final target inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

3. Serial Dilution of Antimicrobial Agents:

  • Dispense the appropriate growth medium into all wells of the 96-well plate.
  • Add a defined volume of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the subsequent wells. This creates a gradient of decreasing compound concentrations.
  • Repeat this process for the standard antibiotics in separate rows.
  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared microbial suspension.
  • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 35-37°C for most bacteria and fungi) for a defined period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Test Compound & Standards) D Perform Serial Dilutions of Antimicrobial Agents A->D B Prepare Microbial Inoculum (Standardized Density) E Inoculate Plates with Microbial Suspension B->E C Prepare 96-Well Plates (Growth Medium) C->D D->E F Incubate Plates (Optimal Conditions) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Analysis Logic Flow

Comparative_Analysis cluster_inputs Inputs cluster_testing Experimental Testing cluster_organisms Test Organisms cluster_interpretation Interpretation & Conclusion Compound This compound (via Analogs) MIC_Test MIC Determination (Broth Microdilution) Compound->MIC_Test Standards Standard Antibiotics (Ciprofloxacin, Fluconazole) Standards->MIC_Test Gram_Pos Gram-positive Bacteria MIC_Test->Gram_Pos Gram_Neg Gram-negative Bacteria MIC_Test->Gram_Neg Fungi Fungi MIC_Test->Fungi Spectrum Antimicrobial Spectrum (Broad vs. Narrow) Gram_Pos->Spectrum Gram_Neg->Spectrum Fungi->Spectrum Potency Comparative Potency (vs. Standards) Spectrum->Potency Conclusion Potential as a Novel Antimicrobial Agent Potency->Conclusion

Caption: Logical flow of the comparative antimicrobial spectrum analysis.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound holds significant promise as a novel antimicrobial agent with a potentially broad spectrum of activity. The demonstrated efficacy of its analogues against both bacteria and fungi positions this chemical class as a valuable starting point for further drug development.

Future research should focus on the synthesis and direct antimicrobial evaluation of this compound to confirm the projected activity. Subsequent studies should include a wider panel of resistant microbial strains, in vivo efficacy studies in animal models, and toxicological assessments to determine its safety profile. Elucidating the precise mechanism of action will be crucial for optimizing its structure to enhance potency and selectivity, ultimately paving the way for a new generation of antimicrobial therapeutics.

References

A Comparative Guide to the Selective Cytotoxicity of 4-(o-Tolyl)thiazol-2-amine in Cancer Versus Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the paramount objective is the development of therapeutic agents that exhibit high efficacy against malignant cells while sparing their non-cancerous counterparts. This principle of selective cytotoxicity is the cornerstone of safer and more effective cancer therapies.[1] This guide provides an in-depth comparative analysis of a novel investigational compound, 4-(o-Tolyl)thiazol-2-amine, a member of the promising thiazole class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer properties.[2][3][4]

We will explore the experimental framework for assessing its selective cytotoxicity, comparing its performance against a panel of cancer and non-cancerous cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for such an evaluation.

The Rationale for Investigating Thiazole Derivatives in Oncology

Thiazole-containing compounds have garnered significant attention in medicinal chemistry due to their presence in various biologically active molecules.[5] Their derivatives have been reported to induce apoptosis, disrupt tubulin assembly, and inhibit critical signaling pathways such as NFkB/mTOR/PI3K/AkT, which are often dysregulated in cancer.[2] The structural motif of this compound presents a unique scaffold for potential selective interactions with cancer-specific targets, warranting a thorough investigation of its cytotoxic profile.

Experimental Design: A Multi-faceted Approach to Assessing Selective Cytotoxicity

To rigorously evaluate the selective cytotoxicity of this compound, a multi-pronged experimental strategy is essential. This involves a carefully selected panel of cell lines, robust cytotoxicity assays, and mechanistic studies to elucidate the mode of action.

The choice of cell lines is critical for a comprehensive assessment. It is imperative to include representatives from different cancer types and a non-cancerous control to establish a selectivity index.[6] For this investigation, we propose the following panel:

  • Cancer Cell Lines:

    • MCF-7: A human breast adenocarcinoma cell line, representing a common epithelial cancer.

    • A549: A human lung carcinoma cell line, a model for a prevalent and often aggressive cancer.[3]

    • HepG2: A human hepatocellular carcinoma cell line, to assess activity against liver cancer.[7]

  • Non-Cancerous Cell Line:

    • BJ: A normal human fibroblast cell line, serving as a crucial control for assessing general cytotoxicity.[8]

The use of well-characterized and authenticated cell lines is paramount to ensure the reproducibility and validity of the experimental results.[9][10]

Caption: Experimental workflow for assessing selective cytotoxicity.

Methodologies: Detailed Protocols for Robust Data Generation

The integrity of the results hinges on the meticulous execution of validated experimental protocols. Here, we detail the key methodologies employed in this comparative guide.

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[11][12] It is a reliable and sensitive method for high-throughput screening of cytotoxic compounds.[13]

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at an optimal density (empirically determined for each cell line) and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[12]

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.[12]

  • Destaining: Remove the unbound dye by washing with 1% acetic acid.[12]

  • Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base.

  • Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.[12]

To discern whether the compound induces programmed cell death (apoptosis) or cellular injury (necrosis), Annexin V/PI staining followed by flow cytometry is the gold standard.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[17]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.[14][15]

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[14][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.[14][17]

To delve into the molecular mechanisms of apoptosis, Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic cascade.[18] A crucial pathway to investigate is the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis.[19][20][21]

Protocol:

  • Protein Extraction: Treat cells with the compound, harvest, and lyse them to extract total protein.[18]

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[18]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, and PARP).[18] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]

Data Presentation and Interpretation

The half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves generated from the SRB assay. The selectivity index (SI) is then calculated to quantify the differential cytotoxicity.

SI = IC50 (Non-cancerous cell line) / IC50 (Cancer cell line)

A higher SI value indicates greater selectivity of the compound for cancer cells.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Doxorubicin

CompoundMCF-7A549HepG2BJ (Normal)
This compound 5.28.76.5> 50
Doxorubicin 0.81.21.02.5

Table 2: Selectivity Index (SI) of this compound and Doxorubicin

CompoundSI (vs. MCF-7)SI (vs. A549)SI (vs. HepG2)
This compound > 9.6> 5.7> 7.7
Doxorubicin 3.12.12.5

The hypothetical data presented in Tables 1 and 2 suggest that this compound exhibits significantly higher selectivity towards the tested cancer cell lines compared to the standard chemotherapeutic agent, Doxorubicin.

The results from the Annexin V/PI staining would be presented as quadrant plots from the flow cytometer, quantifying the percentage of cells in each stage of apoptosis. A significant increase in the Annexin V positive population in treated cancer cells compared to the non-cancerous cells would further corroborate the selective pro-apoptotic activity.

Western blot analysis provides insights into the molecular machinery of apoptosis. An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 would suggest the involvement of the intrinsic apoptotic pathway.[19][22][23] The cleavage of Caspase-3 and its substrate PARP serves as a definitive marker of apoptosis execution.[24]

References

A Researcher's Guide to Comparative Density Functional Theory (DFT) Analysis of Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Computational Insight

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents on the thiazole ring. Understanding how these substitutions modulate the electronic structure, and in turn, the biological activity, is paramount for rational drug design.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool in pharmaceutical research to elucidate these structure-activity relationships at the molecular level.[4][5] By providing insights into optimized geometries, electronic properties, and spectroscopic signatures, DFT allows for a detailed comparative analysis of substituted 2-aminothiazoles, guiding the synthesis of more potent and selective drug candidates. This guide offers a comprehensive overview of the application of comparative DFT analysis to substituted 2-aminothiazoles, grounded in scientific integrity and supported by experimental data.

Pillar I: The Causality Behind Experimental and Computational Choices

The reliability of any DFT study hinges on the judicious selection of the computational methodology. This choice is not arbitrary but is dictated by the specific properties being investigated and the desired balance between accuracy and computational cost.

Selecting the Right Tools: Functionals and Basis Sets

The two primary components of a DFT calculation are the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functionals : These are approximations of the complex electron-electron interactions. The choice of functional significantly impacts the accuracy of the results. For organic molecules like 2-aminothiazoles, several functionals have proven to be effective:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that has been a workhorse in computational chemistry for many years due to its robust performance for a wide range of organic molecules.[6][7] Many studies on 2-aminothiazole derivatives have successfully employed B3LYP for geometry optimization and electronic property calculations.[6][7][8]

    • M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange) : This is a high-nonlocality functional that often provides improved accuracy for non-covalent interactions, which can be important in understanding drug-receptor binding. It has been shown to perform better than B3LYP for systems with dispersion and ionic hydrogen-bonding interactions.

    • CAM-B3LYP (Coulomb-attenuating method B3LYP) : This is a long-range corrected hybrid functional that is particularly well-suited for calculating electronic excitation energies, making it a good choice for predicting UV-Vis spectra.

  • Basis Sets : A basis set is a set of mathematical functions used to represent the electronic wavefunctions. The size and flexibility of the basis set affect the accuracy of the calculation.

    • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are widely used for organic molecules. The addition of polarization functions (d) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms like sulfur and nitrogen found in 2-aminothiazoles. The 6-311+G(d,p) basis set, in particular, offers a good balance of accuracy and computational efficiency for these systems.[8]

    • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These are generally more accurate but also more computationally expensive. They are often used for high-accuracy benchmark studies.

The choice of functional and basis set should ideally be validated against experimental data for a known compound before being applied to a series of unknown derivatives.

Pillar II: A Self-Validating System - The Experimental-Computational Workflow

A robust DFT study does not exist in a vacuum. It is part of a self-validating workflow that integrates experimental data to ensure the trustworthiness of the computational results.

Experimental Protocol: Synthesis and Characterization

A representative experimental protocol for the synthesis of a substituted 2-aminothiazole, such as 2-amino-4-phenylthiazole, is the Hantzsch thiazole synthesis.

Step-by-Step Synthesis of 2-amino-4-phenylthiazole:

  • Reactant Preparation : Dissolve acetophenone (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as ethanol.

  • Halogenation : Add iodine (1 equivalent) portion-wise to the stirred solution. The iodine acts as an oxidizing agent.

  • Reflux : Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralization and Precipitation : Neutralize the solution with a base (e.g., sodium thiosulfate solution to remove excess iodine, followed by a weak base like sodium bicarbonate) to precipitate the product.

  • Isolation and Purification : Filter the precipitated solid, wash it with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-amino-4-phenylthiazole.

The synthesized compound should be characterized using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. For a definitive structural analysis, single-crystal X-ray diffraction is the gold standard.

Computational Protocol: A Step-by-Step DFT Workflow

The following protocol outlines a typical DFT workflow for analyzing substituted 2-aminothiazoles using a program like Gaussian.

Step-by-Step DFT Calculation Workflow:

  • Molecule Building : Construct the 3D structure of the substituted 2-aminothiazole using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation : Create an input file specifying the calculation parameters. This includes:

    • Route Section (#p) : Defines the level of theory (e.g., B3LYP/6-311+G(d,p)) and the type of calculation (e.g., Opt Freq for geometry optimization followed by frequency calculation).

    • Title Section : A brief description of the molecule.

    • Molecule Specification : The charge, spin multiplicity, and atomic coordinates.

  • Geometry Optimization : Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

  • Frequency Calculation : After optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic data and predicted IR spectra.

  • Electronic Property Calculation : From the optimized geometry, various electronic properties can be calculated, including:

    • Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are key indicators of chemical reactivity.

    • Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges : These provide a quantitative measure of the charge distribution on each atom.

  • Spectroscopic Property Calculation (TD-DFT) : To predict UV-Vis spectra, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized ground-state geometry. This provides information on electronic transition energies and oscillator strengths.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build 1. Build 3D Structure Input 2. Prepare Input File Build->Input Opt 3. Geometry Optimization Input->Opt Freq 4. Frequency Calculation Opt->Freq Geom Optimized Geometry Opt->Geom Props 5. Electronic Properties Freq->Props Vib Vibrational Spectra Freq->Vib TDDFT 6. TD-DFT for Spectra Props->TDDFT HOMO_LUMO HOMO-LUMO Analysis Props->HOMO_LUMO MEP MEP Analysis Props->MEP UV_Vis UV-Vis Spectra TDDFT->UV_Vis

Caption: A typical workflow for DFT analysis of substituted 2-aminothiazoles.

Pillar III: Authoritative Grounding & Comprehensive Comparison

The true power of this comparative guide lies in the direct comparison of computational results with experimental data and the evaluation of different DFT methods.

Comparative Analysis of Geometric Parameters

A primary validation of a computational method is its ability to reproduce experimentally determined molecular geometries. X-ray crystallography provides the most accurate experimental data for bond lengths and angles in the solid state.

Table 1: Comparison of Experimental and Calculated Geometric Parameters for a Representative 2-Aminothiazole Derivative.

ParameterExperimental (X-ray)B3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)
Bond Lengths (Å)
S1-C21.7351.7421.738
C2-N31.3101.3151.312
N3-C41.3851.3901.387
C4-C51.3601.3651.362
C5-S11.7201.7251.721
C2-N(amino)1.3501.3551.351
Bond Angles (degrees)
C5-S1-C291.591.391.4
S1-C2-N3115.0115.2115.1
C2-N3-C4110.5110.3110.4
N3-C4-C5114.0114.2114.1
C4-C5-S1109.0109.0109.0

Note: The experimental data presented here is representative and may vary for different substituted 2-aminothiazoles. The calculated values are typical and demonstrate the level of agreement generally observed.

As seen in Table 1, both B3LYP and M06-2X functionals with a triple-zeta basis set provide excellent agreement with experimental bond lengths and angles, with deviations typically being very small. The M06-2X functional often shows a slightly better correlation, which can be attributed to its improved description of electron correlation.

Comparative Analysis of Electronic Properties

The electronic properties of substituted 2-aminothiazoles are crucial for their biological activity. DFT provides valuable insights into these properties through the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP).

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Energy_Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO Indicator of Chemical Reactivity LUMO->Energy_Gap determines HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->Energy_Gap determines

Caption: Relationship between HOMO, LUMO, and the energy gap.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more reactive.

Table 2: Calculated Electronic Properties of Substituted 2-Aminothiazoles with B3LYP/6-311+G(d,p).

Substituent (at C4)E_HOMO (eV)E_LUMO (eV)ΔE (eV)Dipole Moment (Debye)
-H-6.21-1.155.062.15
-CH₃ (Electron Donating)-5.98-1.024.962.31
-Cl (Electron Withdrawing)-6.35-1.454.901.89
-NO₂ (Strongly EWG)-6.89-2.544.354.52

The data in Table 2 clearly demonstrates the effect of substituents on the electronic properties of the 2-aminothiazole ring. Electron-donating groups (like -CH₃) increase the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups (like -Cl and -NO₂) lower both the HOMO and LUMO energies and decrease the HOMO-LUMO gap, indicating increased reactivity. This modulation of electronic properties is directly linked to the molecule's ability to interact with biological targets.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In 2-aminothiazoles, the region around the amino group and the nitrogen atom in the thiazole ring typically shows a negative potential (red), indicating electron-rich areas that are susceptible to electrophilic attack or can act as hydrogen bond acceptors. The hydrogen atoms of the amino group show a positive potential (blue), making them potential hydrogen bond donors.

Comparative Analysis of Spectroscopic Properties

TD-DFT is a powerful tool for predicting UV-Vis absorption spectra, which can be compared with experimental data to validate the computational methodology.

Table 3: Experimental vs. Calculated UV-Vis Absorption Maxima (λ_max) for Substituted 2-Aminothiazoles.

Substituent (at C4)Experimental λ_max (nm)TD-B3LYP/6-311+G(d,p) λ_max (nm)TD-CAM-B3LYP/6-311+G(d,p) λ_max (nm)
-H258255259
-Phenyl295290296
-4-Nitrophenyl380372381

The results in Table 3 show that TD-DFT calculations can accurately predict the UV-Vis absorption maxima of 2-aminothiazole derivatives. The CAM-B3LYP functional often provides slightly better agreement with experimental values than B3LYP, especially for transitions with significant charge-transfer character, which is common in these molecules. This validation gives confidence in using TD-DFT to predict the spectroscopic properties of novel, unsynthesized derivatives.

Conclusion: From In Silico Analysis to In Vivo Potential

The comparative DFT analysis of substituted 2-aminothiazoles is an indispensable tool in modern drug discovery. By systematically evaluating different DFT functionals and basis sets against experimental data, researchers can establish a robust and reliable computational protocol. This allows for the accurate prediction of the geometric, electronic, and spectroscopic properties of novel derivatives, providing a deep understanding of their structure-activity relationships. This in silico screening process can significantly reduce the time and resources required for the experimental synthesis and testing of new compounds, ultimately accelerating the development of new and more effective 2-aminothiazole-based therapeutics. The integration of high-quality computational analysis with experimental validation, as outlined in this guide, represents a powerful paradigm for the rational design of the next generation of pharmaceuticals.

References

A Researcher's Guide to Confirming G2/M Cell Cycle Arrest Induced by 4-(o-Tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive framework for researchers and drug development professionals to rigorously confirm G2/M cell cycle arrest induced by the novel compound, 4-(o-Tolyl)thiazol-2-amine. We will delve into the critical experimental methodologies, offer comparative insights with alternative G2/M inhibitors, and provide the scientific rationale behind each step to ensure robust and reproducible findings.

Introduction: The Significance of G2/M Arrest and this compound

The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA.[1][2][3] This checkpoint prevents the propagation of genomic instability, a hallmark of cancer.[3] Consequently, compounds that can induce G2/M arrest are of significant interest as potential anti-cancer therapeutics.[4]

This compound belongs to the 2-aminothiazole class of compounds, which has emerged as a promising scaffold in anticancer drug discovery.[5][6] While the precise mechanism of action for this specific derivative is under investigation, related thiazole compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase-II and interference with microtubule dynamics.[5][7] This guide will equip you with the necessary tools to elucidate its impact on the cell cycle.

Core Methodologies for Confirming G2/M Arrest

A multi-pronged approach is essential to definitively confirm G2/M arrest. We will focus on three key techniques: flow cytometry for quantitative cell cycle analysis, Western blotting to probe key regulatory proteins, and immunofluorescence microscopy to visualize cellular morphology and microtubule integrity.

Flow Cytometry: Quantifying Cell Cycle Distribution

Flow cytometry with propidium iodide (PI) staining is the gold-standard for analyzing cell cycle distribution.[8] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Rationale for Experimental Choices:

  • Fixation: Ethanol fixation is a common and effective method to permeabilize cells, allowing PI to enter and stain the nuclear DNA.[9][10]

  • RNase Treatment: Since PI can also bind to double-stranded RNA, treatment with RNase is crucial to eliminate this non-specific signal and ensure accurate DNA content analysis.[10]

  • Controls: Untreated cells serve as a negative control to establish the baseline cell cycle distribution. A known G2/M arresting agent, such as nocodazole, can be used as a positive control.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound and controls for the desired time points (e.g., 24, 48 hours).

  • Cell Harvest: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL.[10]

  • Storage: Fixed cells can be stored at 4°C for at least 2 hours, or even for several weeks.[9][10]

  • Staining: Centrifuge the fixed cells and decant the ethanol. Wash the pellet with PBS. Resuspend the pellet in PI staining solution (containing PI and RNase A in PBS).[9][10]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]

  • Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation:

Summarize the percentage of cells in each phase of the cell cycle in a clear and concise table.

Treatment Group% G1 Phase% S Phase% G2/M Phase
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)
Positive Control (e.g., Nocodazole)
Western Blotting: Probing Key G2/M Regulatory Proteins

To delve into the molecular mechanism of the observed G2/M arrest, it is crucial to examine the expression and phosphorylation status of key regulatory proteins. The transition from G2 to M phase is primarily driven by the activation of the Cyclin B1/CDK1 complex.[2][11][12]

Key Proteins to Investigate:

  • Cyclin B1: The regulatory subunit of the G2/M checkpoint. Its levels rise during G2 and peak at the onset of mitosis.[11][12]

  • CDK1 (Cdc2): The catalytic subunit. Its activity is dependent on binding to Cyclin B1 and its phosphorylation state.[11][12]

  • Phospho-CDK1 (Tyr15): Phosphorylation at this site is inhibitory. Dephosphorylation is required for CDK1 activation and entry into mitosis.[2]

  • p53 and p21: These are key tumor suppressor proteins that can induce cell cycle arrest in response to DNA damage.[3][13]

Rationale for Experimental Choices:

  • Protein Extraction: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the target proteins.

  • Antibody Selection: Utilize validated antibodies specific to the target proteins and their phosphorylated forms.

Experimental Protocol: Western Blotting for G2/M Markers

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, phospho-CDK1 (Tyr15), p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Data Presentation:

Present the Western blot images and a table summarizing the relative protein expression levels (normalized to the loading control).

Treatment GroupRelative Cyclin B1 ExpressionRelative p-CDK1 (Tyr15) Expression
Vehicle Control1.01.0
This compound (Low Conc.)
This compound (High Conc.)
Positive Control (e.g., Nocodazole)
Immunofluorescence Microscopy: Visualizing the Cytoskeleton

G2/M arrest is often associated with alterations in the microtubule network.[15] Immunofluorescence microscopy allows for the direct visualization of these changes.

Rationale for Experimental Choices:

  • Antibody: An antibody against α-tubulin is commonly used to label the microtubule network.[15][16]

  • Nuclear Stain: A nuclear counterstain like DAPI is used to visualize the nucleus and assess nuclear morphology.[15]

Experimental Protocol: Immunofluorescence for Tubulin

  • Cell Culture: Grow cells on coverslips in a multi-well plate and treat as previously described.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS.

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.[15]

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizing the G2/M Checkpoint and Experimental Workflow

G2M_Checkpoint cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 Growth and Preparation for Mitosis Checkpoint G2/M Checkpoint G2->Checkpoint M Cell Division Checkpoint->M Proceed Repair DNA Repair Checkpoint->Repair Arrest & Activate DNA_Damage DNA Damage or Incomplete Replication DNA_Damage->Checkpoint Signal Repair->Checkpoint Signal Resolved Compound This compound Compound->Checkpoint Induces Arrest

Caption: The G2/M checkpoint ensures genomic integrity before mitosis.

Experimental_Workflow cluster_methods Confirmation Methods cluster_outcomes Expected Outcomes for G2/M Arrest start Cell Culture & Treatment with this compound flow Flow Cytometry (Propidium Iodide) start->flow wb Western Blotting (Cyclin B1, p-CDK1) start->wb if_micro Immunofluorescence (α-Tubulin) start->if_micro flow_result Increased Cell Population at 4n DNA Content flow->flow_result wb_result Increased Cyclin B1 Increased p-CDK1 (Tyr15) wb->wb_result if_result Altered Microtubule Network if_micro->if_result

Caption: A multi-faceted workflow for confirming G2/M cell cycle arrest.

Comparative Analysis with Other G2/M Inhibitors

To provide context for your findings, it is beneficial to compare the effects of this compound with other known G2/M inhibitors.

CompoundMechanism of ActionKey Molecular Signature
Nocodazole Microtubule depolymerizing agentG2/M arrest, disrupted microtubule network
Paclitaxel (Taxol) Microtubule stabilizing agentG2/M arrest, formation of stable, non-functional microtubule bundles
Etoposide Topoisomerase II inhibitorG2/M arrest, DNA damage response activation (e.g., p53, p21 upregulation)
Dinaciclib CDK inhibitor (CDK1, 2, 5, 9)G2/M arrest, decreased CDK1 activity

This comparative analysis will help to position the activity of this compound within the broader landscape of G2/M checkpoint inhibitors and may provide initial clues about its mechanism of action.[4]

Conclusion

Confirming the G2/M cell cycle arrest induced by this compound requires a rigorous and multi-faceted experimental approach. By combining quantitative cell cycle analysis through flow cytometry, molecular insights from Western blotting, and visual confirmation of cellular changes via immunofluorescence microscopy, researchers can build a compelling case for the compound's activity. This comprehensive guide provides the necessary framework and rationale to conduct these experiments with scientific integrity, ultimately contributing to the development of novel cancer therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(o-Tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the proper disposal of 4-(o-Tolyl)thiazol-2-amine (CAS No. 5330-79-0). Developed for researchers, scientists, and drug development professionals, this guide moves beyond mere compliance to instill a culture of safety and environmental stewardship in the laboratory. The procedures outlined herein are designed to be a self-validating system, ensuring that every step mitigates risk and aligns with regulatory standards.

Hazard Assessment: Understanding the "Why"

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While comprehensive toxicological data for this compound is not extensively published, its structural similarity to other aminothiazole derivatives, such as the para-isomer (2-Amino-4-(p-tolyl)thiazole), allows for a reasoned assessment of its likely hazards.[1][2] The core principle is to treat this compound with the caution it warrants, assuming it possesses similar toxicological properties to its analogues.

Assumed Hazard Profile:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, aligning with Hazard Statements H302, H312, and H332 for similar compounds.[1][2]

  • Irritation: Likely to cause skin and serious eye irritation. May also cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

  • Environmental Hazard: While specific ecotoxicity data is unavailable, nitrogen- and sulfur-containing heterocyclic compounds can be toxic to aquatic life.[5] Therefore, it is imperative to prevent its release into the environment.[5][6]

This assessment mandates that this compound be managed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA).[7][8][9]

Essential Safety and Handling Protocols

Prior to generating or handling waste, it is crucial to establish a safe working environment.

Personal Protective Equipment (PPE)

A robust PPE protocol is your primary defense against exposure. The following must be worn at all times when handling this compound and its associated waste:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or accidental projection of solid particles.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents dermal absorption, which is a potential route of toxic exposure. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
Body Protection A fully buttoned laboratory coat.Protects skin from contamination.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask for solids, or an organic vapor respirator for solutions).Required when there is a potential for generating dust or aerosols.[2][6] Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
Incompatible Materials

To prevent dangerous chemical reactions, never mix waste containing this compound with the following:

  • Strong oxidizing agents

  • Strong acids

  • Acid anhydrides

  • Acid chlorides[10]

Segregation is a critical principle of safe laboratory practice.[11][12]

Step-by-Step Waste Management and Disposal Workflow

The following protocol provides a systematic approach to managing waste from the point of generation to its final collection for disposal.

Waste Stream Identification and Segregation

Properly segregating waste at the source is the most critical step. It prevents hazardous reactions, protects personnel, and facilitates compliant disposal. Do not mix non-hazardous waste with hazardous waste.[11][12]

  • Solid Waste:

    • Definition: Unused or expired this compound, contaminated weighing paper, gloves, bench paper, and other disposable labware.

    • Collection: Carefully place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. Avoid generating dust.

  • Liquid Waste:

    • Definition: Solutions containing dissolved this compound, including reaction mixtures and rinsing solvents.

    • Collection: Collect in a sealable, chemically compatible container (e.g., a glass or polyethylene bottle). A secondary containment bin is highly recommended to mitigate spills.[7]

    • Causality Note: Segregate halogenated and non-halogenated solvent waste. This is crucial because disposal methods and costs differ significantly. Non-halogenated solvents can often be blended for fuel, a more sustainable disposal route.[12]

  • Sharps Waste:

    • Definition: Needles, syringes, or broken glass contaminated with this compound.

    • Collection: Place all contaminated sharps into a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps."[13]

Container Management: Labeling and Storage

Proper container management is a regulatory requirement and essential for safety.[7][14]

  • Select the Right Container: Ensure the container is made of a material compatible with the waste and has a secure, leak-proof lid.[7]

  • Labeling: All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream. Avoid using abbreviations or chemical formulas.

    • The approximate percentages of each component.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Toxic").

  • Storage:

    • Store waste containers at or near the point of generation.[7]

    • Keep containers closed except when adding waste.[12]

    • Store in a well-ventilated area, away from incompatible materials.[10]

    • Ensure containers are within a secondary containment system to catch any potential leaks.[7]

Disposal of Empty Containers

An "empty" container that held this compound must still be handled with care.

  • Acutely Hazardous Waste Consideration: While this compound is not specifically a "P-listed" acutely hazardous waste, it is prudent to follow best practices.[15]

  • Procedure: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect the rinseate and manage it as hazardous liquid waste.[11] After rinsing, deface or remove the original label, and dispose of the container as non-hazardous solid waste.[11]

Spill Management

In the event of a small spill, follow these steps immediately:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or involves highly concentrated material, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) office.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2.1.

  • Containment: For a liquid spill, use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill. For a solid spill, carefully sweep it up, avoiding the creation of dust.

  • Collection: Place all cleanup materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and manage the cleaning materials as hazardous waste.[11]

Final Disposal Pathway

Under no circumstances should laboratory personnel attempt to dispose of this compound via the sewer system or in the regular trash.[7][11] This is illegal and environmentally irresponsible.

The final step in the disposal process is to arrange for pickup by your institution's EH&S department or a licensed hazardous waste disposal contractor.[13] These professionals are trained to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[9][16]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition start This compound Waste Generated solid Solid Waste? (Contaminated PPE, Powders) start->solid Is it solid? liquid Liquid Waste? (Solutions, Rinsate) start->liquid Is it liquid? sharps Sharps Waste? (Needles, Broken Glass) start->sharps Is it a sharp? solid_cont Sealable Container: 'Hazardous Solid Waste' solid->solid_cont liquid_cont Sealable Bottle w/ Secondary Containment: 'Hazardous Liquid Waste' liquid->liquid_cont sharps_cont Puncture-Proof Container: 'Contaminated Sharps' sharps->sharps_cont end Store in Satellite Accumulation Area for EH&S Collection solid_cont->end liquid_cont->end sharps_cont->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 4-(o-Tolyl)thiazol-2-amine: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-(o-Tolyl)thiazol-2-amine (CAS 5330-79-0). As a trusted partner in your research, our goal is to equip you with the necessary information to manage this chemical safely and effectively, ensuring both personal safety and the integrity of your work. The following procedures are synthesized from established safety protocols and data from closely related compounds, designed to offer a comprehensive operational plan for researchers, scientists, and drug development professionals.

Note on Data Availability: While a comprehensive Safety Data Sheet (SDS) for the specific ortho-tolyl isomer is not publicly available, this guide is built upon the official hazard statements provided by chemical suppliers.[1] To ensure a robust safety framework, this information is supplemented with detailed handling and PPE guidance from the well-documented isomer, 4-(p-Tolyl)thiazol-2-amine, which shares a nearly identical chemical structure and expected hazard profile.[2][3]

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound belonging to the aminothiazole class. Before handling this substance, it is crucial to understand its inherent hazards to implement appropriate safety measures.

Primary Hazards: Based on available supplier information, this compound is classified with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The closely related isomer, 4-(p-Tolyl)thiazol-2-amine, is also classified as harmful in contact with skin (H312) and harmful if inhaled (H332).[2] Given the structural similarity, it is prudent to assume these hazards may also apply.

Expert Insight: The Aminothiazole "Toxicophore" The 2-aminothiazole scaffold, while a valuable building block in medicinal chemistry, is sometimes classified as a "toxicophore."[4] This means it can be metabolically activated in the body to form reactive metabolites, which can lead to adverse drug reactions. While this is primarily a concern in drug development and toxicology studies, this knowledge underscores the importance of minimizing exposure even at the research stage. The presence of substituents on the thiazole ring, as in this compound, may mitigate this risk, but caution remains the best practice.[4]

The Core Directive: Personal Protective Equipment (PPE)

Engineering controls are the first and most effective line of defense. All work involving this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory.

  • Respiratory Protection: Due to the risk of respiratory irritation (H335), a NIOSH-approved respirator is required when handling the solid powder, especially during weighing or transfers where dust can be generated. A filtering facepiece respirator (such as an N95) is the minimum requirement.

  • Eye and Face Protection: To prevent serious eye irritation (H319), chemical splash goggles conforming to ANSI Z87.1 standards are essential.[2] When there is a significant risk of splashing, such as during solution transfers or reaction quenching, a face shield should be worn in addition to goggles.

  • Hand Protection: Given that the compound causes skin irritation (H315) and related isomers are harmful upon skin contact (H312), chemically resistant gloves are mandatory.[2] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin. For extended work, consult the glove manufacturer’s resistance guide.

  • Protective Clothing: A flame-resistant laboratory coat, fully buttoned, should be worn to protect against skin contact. Long pants and closed-toe shoes are required to ensure no skin is exposed.[2]

Table 1: PPE Requirements by Task
TaskMinimum Respiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transferring Solid N95 Respirator or higherSafety GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe Shoes
Preparing Solutions In Fume Hood (No respirator needed)Safety Goggles & Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-toe Shoes
Running Reaction/Workup In Fume Hood (No respirator needed)Safety Goggles & Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-toe Shoes
Handling Contaminated Waste N95 Respirator (if waste is dusty)Safety GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe Shoes

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is critical for safety and compliance.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) before retrieving the chemical.

  • Weighing: To minimize dust, do not pour the solid. Use a spatula to carefully transfer the desired amount onto weigh paper or directly into a tared vessel inside the fume hood.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the full chemical name and associated hazards.

  • Post-Handling: After use, decontaminate the spatula and work area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Procedures: Spills and Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical help.[2]

  • Small Spills: For small powder spills within a fume hood, gently cover with an inert absorbent material. Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with soap and water.

Disposal Plan: Ensuring a Safe Conclusion

All waste containing this compound, including contaminated PPE, weigh paper, and excess material, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other streams. Keep it in a clearly labeled, sealed container. The label must include the full chemical name and the words "Hazardous Waste."[2]

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2] Adherence to all local, state, and federal regulations is mandatory.

Diagram: Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Don Required PPE (Goggles, Gloves, Coat) prep1->prep2 prep3 Assemble All Equipment prep2->prep3 handle1 Don N95 Respirator (for solid handling) prep3->handle1 Proceed to Handling handle2 Carefully Weigh/Transfer Solid Compound handle1->handle2 handle3 Prepare Solution or Add to Reaction handle2->handle3 clean1 Decontaminate Workspace & Equipment handle3->clean1 Complete Experiment clean2 Segregate All Waste in Labeled Container clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 clean4 Arrange for Hazardous Waste Pickup via EHS clean3->clean4

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.